molecular formula C11H14N5O5P B12370933 rel-Carbovir monophosphate

rel-Carbovir monophosphate

Numéro de catalogue: B12370933
Poids moléculaire: 327.23 g/mol
Clé InChI: OJDRNVIJFVCXOM-NKWVEPMBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Rel-Carbovir monophosphate is a useful research compound. Its molecular formula is C11H14N5O5P and its molecular weight is 327.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C11H14N5O5P

Poids moléculaire

327.23 g/mol

Nom IUPAC

[(1R,4S)-4-(2-amino-6-oxo-1H-purin-9-yl)cyclopent-2-en-1-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C11H14N5O5P/c12-11-14-9-8(10(17)15-11)13-5-16(9)7-2-1-6(3-7)4-21-22(18,19)20/h1-2,5-7H,3-4H2,(H2,18,19,20)(H3,12,14,15,17)/t6-,7+/m0/s1

Clé InChI

OJDRNVIJFVCXOM-NKWVEPMBSA-N

SMILES isomérique

C1[C@H](C=C[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O

SMILES canonique

C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O

Origine du produit

United States

Foundational & Exploratory

The Core Mechanism of Action of rel-Carbovir Monophosphate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of rel-Carbovir monophosphate, the key intracellular metabolite of the antiretroviral prodrug Abacavir. It delves into the metabolic activation cascade, the enzymatic players, the stereochemical selectivity, and the ultimate inhibitory effect on Human Immunodeficiency Virus type 1 (HIV-1) reverse transcriptase. This document synthesizes critical data to facilitate a deeper understanding for researchers in virology and drug development.

Introduction

Abacavir, a carbocyclic nucleoside analog, is a potent and selective inhibitor of HIV-1 replication.[1] Its therapeutic efficacy is entirely dependent on its intracellular conversion to the active moiety, carbovir (B1146969) triphosphate (CBV-TP). This compound (CBV-MP) is the first and pivotal phosphorylated intermediate in this activation pathway. Understanding the kinetics and enzyme-substrate interactions at each phosphorylation step is crucial for comprehending the drug's potency, selectivity, and potential for resistance.

The Metabolic Activation Pathway

The conversion of Abacavir to its active triphosphate form is a three-step enzymatic process mediated by host cellular kinases. This cascade is highly stereoselective, favoring the (-)-enantiomer of carbovir, which is the clinically active form.[2][3]

The metabolic journey begins with the deamination of Abacavir to carbovir, which is then phosphorylated. The key steps are:

  • Carbovir to this compound (CBV-MP): This initial and rate-limiting step is catalyzed by a cytosolic 5'-nucleotidase.[4] This enzyme exhibits a profound stereoselectivity, preferentially phosphorylating the (-)-enantiomer of carbovir.[3] The (+) enantiomer is a poor substrate for this enzyme, which is a primary reason for the stereospecificity of the drug's antiviral activity.[2]

  • This compound (CBV-MP) to Diphosphate (CBV-DP): The subsequent phosphorylation of CBV-MP is carried out by guanylate kinase (GMP kinase). This step also demonstrates significant stereoselectivity, with the (-) enantiomer of CBV-MP being a far more efficient substrate than the (+) enantiomer.[3]

  • Diphosphate (CBV-DP) to Triphosphate (CBV-TP): The final phosphorylation to the active carbovir triphosphate is catalyzed by several cellular kinases, including pyruvate (B1213749) kinase, phosphoglycerate kinase, and creatine (B1669601) kinase.[3]

Metabolic_Activation_of_Carbovir cluster_cell Host Cell Cytosol Carbovir (-)-Carbovir CBV_MP This compound ((-)-CBV-MP) Carbovir->CBV_MP 5'-Nucleotidase CBV_DP (-)-Carbovir Diphosphate ((-)-CBV-DP) CBV_MP->CBV_DP GMP Kinase CBV_TP (-)-Carbovir Triphosphate ((-)-CBV-TP) (Active Metabolite) CBV_DP->CBV_TP Pyruvate Kinase Phosphoglycerate Kinase Creatine Kinase

Figure 1: Metabolic activation pathway of (-)-Carbovir.

Mechanism of HIV-1 Reverse Transcriptase Inhibition

The active metabolite, carbovir triphosphate (CBV-TP), is a potent and selective inhibitor of HIV-1 reverse transcriptase (RT).[1] As a guanosine (B1672433) analog, CBV-TP competitively inhibits the incorporation of the natural substrate, deoxyguanosine triphosphate (dGTP), into the nascent viral DNA chain.[1][5]

Upon incorporation into the viral DNA, CBV-TP acts as a chain terminator. This is because the carbocyclic sugar moiety of carbovir lacks a 3'-hydroxyl group, which is essential for the formation of the phosphodiester bond with the subsequent nucleotide.[1][5] This premature termination of DNA synthesis effectively halts viral replication.

HIV_RT_Inhibition cluster_RT HIV-1 Reverse Transcriptase Active Site dGTP dGTP (Natural Substrate) RT HIV-1 RT dGTP->RT Competitive Inhibition CBV_TP (-)-Carbovir Triphosphate (CBV-TP) CBV_TP->RT Viral_DNA Growing Viral DNA Chain RT->Viral_DNA Incorporation Terminated_DNA Chain-Terminated Viral DNA Viral_DNA->Terminated_DNA Chain Termination

Figure 2: Mechanism of HIV-1 RT inhibition by CBV-TP.

Quantitative Data

The following tables summarize the key quantitative data related to the antiviral activity and inhibitory potential of carbovir and its metabolites.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of Abacavir

CompoundCell LineEC50 (µM)CC50 (µM)Selectivity Index (CC50/EC50)
AbacavirMT-44.0160 (CEM cells)40
AbacavirClinical Isolates0.26140 (CD4+ CEM cells)538

Data sourced from Melroy J, Nair V. (2005).[6]

Table 2: Inhibition of DNA Polymerases by Carbovir Triphosphate (CBV-TP)

DNA PolymeraseNatural SubstrateKi (µM) for (+)-Carbovir Triphosphate
HIV-1 Reverse TranscriptasedGTP0.04 ± 0.01
Human DNA Polymerase αdGTP18 ± 2

Data sourced from BenchChem Application Notes.[3]

Table 3: Pre-Steady-State Kinetic Parameters for Nucleotide Incorporation by HIV-1 RT

Experimental Protocols

Determination of Intracellular Carbovir Triphosphate (CBV-TP) Levels

This protocol outlines a general enzymatic assay for the quantification of intracellular CBV-TP.

Objective: To measure the concentration of the active metabolite CBV-TP in peripheral blood mononuclear cells (PBMCs).

Principle: The assay is based on the competitive inhibition of HIV-1 reverse transcriptase. The amount of radiolabeled deoxynucleoside triphosphate incorporated into a template primer is inversely proportional to the amount of CBV-TP in the cell extract.

Materials:

  • PBMC extracts from patients

  • HIV-1 Reverse Transcriptase (RT)

  • Template primer (e.g., poly(rA)-oligo(dT))

  • Radiolabeled deoxynucleoside triphosphate (e.g., [³H]dGTP)

  • Reaction buffer (containing Tris-HCl, MgCl₂, KCl, DTT)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid

Procedure:

  • Cell Lysis and Extraction: Isolate PBMCs and lyse the cells to release intracellular contents. Extract the nucleotides using a suitable method (e.g., methanol-perchloric acid extraction).

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, template primer, and the PBMC extract.

  • Initiation of Reaction: Add a known amount of HIV-1 RT to initiate the reaction.

  • Addition of Radiolabeled Substrate: After a pre-incubation period, add the radiolabeled dGTP to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding cold TCA.

  • Precipitation and Washing: Precipitate the DNA and wash to remove unincorporated radiolabeled dGTP.

  • Quantification: Measure the radioactivity of the precipitated DNA using a scintillation counter.

  • Standard Curve: Generate a standard curve using known concentrations of CBV-TP to determine the concentration in the cell extracts.

CBVTP_Quantification_Workflow Start Isolate PBMCs Extract Cell Lysis and Nucleotide Extraction Start->Extract Reaction_Setup Prepare Reaction Mixture: Buffer, Template-Primer, Cell Extract Extract->Reaction_Setup Add_RT Add HIV-1 RT Reaction_Setup->Add_RT Add_Radiolabel Add [³H]dGTP Add_RT->Add_Radiolabel Incubate Incubate at 37°C Add_Radiolabel->Incubate Stop Stop Reaction with TCA Incubate->Stop Measure Measure Radioactivity Stop->Measure Analyze Quantify CBV-TP using Standard Curve Measure->Analyze

References

rel-Carbovir monophosphate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of rel-Carbovir monophosphate. It is intended for researchers, scientists, and professionals involved in drug development and antiviral research. This document details the compound's physicochemical characteristics, analytical methodologies for its characterization, and its crucial role in the metabolic activation pathway of the antiretroviral drug, Carbovir (B1146969).

Chemical Structure and Properties

This compound, a carbocyclic nucleoside analogue, is the 5'-monophosphate derivative of Carbovir. It serves as a key intermediate in the intracellular conversion of Carbovir to its pharmacologically active triphosphate form.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Name rel-2-Amino-1,9-dihydro-9-[(1R,4S)-4-[(phosphonooxy)methyl]-2-cyclopenten-1-yl]-6H-purin-6-one[1]
CAS Number 144490-73-3[1]
Molecular Formula C11H14N5O5P[1]
Molecular Weight 327.23 g/mol [1]
Appearance Not explicitly stated, likely a solid.
Solubility Data for this compound is not readily available. The parent compound, Carbovir, is soluble in DMSO.[2] It is advisable to first dissolve in a small amount of DMSO and then dilute with aqueous buffers.
pKa Data for this compound is not available. The parent purine (B94841) ring system has a pKa of approximately 2.3.
Melting Point Not available.
Storage 2-8°C in a refrigerator.[3][4]

Mechanism of Action: Intracellular Phosphorylation Pathway

This compound is a critical component in the mechanism of action of Carbovir against the Human Immunodeficiency Virus (HIV). Carbovir itself is a prodrug that must be anabolized intracellularly to its active triphosphate form, Carbovir triphosphate (CBV-TP). This metabolic activation is a stepwise phosphorylation process, with the formation of this compound being the initial and often rate-limiting step.[5]

The phosphorylation cascade is catalyzed by host cellular kinases. The initial phosphorylation of Carbovir to Carbovir monophosphate is carried out by 5'-nucleotidase.[6] Subsequently, Carbovir monophosphate is converted to the diphosphate (B83284) by guanylate kinase (GMP kinase), which exhibits a strong preference for the (-)-enantiomer.[6] Further phosphorylation to the active Carbovir triphosphate is mediated by other cellular kinases. CBV-TP acts as a competitive inhibitor of the viral reverse transcriptase and as a chain terminator upon incorporation into the viral DNA.

Carbovir_Phosphorylation_Pathway Carbovir Carbovir CMP rel-Carbovir Monophosphate Carbovir->CMP 5'-Nucleotidase CDP Carbovir Diphosphate CMP->CDP GMP Kinase CTP Carbovir Triphosphate (Active Form) CDP->CTP Cellular Kinases Inhibition Inhibition & Chain Termination CTP->Inhibition HIV_RT HIV Reverse Transcriptase Inhibition->HIV_RT

Intracellular phosphorylation pathway of Carbovir.

Experimental Protocols

Chemical Synthesis

The synthesis of this compound typically involves the phosphorylation of the parent nucleoside, Carbovir. While specific, detailed protocols are proprietary or varied, a general laboratory-scale procedure can be outlined based on established phosphorylation methods.

Representative Protocol for the Phosphorylation of Carbovir:

  • Dissolution: Dissolve Carbovir in a suitable trialkyl phosphate (B84403) solvent (e.g., trimethyl phosphate) and cool the solution to 0°C.

  • Phosphorylation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled solution while maintaining the temperature at 0°C.

  • Reaction: Stir the reaction mixture at 0°C for 2-4 hours, monitoring the progress by an appropriate method like Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding the mixture to a cold aqueous buffer, such as triethylammonium (B8662869) bicarbonate.

  • Purification: The crude product, containing Carbovir monophosphate, is then purified. This can be achieved by techniques such as preparative thin-layer chromatography on cellulose (B213188) plates or by ion-exchange chromatography. For TLC purification, the zone corresponding to the monophosphate is scraped, and the product is eluted with water.[7]

  • Desalting: The purified Carbovir monophosphate is desalted using a C18 solid-phase extraction column to yield the final product.[7]

Synthesis_Workflow Start Carbovir in Trialkyl Phosphate Phosphorylation Add POCl₃ at 0°C Start->Phosphorylation Reaction Stir at 0°C for 2-4h Phosphorylation->Reaction Quench Quench with Cold Aqueous Buffer Reaction->Quench Purify Purification (e.g., Prep-TLC) Quench->Purify Desalt Desalting (C18 SPE) Purify->Desalt Final rel-Carbovir Monophosphate Desalt->Final

A generalized workflow for the synthesis of this compound.
Analytical Methods

The characterization and quantification of this compound are crucial for both synthetic chemistry and metabolic studies. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are the primary analytical techniques employed.

Table 2: Analytical Methodologies for this compound

TechniqueDescription
HPLC Reversed-phase HPLC is a common method for the analysis of Carbovir and its phosphorylated metabolites. A C18 column is typically used with a mobile phase consisting of an aqueous buffer (e.g., 0.05% phosphoric acid in water) and an organic modifier (e.g., acetonitrile) in a gradient elution.[8] Detection is commonly performed using a UV detector at 220 nm.[8]
¹H and ¹³C NMR NMR spectroscopy is essential for structural elucidation. In ¹H NMR, characteristic signals for the protons on the purine ring and the cyclopentene (B43876) moiety are expected. In ¹³C NMR, the chemical shifts of the carbon atoms provide information about the carbon skeleton. The presence of the phosphate group will influence the chemical shifts of the adjacent carbons and protons. The chemical shifts are dependent on the solvent and pH.[9]
Mass Spectrometry Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[10] Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis. In negative ion mode, characteristic fragments corresponding to the loss of the phosphate group and fragments of the nucleobase are typically observed.[11]

Conclusion

This compound is a pivotal molecule in the study of antiretroviral therapeutics. Its chemical properties and its role as a key intermediate in the bioactivation of Carbovir underscore its importance in the fields of medicinal chemistry and pharmacology. The methodologies for its synthesis and analysis, as outlined in this guide, provide a foundation for further research and development in this area. A thorough understanding of the properties and handling of this compound is essential for any scientist working with this class of compounds.

References

The Antiviral Spectrum of rel-Carbovir Monophosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

rel-Carbovir, a carbocyclic nucleoside analog, is a prodrug that undergoes intracellular phosphorylation to exert its antiviral effects. The primary active metabolite, carbovir (B1146969) triphosphate, has been most extensively studied for its potent inhibitory activity against the reverse transcriptase of the Human Immunodeficiency Virus (HIV). This technical guide provides a comprehensive overview of the known antiviral spectrum of rel-Carbovir monophosphate, its mechanism of action, and the experimental protocols used to determine its activity. While the data is most robust for HIV, this guide also addresses available information regarding its activity against other viral pathogens.

Mechanism of Action

rel-Carbovir is biologically inactive upon administration and requires intracellular enzymatic conversion to its active triphosphate form. This process is initiated by the formation of carbovir monophosphate.

  • Intracellular Phosphorylation: Cellular kinases sequentially phosphorylate rel-Carbovir to carbovir monophosphate (CBV-MP), then to carbovir diphosphate (B83284) (CBV-DP), and finally to the active moiety, carbovir triphosphate (CBV-TP)[1][2].

  • Inhibition of Viral Polymerase: CBV-TP acts as a competitive inhibitor of the viral DNA polymerase, particularly the reverse transcriptase of retroviruses like HIV. It competes with the natural substrate, deoxyguanosine triphosphate (dGTP)[2].

  • Chain Termination: Upon incorporation into the nascent viral DNA strand, CBV-TP leads to chain termination. This is because it lacks the 3'-hydroxyl group necessary for the formation of the subsequent phosphodiester bond, thereby halting DNA synthesis and viral replication[2].

dot

Mechanism_of_Action cluster_cell Infected Host Cell cluster_virus Viral Replication rel-Carbovir rel-Carbovir Carbovir_MP rel-Carbovir monophosphate rel-Carbovir->Carbovir_MP Cellular Kinases Carbovir_DP rel-Carbovir diphosphate Carbovir_MP->Carbovir_DP Cellular Kinases Carbovir_TP Carbovir triphosphate (Active) Carbovir_DP->Carbovir_TP Cellular Kinases Viral_RT Viral Reverse Transcriptase Carbovir_TP->Viral_RT Inhibits Viral_DNA Viral DNA Synthesis Viral_RT->Viral_DNA Chain_Termination Chain Termination Viral_DNA->Chain_Termination Incorporation of Carbovir-TP Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay (CC50) cluster_antiviral Antiviral Assay (EC50) cluster_analysis Selectivity Index (SI) C_Seed Seed Cells C_Compound Add Compound Dilutions C_Seed->C_Compound C_Incubate Incubate C_Compound->C_Incubate C_MTT MTT Assay C_Incubate->C_MTT C_Analyze Analyze Data -> CC50 C_MTT->C_Analyze SI Calculate SI = CC50 / EC50 C_Analyze->SI A_Seed Seed Cells A_Infect Infect with Virus + Add Compound Dilutions A_Seed->A_Infect A_Incubate Incubate A_Infect->A_Incubate A_Measure Measure Viral Replication (Plaque, Yield, RT Assay) A_Incubate->A_Measure A_Analyze Analyze Data -> EC50 A_Measure->A_Analyze A_Analyze->SI

References

rel-Carbovir Monophosphate as a Reverse Transcriptase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of rel-Carbovir monophosphate and its active triphosphate form as a potent inhibitor of HIV-1 reverse transcriptase (RT). The document details its mechanism of action, presents key quantitative data on its inhibitory effects, and outlines comprehensive experimental protocols for its study.

Introduction

Carbovir (B1146969) is a carbocyclic nucleoside analogue of guanosine (B1672433) that demonstrates significant activity against the human immunodeficiency virus type 1 (HIV-1). As a prodrug, Carbovir requires intracellular phosphorylation to its active triphosphate form, Carbovir triphosphate (CBV-TP), to exert its antiviral effects. CBV-TP acts as a competitive inhibitor of the viral reverse transcriptase and a chain terminator of viral DNA synthesis. This guide focuses on the racemic mixture's relevant active form and its interaction with HIV-1 RT.

Mechanism of Action

The antiviral activity of Carbovir is contingent upon its metabolic activation within the host cell. This process is a three-step phosphorylation cascade mediated by cellular enzymes.

2.1. Metabolic Activation Pathway

Carbovir is first phosphorylated to Carbovir monophosphate (CBV-MP) by a cytosolic 5'-nucleotidase. Subsequently, CBV-MP is converted to Carbovir diphosphate (B83284) (CBV-DP) and finally to the active Carbovir triphosphate (CBV-TP) by other cellular kinases. It is the triphosphate metabolite that directly interacts with HIV-1 reverse transcriptase.

Metabolic Activation of Carbovir Carbovir Carbovir CBV_MP Carbovir Monophosphate (CBV-MP) Carbovir->CBV_MP  5'-Nucleotidase CBV_DP Carbovir Diphosphate (CBV-DP) CBV_MP->CBV_DP  Guanylate Kinase CBV_TP Carbovir Triphosphate (CBV-TP) CBV_DP->CBV_TP  Cellular Kinases Inhibition Inhibition of HIV-1 Reverse Transcriptase CBV_TP->Inhibition

Metabolic activation pathway of Carbovir.

2.2. Inhibition of HIV-1 Reverse Transcriptase

Carbovir triphosphate is a potent inhibitor of HIV-1 reverse transcriptase.[1] It functions through a dual mechanism:

  • Competitive Inhibition: As a guanosine analogue, CBV-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for the active site of the reverse transcriptase enzyme.[2]

  • Chain Termination: Upon incorporation into the nascent viral DNA strand, CBV-TP halts further DNA synthesis. This is because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to chain termination.[1][2]

CBV-TP exhibits a high degree of selectivity, potently inhibiting HIV-1 RT with minimal effect on human cellular DNA polymerases such as alpha, beta, and gamma.[3][4]

Quantitative Data: Inhibitory Potency

The inhibitory activity of Carbovir triphosphate has been quantified against both viral and human DNA polymerases. The following tables summarize key kinetic parameters from in vitro studies.

Table 1: Inhibition of HIV-1 Reverse Transcriptase by Carbovir Triphosphate

Enzyme TargetNatural SubstrateInhibitorKi (μM)Comments
HIV-1 Reverse TranscriptasedGTPCarbovir-TP0.04 ± 0.01Potent inhibition, indicating high affinity for the viral enzyme.[5]

Table 2: Selectivity Profile of Carbovir Triphosphate Against Human DNA Polymerases

Enzyme TargetNatural SubstrateInhibitorKi (μM)Comments
Human DNA Polymerase αdGTPCarbovir-TP18 ± 2Significantly lower affinity compared to HIV-1 RT.[5]
Human DNA Polymerase βdGTPCarbovir-TP> 100Minimal inhibition observed.
Human DNA Polymerase γdGTPCarbovir-TP> 100Minimal inhibition observed.

Resistance to Carbovir

The emergence of drug resistance is a significant challenge in antiretroviral therapy. For Carbovir, resistance is primarily associated with specific mutations in the HIV-1 reverse transcriptase enzyme.

  • M184V Mutation: A single amino acid change from methionine to valine at position 184 of the reverse transcriptase is a common mutation observed in response to abacavir (B1662851) (a prodrug of Carbovir) treatment.[6] This mutation leads to a decrease in the efficiency of CBV-TP utilization by the enzyme.[6]

  • K65R Mutation: A mutation from lysine (B10760008) to arginine at position 65 can also contribute to reduced susceptibility to Carbovir.[7]

  • Combined Mutations: The presence of both K65R and M184V mutations can further decrease susceptibility to abacavir.[7]

Experimental Protocols

This section provides a detailed methodology for an in vitro colorimetric assay to determine the inhibitory activity of Carbovir monophosphate's active form, CBV-TP, against HIV-1 reverse transcriptase.

5.1. Principle of the Assay

This assay measures the synthesis of a DNA strand from an RNA template by HIV-1 RT. A poly(A) template is provided with an oligo(dT) primer. The reverse transcriptase extends the primer by incorporating nucleotides, including digoxigenin (B1670575) (DIG)-labeled dUTP. The newly synthesized DIG-labeled DNA is captured on a streptavidin-coated microplate via a biotinylated primer. An anti-DIG antibody conjugated to horseradish peroxidase (HRP) is then used for detection. The colorimetric signal, developed by the HRP substrate, is proportional to the enzyme's activity.

5.2. Experimental Workflow

RT Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection P1 Prepare Reagents: - Reaction Buffer - HIV-1 RT Enzyme - Template/Primer - dNTPs (with DIG-dUTP) - CBV-TP dilutions R1 Add reaction mix, enzyme, and CBV-TP to wells P1->R1 R2 Incubate at 37°C R1->R2 D1 Transfer to streptavidin plate R2->D1 D2 Incubate and wash D1->D2 D3 Add Anti-DIG-HRP D2->D3 D4 Incubate and wash D3->D4 D5 Add HRP substrate (ABTS) D4->D5 D6 Read absorbance at 405 nm D5->D6

References

An In-depth Technical Guide on the Cellular Metabolism of Carbovir to its Monophosphate Form

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbovir (B1146969), a carbocyclic guanosine (B1672433) analogue, is a potent reverse transcriptase inhibitor used in antiviral therapy. Its therapeutic efficacy is contingent on its intracellular conversion to the active triphosphate metabolite. The initial phosphorylation to carbovir monophosphate is the first and often rate-limiting step in this activation cascade. This technical guide provides a comprehensive overview of the enzymatic conversion of carbovir to its monophosphate form, detailing the key enzymes, reaction kinetics, and stereoselectivity. Furthermore, this document outlines detailed experimental protocols for studying this metabolic step and presents quantitative data in a clear, comparative format. Visual diagrams of the metabolic pathway and experimental workflows are included to facilitate understanding.

Enzymatic Conversion of Carbovir to Carbovir Monophosphate

The primary enzyme responsible for the conversion of carbovir to carbovir monophosphate is a cytosolic 5'-nucleotidase (cN-II) .[1][2] This enzyme, typically involved in the salvage pathway of nucleotides, catalyzes the transfer of a phosphate (B84403) group from a donor, such as ATP, to carbovir.

The phosphorylation of carbovir is a critical activation step and exhibits significant stereoselectivity. The antiviral activity of carbovir is almost exclusively attributed to its (-)-enantiomer, as it is a much more favorable substrate for cytosolic 5'-nucleotidase compared to the (+)-enantiomer.[1][3] The inefficient phosphorylation of the (+)-enantiomer represents a significant bottleneck in its metabolic activation, leading to minimal formation of the active triphosphate form.[3]

Following its formation, carbovir monophosphate is further phosphorylated to the diphosphate (B83284) by guanylate kinase, and subsequently to the active triphosphate form by other cellular kinases.[1]

Quantitative Data on Carbovir Phosphorylation

For context, the kinetic parameters for the phosphorylation of a similar nucleoside analog, acyclovir (B1169), by a purified cytoplasmic 5'-nucleotidase from rat liver have been reported. Although the substrate activity was considered inefficient, it was deemed sufficient to account for the observed levels of acyclovir phosphates in uninfected cells.[4]

SubstrateEnzymeKm (mM)Relative Vmax (%) aSource
Inosine (B1671953)Cytosolic 5'-nucleotidase5.0100[4]
AcyclovirCytosolic 5'-nucleotidase900.7[4]
(-)-Carbovir (B125634) Cytosolic 5'-nucleotidase Not explicitly reportedEfficiently phosphorylated[1]
(+)-Carbovir Cytosolic 5'-nucleotidase Not explicitly reportedNot phosphorylated[1]

a Relative Vmax is expressed as a percentage of the rate observed with inosine as the substrate.

Experimental Protocols

In Vitro Enzyme Assay for Carbovir Monophosphorylation

This protocol describes a method to determine the kinetic parameters of carbovir phosphorylation by purified cytosolic 5'-nucleotidase.

4.1.1 Materials

  • Purified cytosolic 5'-nucleotidase

  • (-)-Carbovir and (+)-Carbovir

  • ATP (disodium salt)

  • Tris-HCl buffer (pH 7.5)

  • MgCl2

  • Radiolabeled [γ-32P]ATP or a non-radioactive HPLC-based detection method

  • Thin-layer chromatography (TLC) plates (if using radiolabeling)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • Scintillation counter (if using radiolabeling)

4.1.2 Procedure

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer (50 mM, pH 7.5), MgCl2 (5 mM), ATP (5 mM), and varying concentrations of either (-)-carbovir or (+)-carbovir (e.g., 0.1 to 10 mM).

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified cytosolic 5'-nucleotidase to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction rate is linear within this period.

  • Reaction Termination: Stop the reaction by adding an equal volume of cold perchloric acid (10%) or by heat inactivation.

  • Sample Processing: Neutralize the perchloric acid-terminated samples with KOH. Centrifuge to remove the precipitate.

  • Product Analysis:

    • Radiolabeling Method: Separate the reaction products (carbovir and carbovir monophosphate) using TLC. Visualize the spots by autoradiography and quantify the amount of radiolabeled carbovir monophosphate formed using a scintillation counter.

    • HPLC Method: Analyze the reaction mixture by HPLC to separate and quantify the amount of carbovir monophosphate formed. A C18 reverse-phase column with a suitable mobile phase (e.g., a gradient of methanol (B129727) in ammonium (B1175870) acetate (B1210297) buffer) can be used. Detection can be achieved using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis: Calculate the initial velocity of the reaction for each substrate concentration. Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Cellular Metabolism of Carbovir in CEM-CCRF Cells

This protocol outlines a method to study the intracellular formation of carbovir monophosphate in a human T-lymphoblastoid cell line.

4.2.1 Materials

  • CCRF-CEM cells

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • (-)-Carbovir

  • Phosphate-buffered saline (PBS)

  • Methanol (ice-cold)

  • Cell scraper

  • Centrifuge

  • HPLC-MS/MS system

4.2.2 Procedure

  • Cell Culture: Culture CCRF-CEM cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Incubation: Seed the cells at a density of approximately 1 x 106 cells/mL and incubate with a known concentration of (-)-carbovir (e.g., 10 µM) for various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Cell Harvesting: At each time point, harvest the cells by centrifugation.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove any extracellular drug.

  • Metabolite Extraction: Resuspend the cell pellet in a known volume of ice-cold 60% methanol. Lyse the cells by sonication or freeze-thaw cycles.

  • Protein Precipitation: Centrifuge the cell lysate at high speed to pellet the precipitated proteins.

  • Sample Preparation: Collect the supernatant containing the intracellular metabolites and evaporate to dryness under a stream of nitrogen.

  • Analysis by HPLC-MS/MS: Reconstitute the dried extract in a suitable mobile phase and analyze by HPLC-MS/MS to identify and quantify the intracellular concentration of carbovir monophosphate. Use a validated analytical method with appropriate standards for calibration.

Visualizations

Carbovir_Metabolic_Pathway Carbovir (-)-Carbovir CMP Carbovir Monophosphate Carbovir->CMP Cytosolic 5'-nucleotidase CDP Carbovir Diphosphate CMP->CDP Guanylate Kinase CTP Carbovir Triphosphate (Active Form) CDP->CTP Nucleoside Diphosphate Kinase

Caption: The metabolic activation pathway of (-)-carbovir.

Experimental_Workflow start Start: Cell Culture (e.g., CCRF-CEM) incubation Incubation with Carbovir start->incubation harvest Cell Harvesting and Washing incubation->harvest extraction Metabolite Extraction (Methanol) harvest->extraction analysis HPLC-MS/MS Analysis extraction->analysis quantification Quantification of Carbovir Monophosphate analysis->quantification

Caption: Workflow for studying cellular carbovir metabolism.

References

Stereoselectivity of Carbovir Enantiomers in Antiviral Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical role of stereochemistry in the antiviral activity of carbovir (B1146969) enantiomers. Carbovir, a carbocyclic nucleoside analogue, exists as a pair of enantiomers, designated as (+)-carbovir and (-)-carbovir (B125634). The therapeutic product, abacavir (B1662851), is the pure (-)-enantiomer. This document provides a comprehensive overview of the differential biological activities of these enantiomers, focusing on their antiviral efficacy against Human Immunodeficiency Virus (HIV), their cytotoxicity, and the underlying biochemical mechanisms that dictate their stereoselective action.

Introduction: The Stereochemical Imperative

The antiviral drug abacavir, a cornerstone in the treatment of HIV-1 infection, is the (-)-enantiomer of carbovir.[1] Its therapeutic efficacy is almost exclusively attributed to this specific stereoisomer.[1] The profound difference in biological activity between the (-)- and (+)-enantiomers underscores the importance of stereochemistry in drug design and action. This guide will explore the molecular basis for this stereoselectivity, which is not at the level of the viral target but rather in the metabolic activation of the drug.

Comparative Antiviral Activity and Cytotoxicity

The antiviral activity of the carbovir enantiomers is highly stereospecific. The (-)-enantiomer exhibits potent anti-HIV activity, while the (+)-enantiomer is reported to have significantly reduced or no activity.

Table 1: In Vitro Anti-HIV Activity of Carbovir Enantiomers

EnantiomerVirus StrainCell LineIC₅₀ (µM)Citation
(-)-Carbovir (Abacavir)HIV-1 (Wild-type)MT-44.0[2]
(+)-CarbovirHIV-1->100*

Table 2: In Vitro Cytotoxicity of (-)-Carbovir (Abacavir)

Cell LineCC₅₀ (µM)Citation
CEM (human T-lymphoblastoid)160
CD4+ CEM140
BFU-E (human bone marrow progenitor)110[2]

Note: Cytotoxicity data for the (+)-enantiomer is not extensively reported, but it is presumed to have a different cytotoxicity profile from the (-)-enantiomer.

Mechanism of Stereoselective Action: The Role of Intracellular Phosphorylation

Carbovir is a prodrug that must be converted to its active triphosphate form, carbovir triphosphate (CBV-TP), to exert its antiviral effect.[3] This conversion is a three-step phosphorylation process catalyzed by cellular kinases. The stereoselectivity of carbovir's antiviral activity is a direct consequence of the differential efficiency with which the enantiomers are phosphorylated.

Both the (+) and (-) enantiomers of carbovir triphosphate are potent inhibitors of HIV reverse transcriptase.[4][5] However, the cellular enzymes responsible for the initial phosphorylation steps exhibit a strong preference for the (-)-enantiomer.

Key Enzymatic Steps:

  • Carbovir to Carbovir Monophosphate: This first phosphorylation step is catalyzed by a cytosolic 5'-nucleotidase. This enzyme preferentially phosphorylates (-)-carbovir and does not significantly act on (+)-carbovir.[4]

  • Carbovir Monophosphate to Carbovir Diphosphate (B83284): This step is catalyzed by guanylate kinase (GMP kinase). This enzyme shows a remarkable stereoselectivity, with the (-)-carbovir monophosphate being a substrate that is approximately 7,000 times more efficient than the (+)-enantiomer.[4]

  • Carbovir Diphosphate to Carbovir Triphosphate: The final phosphorylation to the active triphosphate is less stereoselective.[4]

This enzymatic bottleneck at the monophosphate to diphosphate stage results in a significantly higher intracellular concentration of the active (-)-carbovir triphosphate, leading to the potent and selective antiviral activity of the (-)-enantiomer.[5]

Stereoselective_Activation cluster_enantiomers Carbovir Enantiomers cluster_activation Intracellular Phosphorylation cluster_target Viral Target neg_carbovir (-)-Carbovir (Abacavir) neg_mono (-)-Carbovir-MP neg_carbovir->neg_mono 5'-Nucleotidase (Efficient) pos_carbovir (+)-Carbovir pos_mono (+)-Carbovir-MP pos_carbovir->pos_mono 5'-Nucleotidase (Inefficient) neg_di (-)-Carbovir-DP neg_mono->neg_di GMP Kinase (Highly Efficient) pos_di (+)-Carbovir-DP pos_mono->pos_di GMP Kinase (Highly Inefficient) neg_tri (-)-Carbovir-TP (Active) neg_di->neg_tri NDP Kinase pos_tri (+)-Carbovir-TP (Active) pos_di->pos_tri NDP Kinase hiv_rt HIV Reverse Transcriptase neg_tri->hiv_rt Inhibition pos_tri->hiv_rt Inhibition

Caption: Stereoselective intracellular activation of carbovir enantiomers.

Experimental Protocols

This protocol outlines a method for determining the 50% inhibitory concentration (IC₅₀) of carbovir enantiomers against HIV-1 in a human T-cell line.

Materials:

  • Human T-cell line (e.g., MT-4, CEM)

  • HIV-1 laboratory strain (e.g., IIIB, NL4-3)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)

  • (-)-Carbovir and (+)-Carbovir stock solutions (in DMSO)

  • 96-well cell culture plates

  • p24 antigen ELISA kit

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the T-cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.

  • Compound Dilution: Prepare serial dilutions of the carbovir enantiomers in complete medium.

  • Infection and Treatment: Add 50 µL of the diluted compounds to the wells. Subsequently, add 50 µL of HIV-1 suspension at a predetermined multiplicity of infection (MOI). Include virus control (no drug) and cell control (no virus, no drug) wells.

  • Incubation: Incubate the plates for 5-7 days at 37°C in a CO₂ incubator.

  • Quantification of Viral Replication: After incubation, centrifuge the plates and collect the supernatant. Measure the concentration of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of p24 production for each drug concentration relative to the virus control. Plot the percentage of inhibition against the logarithm of the drug concentration and determine the IC₅₀ value using a non-linear regression analysis.

Antiviral_Workflow start Start seed_cells Seed T-cells in 96-well plate start->seed_cells prepare_dilutions Prepare serial dilutions of Carbovir enantiomers seed_cells->prepare_dilutions add_compounds Add compounds to cells prepare_dilutions->add_compounds add_virus Infect cells with HIV-1 add_compounds->add_virus incubate Incubate for 5-7 days add_virus->incubate collect_supernatant Collect supernatant incubate->collect_supernatant p24_elisa Perform p24 ELISA collect_supernatant->p24_elisa analyze_data Calculate % inhibition and determine IC50 p24_elisa->analyze_data end End analyze_data->end

Caption: Experimental workflow for determining antiviral activity (IC₅₀).

This protocol describes the determination of the 50% cytotoxic concentration (CC₅₀) of carbovir enantiomers using an MTT assay.

Materials:

  • Human cell line (e.g., CEM, HepG2)

  • Complete cell culture medium

  • (-)-Carbovir and (+)-Carbovir stock solutions (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Add 100 µL of serial dilutions of the carbovir enantiomers to the wells. Include cell control (no drug) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the cell control. Plot the percentage of viability against the logarithm of the drug concentration and determine the CC₅₀ value using a non-linear regression analysis.

This protocol outlines a coupled-enzyme spectrophotometric assay to determine the kinetic parameters of GMP kinase for carbovir monophosphate enantiomers.

Materials:

  • Purified human GMP kinase

  • (-)-Carbovir monophosphate and (+)-Carbovir monophosphate

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl₂)

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, ATP, PEP, NADH, PK, and LDH.

  • Substrate Addition: Add a specific concentration of either (-)-carbovir monophosphate or (+)-carbovir monophosphate to the reaction mixture.

  • Enzyme Initiation: Initiate the reaction by adding a known amount of GMP kinase.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Data Analysis: Calculate the initial reaction velocity from the linear phase of the absorbance change. Repeat the assay with varying substrate concentrations to determine the Michaelis-Menten kinetic parameters (Km and Vmax) for each enantiomer.

Conclusion

The profound stereoselectivity observed in the antiviral activity of carbovir enantiomers is a classic example of the importance of stereochemistry in pharmacology. The therapeutic efficacy of abacavir is solely due to the (-)-enantiomer, a consequence of the highly stereoselective intracellular phosphorylation pathway, particularly the step catalyzed by GMP kinase.[4][5] The (+)-enantiomer, being a poor substrate for the activating cellular enzymes, does not reach a therapeutically relevant intracellular concentration of its active triphosphate form. This in-depth understanding of the stereoselective metabolism of carbovir has been crucial for the development of abacavir as a successful anti-HIV drug.

References

The Genesis of Carbovir: An In-depth Technical Guide to Early Carbocyclic Nucleoside Analogue Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal research on carbocyclic nucleoside analogues, with a primary focus on Carbovir (B1146969). It details the discovery, mechanism of action, and early biological evaluation of this pivotal anti-HIV compound. The information is presented to be a valuable resource for researchers and professionals in the field of drug development, offering insights into the foundational studies that paved the way for a new class of antiviral therapeutics.

Introduction: A Novel Approach to Antiviral Therapy

The emergence of the HIV/AIDS pandemic spurred intensive research into novel antiviral agents. A significant breakthrough came from the exploration of nucleoside analogues, which act by interfering with the viral replication process. Carbocyclic nucleoside analogues, in which the furanose ring oxygen of a natural nucleoside is replaced by a methylene (B1212753) group, represented a promising new frontier. This structural modification confers stability against hydrolytic cleavage by enzymes like phosphorylases, a common degradation pathway for traditional nucleoside analogues.[1][2]

One of the most significant compounds to emerge from this line of inquiry was Carbovir. Developed by Dr. Robert Vince and his team at the University of Minnesota, Carbovir is a carbocyclic analogue of 2',3'-didehydro-2',3'-dideoxyguanosine (B1496509) (d4G).[2][3] Early studies demonstrated its potent and selective activity against the human immunodeficiency virus (HIV).[4] This guide will delve into the foundational research that established Carbovir as a leading candidate for anti-HIV therapy.

Mechanism of Action: Targeting Viral Replication

Carbovir exerts its antiviral effect by targeting the HIV reverse transcriptase (RT), an essential enzyme for the virus's replication.[3][5] Like other nucleoside analogues, Carbovir requires intracellular activation through phosphorylation to its triphosphate form. This process is carried out by host cellular kinases.

Once converted to Carbovir triphosphate (CBV-TP), the molecule acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain during reverse transcription.[5][6][7] Upon incorporation, the absence of a 3'-hydroxyl group on the carbocyclic ring of Carbovir leads to the termination of DNA chain elongation, thus halting viral replication.[3][5]

Carbovir Mechanism of Action cluster_0 Intracellular Activation cluster_1 Viral Inhibition Carbovir Carbovir Cellular Kinases Cellular Kinases Carbovir->Cellular Kinases Phosphorylation CBV_MP Carbovir Monophosphate (CBV-MP) Cellular Kinases->CBV_MP CBV_DP Carbovir Diphosphate (CBV-DP) CBV_MP->CBV_DP Phosphorylation CBV_TP Carbovir Triphosphate (CBV-TP) CBV_DP->CBV_TP Phosphorylation HIV_RT HIV Reverse Transcriptase CBV_TP->HIV_RT Competitive Inhibition Viral_DNA Viral DNA Elongation HIV_RT->Viral_DNA Incorporation Termination Chain Termination Viral_DNA->Termination Blocks further incorporation

Figure 1: Mechanism of action of Carbovir.

Quantitative Biological Data

The early evaluation of Carbovir and its analogues involved determining their antiviral potency and cellular toxicity. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is the concentration of a drug that inhibits a biological process by 50%. The 50% cytotoxic concentration (CC50) is the concentration that kills 50% of cells in a given time. The selectivity index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
(-)-Carbovir HIV-1MT-4~0.05-0.1>100>1000-2000[4]
(-)-Carbovir HIV-1CEM~0.1>100>1000[4]
(-)-Carbovir HIV-1U937~0.05>100>2000[4]
Zidovudine (AZT) HIV-1Various~0.003-0.01~20-200~2000-6667[7]
Zalcitabine (ddC) HIV-1Various~0.005-0.01~1-10~100-2000[4]

Experimental Protocols

Synthesis of Carbovir

The synthesis of Carbovir has been approached through various routes. A common early method involved the use of a versatile lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as the "Vince lactam".[8][9] The following is a generalized workflow based on early synthetic strategies.

Carbovir Synthesis Workflow Start Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) Step1 Resolution of Enantiomers (e.g., enzymatic) Start->Step1 Step2 Ring Opening and Functional Group Manipulation Step1->Step2 Step3 Introduction of the Purine (B94841) Base (e.g., 2-amino-6-chloropurine) Step2->Step3 Step4 Conversion to Guanosine Analogue Step3->Step4 Carbovir Carbovir Step4->Carbovir

Figure 2: Generalized synthetic workflow for Carbovir.

A detailed protocol for the synthesis of Carbovir and its precursor from the Vince lactam is outlined in Current Protocols in Nucleic Acid Chemistry.[8][9] The key steps generally involve:

  • Resolution of the racemic Vince lactam to obtain the desired enantiomer.

  • Ring opening of the lactam to form a cyclopentenyl amine derivative.

  • Coupling of the cyclopentenyl amine with a purine derivative, such as 2-amino-6-chloropurine.

  • Conversion of the 6-chloro-purine intermediate to the guanine (B1146940) analogue, yielding Carbovir.[8][9]

Antiviral Activity Assays

The anti-HIV activity of Carbovir was typically assessed in various human T-lymphocyte cell lines that are susceptible to HIV infection, such as MT-4 and CEM cells.[10]

General Protocol for HIV Inhibition Assay:

  • Cell Culture: Maintain susceptible T-lymphocyte cell lines (e.g., MT-4, CEM) in appropriate culture medium.

  • Infection: Infect the cells with a known titer of HIV-1.

  • Compound Treatment: Immediately after infection, add serial dilutions of the test compound (e.g., Carbovir) to the cell cultures. Include untreated infected cells as a positive control for viral replication and uninfected cells as a negative control.

  • Incubation: Incubate the cultures for a period that allows for multiple rounds of viral replication (typically 4-7 days).

  • Assessment of Viral Replication: Quantify the extent of viral replication. This can be done through various methods:

    • Syncytia Formation: Counting the number of giant multi-nucleated cells (syncytia) formed due to viral infection.

    • Reverse Transcriptase (RT) Activity Assay: Measuring the activity of RT in the culture supernatant.

    • p24 Antigen Capture ELISA: Quantifying the amount of the viral core protein p24 in the culture supernatant.

  • Data Analysis: Determine the EC50 value by plotting the percentage of inhibition of viral replication against the drug concentration.

Cytotoxicity Assays

Assessing the cytotoxicity of a compound is crucial to determine its therapeutic window. The MTT and LDH assays are commonly used methods for this purpose.[10][11][12]

MTT Assay Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.[10]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[10]

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.[12]

LDH Release Assay Protocol:

  • Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[10]

  • Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.[10]

  • LDH Reaction: Add the LDH reaction mixture to each well.[11]

  • Incubation: Incubate the plate at room temperature, protected from light.[11]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[11]

  • Data Analysis: Calculate the percentage of cytotoxicity and determine the CC50 value.[10]

Cytotoxicity Assay Workflow Start Cell Seeding (96-well plate) Step1 Compound Treatment (Serial Dilutions) Start->Step1 Step2 Incubation Step1->Step2 Step3 Assay Specific Steps Step2->Step3 MTT_Assay MTT Assay: Add MTT, Solubilize Formazan Step3->MTT_Assay LDH_Assay LDH Assay: Collect Supernatant, Add LDH Reagent Step3->LDH_Assay Step4 Absorbance Measurement MTT_Assay->Step4 LDH_Assay->Step4 End Data Analysis (Calculate CC50) Step4->End

Figure 3: General workflow for cytotoxicity assays.

Conclusion

The early research on Carbovir marked a significant advancement in the field of antiviral drug discovery. Its unique carbocyclic structure provided enhanced stability, while its potent and selective inhibition of HIV reverse transcriptase established it as a highly promising therapeutic candidate. The foundational studies detailed in this guide not only led to the development of Abacavir (B1662851) (Ziagen®), a crucial component of combination antiretroviral therapy, but also paved the way for the exploration of a wide range of other carbocyclic nucleoside analogues for the treatment of various viral diseases.[3] The methodologies and principles established during this early research continue to be relevant in the ongoing quest for novel and effective antiviral agents.

References

An In-depth Technical Guide on the Biological Activity of Carbocyclic Inosine-5'-Monophosphate Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of carbocyclic inosine-5'-monophosphate (cIMP) analogues, a class of compounds with significant therapeutic potential. The replacement of the ribose moiety with a carbocyclic ring confers enhanced metabolic stability, making these analogues promising candidates for antiviral, anticancer, and immunosuppressive therapies. This document details their mechanism of action as inhibitors of inosine-5'-monophosphate dehydrogenase (IMPDH), presents key quantitative data, outlines detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.

The Central Role of IMPDH in Purine (B94841) Metabolism

Inosine-5'-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of purine nucleotides.[1] It catalyzes the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (B1605901) (XMP), which is the rate-limiting step in the production of guanosine (B1672433) triphosphate (GTP).[1] GTP is essential for a multitude of cellular processes, including DNA and RNA synthesis, signal transduction, and energy transfer. Consequently, IMPDH has emerged as a significant target for various therapeutic interventions.[1]

Humans express two isoforms of IMPDH, type I and type II, which share approximately 84% sequence identity.[2] While IMPDH I is constitutively expressed, IMPDH II is upregulated in proliferating cells, such as activated lymphocytes and cancer cells, making it a key target for selective inhibitors.[2]

purine_biosynthesis cluster_inhibition PRPP PRPP IMP Inosine-5'-Monophosphate (IMP) PRPP->IMP de novo synthesis XMP Xanthosine-5'-Monophosphate (XMP) IMP->XMP NAD+ → NADH AMP Adenosine-5'-Monophosphate (AMP) IMP->AMP IMPDH IMPDH IMP->IMPDH GMP Guanosine-5'-Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP cIMP Carbocyclic IMP Analogues cIMP->IMPDH

Caption: The de novo purine biosynthesis pathway and the inhibitory action of carbocyclic IMP analogues on IMPDH.

Quantitative Analysis of IMPDH Inhibition

The inhibitory potency of carbocyclic inosine-5'-monophosphate analogues and other related compounds against IMPDH is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following table summarizes the inhibitory activities of selected compounds against human IMPDH isoforms.

Table 1: Inhibitory Activity of Selected Compounds against Human IMPDH Isoforms

CompoundTarget IsoformIC50 (nM)Ki (nM)Inhibition Type
Mycophenolic AcidIMPDH II20,000-Uncompetitive
Merimepodib (VX-497)IMPDH II7.0-Uncompetitive
AVN-944 (VX-944)IMPDH I & II-6-10Noncompetitive
VX-148IMPDH II-6Uncompetitive
Sappanone AIMPDH II--Covalent
IMPDH2-IN-5IMPDH II620-Covalent
FF-10501-01IMPDH I & II--Potent Inhibitor

Note: Data compiled from multiple sources.[3][4] The type of inhibition and the specific assay conditions can influence the measured values.

Experimental Protocols

IMPDH Inhibition Assay (Spectrophotometric)

This protocol outlines a standard enzymatic assay to determine the IC50 of a test compound against IMPDH by monitoring the production of NADH.

Materials:

  • Purified human IMPDH1 or IMPDH2

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA

  • IMP (Inosine-5'-monophosphate) solution

  • NAD+ (Nicotinamide adenine (B156593) dinucleotide) solution

  • Test compound dilutions

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture in each well of the 96-well plate by adding the assay buffer, followed by the desired concentration of the test compound.

  • Add the IMP and NAD+ solutions to the wells.

  • Initiate the reaction by adding the IMPDH enzyme to each well.

  • Immediately measure the absorbance at 340 nm in kinetic mode at 37°C for a set period (e.g., 30 minutes).

  • The rate of NADH production is determined from the linear phase of the reaction curve.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antiviral Cytopathic Effect (CPE) Reduction Assay

This cell-based assay determines the antiviral activity of a compound by measuring its ability to protect host cells from virus-induced cell death.[5][6][7][8]

Materials:

  • A susceptible host cell line (e.g., Vero E6, A549)[5][6]

  • The virus of interest

  • Cell culture medium (e.g., MEM with 5% FBS)[5]

  • Test compound dilutions

  • 96-well cell culture plates

  • Staining solution (e.g., crystal violet or neutral red)[5][9]

  • Plate reader

Procedure:

  • Seed the 96-well plates with the host cells and incubate until a confluent monolayer is formed.[5]

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the growth medium from the cells and add the compound dilutions. Include wells for virus control (no compound) and cell control (no virus, no compound).[5]

  • Infect the cells with the virus at a pre-determined multiplicity of infection (MOI) that causes approximately 80% CPE in the virus control wells within the incubation period.[5][8]

  • Incubate the plates at 37°C in a 5% CO2 incubator until the desired level of CPE is observed in the virus control wells.[5]

  • Remove the medium and stain the remaining viable cells with a staining solution like crystal violet.[6][8]

  • After a suitable incubation period, wash the plates to remove excess stain and allow them to dry.[6]

  • Solubilize the stain and measure the absorbance at the appropriate wavelength using a plate reader.[8]

  • The 50% effective concentration (EC50) is calculated as the compound concentration that reduces the viral CPE by 50%.[5]

Viral Load Quantification by qRT-PCR

This protocol details the quantification of viral RNA in infected cells treated with a test compound.[10][11]

Materials:

  • Infected and treated cell lysates or supernatant

  • RNA extraction kit

  • Reverse transcriptase

  • qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)

  • Virus-specific primers

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from the cell lysates or supernatant using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis (Reverse Transcription): Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase and the appropriate primers.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, virus-specific primers, and qPCR master mix in a reaction plate.[12]

  • Real-Time PCR: Perform the real-time PCR using a thermal cycler. The instrument will monitor the fluorescence intensity at each cycle, which is proportional to the amount of amplified DNA.[12]

  • Data Analysis: Determine the cycle threshold (Ct) value for each sample. The viral load can be quantified by either absolute quantification using a standard curve of known viral copy numbers or by relative quantification, comparing the Ct values of treated samples to untreated controls.[11]

Experimental and Logical Workflows

High-Throughput Screening (HTS) Cascade for IMPDH Inhibitors

The discovery of novel IMPDH inhibitors often begins with a high-throughput screening campaign, followed by a series of assays to confirm and characterize the hits.

hts_cascade HTS Primary HTS (e.g., Luciferase-based assay) Hit_Confirmation Hit Confirmation (Dose-response in primary assay) HTS->Hit_Confirmation Orthogonal_Assay Orthogonal Assay (e.g., Spectrophotometric NADH assay) Hit_Confirmation->Orthogonal_Assay Selectivity Isoform Selectivity (IMPDH1 vs. IMPDH2) Orthogonal_Assay->Selectivity Cell_Based Cell-based Antiviral/Antiproliferative Assay Selectivity->Cell_Based Lead_Opt Lead Optimization Cell_Based->Lead_Opt

Caption: A typical high-throughput screening cascade for the identification of novel IMPDH inhibitors.[13][14]

Preclinical Development Workflow for Antiviral cIMP Analogues

The preclinical development of a promising antiviral carbocyclic IMP analogue involves a multi-stage process to evaluate its efficacy and safety before it can be considered for clinical trials.

preclinical_workflow Lead_ID Lead Identification (HTS & Hit-to-Lead) In_Vitro_Efficacy In Vitro Efficacy (Antiviral assays, EC50) Lead_ID->In_Vitro_Efficacy In_Vitro_Tox In Vitro Toxicology (Cytotoxicity, CC50) Lead_ID->In_Vitro_Tox ADME In Vitro ADME (Metabolic stability, permeability) In_Vitro_Efficacy->ADME In_Vitro_Tox->ADME In_Vivo_PK In Vivo Pharmacokinetics (Animal models) ADME->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Animal disease models) In_Vivo_PK->In_Vivo_Efficacy IND IND-Enabling Studies In_Vivo_Efficacy->IND

Caption: A logical workflow for the preclinical development of antiviral carbocyclic IMP analogues.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of rel-Carbovir Monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbovir is a carbocyclic nucleoside analog that exhibits potent antiviral activity, particularly against the human immunodeficiency virus (HIV). Its therapeutic efficacy is dependent on its intracellular conversion to the active triphosphate form. The initial phosphorylation to Carbovir monophosphate is a critical rate-limiting step in this activation pathway. This document provides detailed protocols for the chemical and enzymatic synthesis of rel-Carbovir monophosphate, a racemic mixture of the enantiomers of Carbovir monophosphate, for research and development purposes.

Chemical Synthesis of this compound

The chemical synthesis of this compound is a widely used method that offers the advantage of producing both enantiomers. The most common approach involves the phosphorylation of Carbovir using phosphorus oxychloride (POCl₃) in a trialkyl phosphate (B84403) solvent.

Experimental Protocol

Materials:

  • rel-Carbovir

  • Trimethyl phosphate (TMP) or other trialkyl phosphate, anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Triethylammonium (B8662869) bicarbonate (TEAB) buffer (1 M, pH 7.5), cold

  • Anhydrous pyridine

  • Argon or Nitrogen gas

  • Standard laboratory glassware, dried

  • Magnetic stirrer and stirring bar

  • Ice bath

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve rel-Carbovir in anhydrous trimethyl phosphate.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature at 0°C.[1]

  • Continue stirring the reaction mixture at 0°C for a period of 2 to 4 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction by slowly adding the reaction mixture to a cold (0°C) solution of 1 M triethylammonium bicarbonate (TEAB) buffer.

  • Stir the resulting mixture for 1 hour while allowing it to warm to room temperature.

  • The crude this compound solution is now ready for purification.

Quantitative Data for Chemical Synthesis
ParameterValue/ConditionReference
Starting Material (+)-Carbovir[1]
Phosphorylating Agent Phosphorus oxychloride (POCl₃)[1]
Solvent Trimethyl phosphate[1]
Reaction Temperature 0°C[1]
Reaction Time 2-4 hours[1]
Quenching Agent Cold triethylammonium bicarbonate buffer[1]

Enzymatic Synthesis of Carbovir Monophosphate

The enzymatic synthesis of Carbovir monophosphate offers a green and highly selective alternative to chemical methods. Cellular enzymes, particularly 5'-nucleotidases, can catalyze the phosphorylation of Carbovir. It is important to note that this enzymatic phosphorylation is stereoselective, with a strong preference for the biologically active (-)-enantiomer of Carbovir.[1] The (+)-enantiomer is a poor substrate for these enzymes.[1] Therefore, when using rel-Carbovir as a starting material, the primary product will be the (-)-Carbovir monophosphate.

Experimental Protocol

Materials:

  • rel-Carbovir

  • 5'-Nucleotidase (from a suitable source, e.g., bovine or snake venom)

  • Tris-HCl buffer (pH 7.5-8.5)

  • Magnesium chloride (MgCl₂)

  • A phosphate donor (e.g., Adenosine triphosphate - ATP, or a phosphate buffer system)

  • Incubator or water bath at 37°C

  • Enzyme quenching solution (e.g., perchloric acid or by heating)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and the phosphate donor.

  • Dissolve rel-Carbovir in the reaction mixture.

  • Pre-incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

  • Initiate the reaction by adding a solution of 5'-nucleotidase to the mixture.

  • Incubate the reaction at 37°C. The optimal reaction time will depend on the enzyme concentration and substrate and should be determined empirically (e.g., by taking time-course samples).

  • Monitor the formation of the monophosphate product by HPLC.

  • Terminate the reaction by adding an enzyme quenching solution or by heat inactivation.

  • The crude (-)-Carbovir monophosphate solution is now ready for purification.

Quantitative Data for Enzymatic Synthesis
ParameterValue/ConditionReference
Enzyme 5'-Nucleotidase[1]
Substrate (-)-enantiomer of Carbovir (preferred)[1]
Stereoselectivity High for the (-)-enantiomer[1]
General Yield Range for Nucleoside Monophosphates 40-90%[2][3]

Note: The yield for the enzymatic phosphorylation of rel-Carbovir will be dependent on the specific activity of the 5'-nucleotidase used and the reaction conditions. The yield will primarily reflect the conversion of the (-)-enantiomer.

Purification of this compound

Anion-exchange chromatography is the most effective method for purifying nucleoside monophosphates from the reaction mixture, separating them from unreacted nucleosides, inorganic phosphate, and other charged byproducts.[1]

Experimental Protocol

Materials:

  • Crude this compound solution

  • Anion-exchange resin (e.g., DEAE-Sephadex, Q-Sepharose)

  • Triethylammonium bicarbonate (TEAB) or ammonium (B1175870) bicarbonate buffer, for gradient elution (e.g., 0.05 M to 1 M)

  • Chromatography column

  • Fraction collector

  • UV detector or other suitable monitoring system

Procedure:

  • Pack a chromatography column with the chosen anion-exchange resin and equilibrate it with a low concentration of the elution buffer (e.g., 0.05 M TEAB).

  • Load the crude this compound solution onto the column.

  • Wash the column with the equilibration buffer to remove any unbound impurities.

  • Elute the bound this compound using a linear gradient of the elution buffer (e.g., from 0.05 M to 1 M TEAB).

  • Collect fractions and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Analyze the fractions containing the product by HPLC to confirm purity.

  • Pool the pure fractions and remove the volatile buffer by lyophilization.

Purification Parameters
ParameterDescription
Chromatography Mode Anion-Exchange Chromatography
Stationary Phase DEAE-Sephadex, Q-Sepharose, or similar strong/weak anion exchanger
Mobile Phase A gradient of triethylammonium bicarbonate (TEAB) or ammonium bicarbonate buffer
Detection UV absorbance at ~254 nm

Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for assessing the purity of this compound and for monitoring the progress of the synthesis reaction. Both ion-exchange and reversed-phase HPLC can be utilized.

Experimental Protocol (Reversed-Phase HPLC)

Materials:

  • Purified this compound sample

  • HPLC-grade water

  • HPLC-grade methanol (B129727) or acetonitrile

  • A suitable ion-pairing agent (e.g., tetrabutylammonium (B224687) hydrogen sulphate) for reversed-phase analysis

  • A suitable buffer (e.g., potassium phosphate)

  • HPLC system with a UV detector

  • Reversed-phase C18 column

Procedure:

  • Prepare the mobile phase, consisting of an aqueous buffer (potentially with an ion-pairing agent) and an organic modifier (methanol or acetonitrile).

  • Equilibrate the C18 column with the initial mobile phase conditions.

  • Dissolve a small amount of the this compound sample in the mobile phase or a compatible solvent.

  • Inject the sample onto the HPLC system.

  • Run the analysis using either an isocratic or gradient elution method.

  • Detect the compound using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Analyze the resulting chromatogram to determine the retention time and purity of the product.

HPLC Analysis Parameters
ParameterDescriptionReference
Chromatography Mode Reversed-Phase HPLC
Stationary Phase C18 column
Mobile Phase A 0.1 M potassium dihydrogen phosphate, pH 6.0
Mobile Phase B 0.1 M potassium dihydrogen phosphate, 4 mM tetrabutylammonium hydrogen sulphate, 20% methanol, pH 6.0
Flow Rate Typically 0.5 - 1.5 mL/min
Detection UV absorbance at ~254 nm[4]

Synthesis Workflow Diagram

Chemical_Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Carbovir rel-Carbovir ReactionVessel Reaction at 0°C (2-4 hours) Carbovir->ReactionVessel Solvent Trimethyl Phosphate Solvent->ReactionVessel Reagent POCl3 Reagent->ReactionVessel Quenching Quench with cold TEAB buffer ReactionVessel->Quenching Reaction Mixture CrudeProduct Crude rel-Carbovir Monophosphate Quenching->CrudeProduct Purification Anion-Exchange Chromatography CrudeProduct->Purification PureProduct Pure rel-Carbovir Monophosphate Purification->PureProduct HPLC HPLC Analysis PureProduct->HPLC

Caption: Chemical synthesis workflow for this compound.

References

Application Notes and Protocols for the Quantification of rel-Carbovir Monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbovir is a carbocyclic nucleoside analog that is a potent inhibitor of the human immunodeficiency virus (HIV) reverse transcriptase. As a prodrug, Carbovir requires intracellular phosphorylation to its active triphosphate form. The initial phosphorylation step to Carbovir monophosphate is a critical, rate-limiting step in its mechanism of action. rel-Carbovir refers to the racemic mixture of the two enantiomers of Carbovir. The antiviral activity is primarily associated with the (-)-enantiomer, which is preferentially phosphorylated by cellular enzymes. Accurate quantification of Carbovir monophosphate is therefore essential for pharmacokinetic studies, drug metabolism research, and the overall development of Carbovir-based therapeutics.

These application notes provide a detailed overview of the analytical methodologies for the quantification of Carbovir monophosphate in biological matrices, with a focus on intracellular analysis. While methods specifically validated for rel-Carbovir monophosphate are not abundantly described in the literature, established ion-pairing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Carbovir and its phosphorylated metabolites can be readily applied.

Metabolic Pathway of Carbovir

Carbovir is anabolized intracellularly by host cell kinases in a stepwise phosphorylation cascade to its active triphosphate moiety. The initial conversion to Carbovir monophosphate is catalyzed by 5'-nucleotidase. Subsequently, guanylate kinase catalyzes the formation of the diphosphate, which is then converted to the active triphosphate form by other cellular kinases. This pathway is crucial for the antiviral efficacy of Carbovir.

Carbovir Metabolic Pathway Carbovir rel-Carbovir CMP This compound Carbovir->CMP 5'-Nucleotidase CDP rel-Carbovir Diphosphate CMP->CDP Guanylate Kinase CTP rel-Carbovir Triphosphate (Active Metabolite) CDP->CTP Cellular Kinases Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis PBMC_Isolation PBMC Isolation Cell_Lysis Cell Lysis PBMC_Isolation->Cell_Lysis Protein_Precipitation Protein Precipitation Cell_Lysis->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation_Reconstitution Evaporation & Reconstitution Supernatant_Collection->Evaporation_Reconstitution LC_Separation Ion-Pairing LC Separation Evaporation_Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Application Notes & Protocols: HPLC-MS/MS Method for Intracellular rel-Carbovir Monophosphate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbovir (B1146969) is a potent nucleoside reverse transcriptase inhibitor (NRTI) that is clinically used in its prodrug form, abacavir (B1662851), for the treatment of HIV infection.[1][2][3] Upon intracellular uptake, abacavir is converted to its active metabolite, carbovir triphosphate (CBV-TP), which competes with natural deoxynucleotides for incorporation into viral DNA, leading to chain termination. The initial phosphorylation step to the monophosphate form is a critical activation step in its mechanism of action. Therefore, the quantitative analysis of intracellular rel-Carbovir monophosphate is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, aiding in the optimization of dosing regimens and the development of new antiretroviral therapies.

This document provides a detailed application note and protocol for the sensitive and selective quantification of intracellular this compound using a robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

Signaling Pathway of Carbovir Activation

The intracellular activation of abacavir to carbovir triphosphate is a multi-step enzymatic process. The following diagram illustrates the key phosphorylation steps.

Carbovir Activation Pathway cluster_cell Intracellular Space Abacavir Abacavir Carbovir_MP This compound Abacavir->Carbovir_MP Adenosine phosphotransferase Carbovir_DP rel-Carbovir Diphosphate Carbovir_MP->Carbovir_DP Guanylate kinase Carbovir_TP rel-Carbovir Triphosphate (Active) Carbovir_DP->Carbovir_TP Nucleoside diphosphate kinase

Caption: Intracellular phosphorylation cascade of abacavir to its active triphosphate form.

Experimental Protocols

This section details the materials and methods for the quantification of intracellular this compound.

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., [¹³C₅]-Carbovir Monophosphate)

  • HPLC-grade methanol, acetonitrile, and water

  • Ammonium acetate

  • Perchloric acid (PCA)

  • Potassium hydroxide (B78521) (KOH)

  • Phosphate-buffered saline (PBS)

  • Human peripheral blood mononuclear cells (PBMCs) or other relevant cell lines

Sample Preparation: Intracellular Extraction

The following protocol describes the extraction of intracellular nucleotides from cultured cells.

  • Cell Culture and Treatment: Culture cells to the desired density and treat with abacavir at various concentrations and time points.

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Count the cells to ensure accurate normalization of the final results.

    • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in a known volume of ice-cold PBS.

  • Cell Lysis and Nucleotide Extraction:

    • To the cell suspension, add an equal volume of ice-cold 0.8 M perchloric acid (PCA).

    • Vortex vigorously for 30 seconds to ensure complete cell lysis.

    • Incubate the mixture on ice for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

    • Carefully collect the supernatant containing the intracellular nucleotides.

  • Neutralization:

    • Neutralize the acidic extract by adding a calculated volume of ice-cold 2 M potassium hydroxide (KOH).

    • Vortex briefly and incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the neutralized supernatant for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1290 Infinity II or equivalent
Column Hypercarb Porous Graphitic Carbon (PGC) Column (100 x 2.1 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 10 with Ammonium Hydroxide
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-10 min: 5-50% B; 10-12 min: 50-95% B; 12-15 min: 95% B; 15.1-20 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 10 µL

Mass Spectrometry Conditions:

ParameterCondition
Mass Spectrometer Sciex QTRAP 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 500°C

MRM Transitions:

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
This compound328.1152.125
Internal Standard333.1157.125

Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used. The precursor ion for this compound is calculated from the mass of Carbovir ([C11H14N5O2]+, m/z 248.114) plus the mass of a monophosphate group (HPO3, ~80 Da).[4] The product ion corresponds to the carbovir nucleobase fragment ([C5H6N5O]+).[4]

Experimental Workflow

The following diagram provides a visual representation of the entire experimental process, from sample preparation to data analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Cell_Culture 1. Cell Culture & Treatment Cell_Harvest 2. Cell Harvesting & Counting Cell_Culture->Cell_Harvest Lysis 3. Cell Lysis (Perchloric Acid) Cell_Harvest->Lysis Neutralization 4. Neutralization (KOH) Lysis->Neutralization HPLC 5. HPLC Separation (PGC Column) Neutralization->HPLC MSMS 6. MS/MS Detection (MRM Mode) HPLC->MSMS Quantification 7. Peak Integration & Quantification MSMS->Quantification Normalization 8. Normalization to Cell Number Quantification->Normalization

Caption: Workflow for intracellular this compound analysis.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the described HPLC-MS/MS method. These values are based on typical performance for similar intracellular nucleotide analyses and should be validated in the user's laboratory.

ParameterExpected Value
Linear Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy 85 - 115%
Precision (CV%) < 15%
Recovery > 80%

Conclusion

The HPLC-MS/MS method detailed in this application note provides a sensitive, specific, and robust approach for the quantification of intracellular this compound. This protocol is a valuable tool for researchers in the fields of pharmacology, virology, and drug development, enabling detailed investigation into the intracellular metabolism and mechanism of action of abacavir. The provided workflows and quantitative data serve as a comprehensive guide for the implementation of this method in a laboratory setting.

References

Application Notes and Protocols for Using rel-Carbovir Monophosphate in Viral Replication Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

rel-Carbovir, a carbocyclic analog of 2',3'-dideoxyguanosine (B1417426), is a potent antiretroviral agent. Its activity is dependent on intracellular phosphorylation to its monophosphate, diphosphate, and ultimately its active triphosphate form, Carbovir (B1146969) Triphosphate (CBV-TP). CBV-TP acts as a competitive inhibitor and chain terminator of viral reverse transcriptase, effectively halting the replication of retroviruses such as Human Immunodeficiency Virus (HIV). These application notes provide detailed protocols for utilizing rel-Carbovir monophosphate and its parent compounds in various viral replication assays to determine antiviral efficacy and cytotoxicity.

Mechanism of Action: Intracellular Activation and Viral Inhibition

The antiviral activity of Carbovir is initiated by its conversion to Carbovir monophosphate by cellular enzymes. This is a critical and rate-limiting step in its activation. Subsequent phosphorylations by other cellular kinases yield the active Carbovir triphosphate. CBV-TP, mimicking the natural substrate deoxyguanosine triphosphate (dGTP), is incorporated into the growing viral DNA chain by reverse transcriptase. The absence of a 3'-hydroxyl group on the carbocyclic ring of CBV-TP prevents the formation of the next phosphodiester bond, leading to chain termination and inhibition of viral replication.[1][2][3]

Signaling Pathway: Phosphorylation of Carbovir

G cluster_cell Host Cell Cytoplasm Carbovir Carbovir ((-)-enantiomer) Carbovir_MP This compound Carbovir->Carbovir_MP 5'-Nucleotidase Carbovir_DP Carbovir Diphosphate Carbovir_MP->Carbovir_DP GMP Kinase Carbovir_TP Carbovir Triphosphate (Active Form) Carbovir_DP->Carbovir_TP Nucleoside Diphosphate Kinase RT HIV-1 Reverse Transcriptase Carbovir_TP->RT DNA_Termination Viral DNA Chain Termination RT->DNA_Termination

Caption: Intracellular phosphorylation cascade of Carbovir.

Quantitative Data Summary

The following tables summarize the antiviral activity and cytotoxicity of Carbovir and its prodrug Abacavir against HIV-1.

Table 1: Antiviral Activity of Abacavir Against Different HIV-1 Strains
HIV-1 Strain/IsolateCell LineEC₅₀ (µM)Reference
Various Clinical IsolatesLymphocyte culturesPotent (qualitative)[4]
NLRepRluc-WTMT-20.093 ± 0.021 (nM)N/A
Chimeric Clinical Isolates (n=48)MT-2Median: 0.28 (nM)[5]

Note: EC₅₀ values for Abacavir are often reported in nM, highlighting its high potency.

Table 2: Cytotoxicity of Abacavir in Different Cell Lines
Cell LineCC₅₀ (µM)Reference
MT-2>20[5]
Lymphocyte culturesLow (qualitative)[4]
Table 3: Inhibitory Activity of Carbovir Triphosphate Against HIV-1 Reverse Transcriptase
EnzymeTemplateKᵢ (µM)Reference
HIV-1 Reverse TranscriptaseRNASimilar to AZT-TP, ddGTP, ddTTP[2]
HIV-1 Reverse TranscriptaseDNASimilar to AZT-TP, ddGTP, ddTTP[2]

Experimental Protocols

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the destructive effects of viral infection.

G A Seed susceptible cells in 96-well plate B Prepare serial dilutions of This compound A->B C Add compound dilutions to cells B->C D Infect cells with a pre-titered virus stock C->D E Incubate for 3-7 days D->E F Observe and score for cytopathic effect (CPE) E->F G Alternatively, stain with crystal violet and measure absorbance E->G H Calculate EC₅₀ F->H G->H

Caption: Workflow for a plaque reduction assay.

Detailed Methodology:

  • Cell Seeding: Plate host cells in 6- or 12-well plates to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound. In parallel, dilute the virus stock to a concentration that will yield a countable number of plaques (50-100 per well).

  • Infection: Pre-incubate the diluted virus with the compound dilutions for 1 hour at 37°C. Then, add the virus-compound mixture to the cell monolayers and allow for adsorption for 1-2 hours.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., 0.5% agarose (B213101) or methylcellulose (B11928114) in culture medium) to restrict virus spread.

  • Incubation: Incubate the plates at 37°C until visible plaques are formed (typically 3-10 days depending on the virus).

  • Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a solution such as 0.1% crystal violet.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀.

MTT Assay for Cytotoxicity

This colorimetric assay determines the cytotoxicity of a compound by measuring the metabolic activity of cells.

Experimental Workflow: MTT Assay

G A Seed cells in a 96-well plate B Add serial dilutions of This compound A->B C Incubate for a period equivalent to the antiviral assay B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours to allow formazan (B1609692) crystal formation D->E F Solubilize formazan crystals (e.g., with DMSO or SDS) E->F G Measure absorbance at ~570 nm F->G H Calculate percent cell viability and determine CC₅₀ G->H

Caption: Workflow for an MTT cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density.

  • Compound Addition: Add serial dilutions of this compound to the wells and incubate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the 50% cytotoxic concentration (CC₅₀).

Quantitative PCR (qPCR) Assay for Viral Load

This assay quantifies the amount of viral nucleic acid (RNA or DNA) in a sample, providing a highly sensitive measure of viral replication.

Experimental Workflow: qPCR Assay

G A Infect cells with virus in the presence of compound dilutions B Incubate for a defined period A->B C Harvest cells or supernatant B->C D Extract viral nucleic acid (RNA or DNA) C->D E Perform reverse transcription (for RNA viruses) D->E F Perform quantitative PCR with virus-specific primers and probe E->F G Analyze amplification data to determine viral load F->G H Calculate percent inhibition and determine EC₅₀ G->H

Caption: Workflow for a qPCR-based viral load assay.

Detailed Methodology:

  • Cell Culture and Infection: Culture susceptible cells and infect them with the virus in the presence of serial dilutions of this compound.

  • Sample Collection: After a defined incubation period, collect the cell supernatant or the cells themselves.

  • Nucleic Acid Extraction: Extract viral RNA or DNA from the samples using a commercial kit.

  • Reverse Transcription (for RNA viruses): Convert the viral RNA to cDNA using a reverse transcriptase enzyme.

  • qPCR: Perform real-time PCR using primers and a fluorescently labeled probe specific to a conserved region of the viral genome.

  • Data Analysis: Quantify the viral nucleic acid by comparing the amplification cycle threshold (Ct) values to a standard curve of known concentrations. Calculate the reduction in viral load in treated samples compared to the untreated control to determine the EC₅₀.

Conclusion

The protocols outlined in these application notes provide a framework for the comprehensive evaluation of this compound and related compounds in viral replication assays. The choice of assay will depend on the specific research question, the virus being studied, and the available resources. For a thorough assessment of antiviral potential, it is recommended to determine both the efficacy (EC₅₀) and cytotoxicity (CC₅₀) to calculate the selectivity index (SI = CC₅₀/EC₅₀), which is a critical measure of a compound's therapeutic window.

References

Application Notes and Protocols for Testing the Antiviral Activity of Carbocyclic Monophosphate Nucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocyclic monophosphate nucleotides represent a promising class of antiviral agents. These nucleoside analogs, where the ribose sugar moiety is replaced by a carbocyclic ring, are designed to interfere with viral replication. Their mechanism of action often involves the inhibition of key viral or cellular enzymes essential for the synthesis of viral nucleic acids. A primary target for many of these compounds is inosine (B1671953) monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides.[1][2][3] By depleting the intracellular pool of guanosine (B1672433) triphosphate (GTP), these compounds effectively starve the virus of a critical building block for its genetic material, thereby inhibiting replication.[4]

These application notes provide a comprehensive overview of the protocols required to assess the in vitro antiviral efficacy and cytotoxicity of carbocyclic monophosphate nucleotides. The detailed methodologies for key assays, data presentation guidelines, and visualizations of the experimental workflow and relevant signaling pathways are designed to equip researchers with the necessary tools to evaluate these potential antiviral therapeutics.

Data Presentation: In Vitro Antiviral Activity and Cytotoxicity

The antiviral efficacy and cytotoxicity of carbocyclic monophosphate nucleotides are typically evaluated by determining their 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀), respectively. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the compound's therapeutic window.[5] A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity.

Below are tables summarizing the quantitative data for representative carbocyclic nucleoside analogs against various RNA viruses.

Table 1: Antiviral Activity of Carbocyclic Adenosine (B11128) Analogs

Compound NameVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Carbocyclic 3-deazaadenosine (B1664127) (C-c3Ado)Measles virusVero->100-[6]
Carbocyclic 3-deazaadenosine (C-c3Ado)Parainfluenza virus 3Vero->100-[6]
Carbocyclic 3-deazaadenosine (C-c3Ado)Respiratory Syncytial Virus (RSV)HEp-2->100-[6]
Neplanocin AVaccinia virusL929<0.1--[7]
Neplanocin AVesicular Stomatitis VirusL929<0.1--[7]

Table 2: Antiviral Activity of Carbocyclic Guanosine Analogs

Compound NameVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
A-5021Herpes Simplex Virus-1 (HSV-1)----[1]
A-5021Herpes Simplex Virus-2 (HSV-2)----[1]
A-5021Varicella-Zoster Virus (VZV)----[1]
D-cyclohexenyl GHuman Cytomegalovirus (HCMV)----[1]

Table 3: Antiviral Activity of Other Carbocyclic Nucleoside Analogs

Compound NameVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Pyrazole amide 15fHuman Immunodeficiency Virus-1 (HIV-1)PBM24>100>4.2[2]
AT-281Dengue Virus-2 (DENV-2)Huh-70.48>100>208[8]
AT-281Dengue Virus-3 (DENV-3)Huh-70.77>100>130[8]

Experimental Protocols

A generalized workflow for evaluating the antiviral activity of carbocyclic monophosphate nucleotides is depicted below. This process involves parallel assessment of the compound's cytotoxicity and its ability to inhibit viral replication.

G cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cluster_decision Decision Compound Test Compound (Carbocyclic Monophosphate Nucleotide) Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Compound->Cytotoxicity Antiviral Antiviral Assay (e.g., Plaque Reduction, Yield Reduction) Compound->Antiviral Cells Host Cell Culture (e.g., Vero, A549, Huh-7) Cells->Cytotoxicity Cells->Antiviral Virus Virus Stock (e.g., Influenza, RSV, HCV) Virus->Antiviral CC50 Determine CC50 Cytotoxicity->CC50 EC50 Determine EC50 Antiviral->EC50 SI Calculate Selectivity Index (SI) SI = CC50 / EC50 CC50->SI EC50->SI Decision Decision on Further Development SI->Decision

General workflow for antiviral compound evaluation.
Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the test compound that is toxic to the host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9]

Materials:

  • Test compound

  • Appropriate host cell line

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that ensures they are in the exponential growth phase during the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Dilution: Prepare a series of dilutions of the test compound in cell culture medium.

  • Treatment: Remove the existing medium from the cells and add the various concentrations of the test compound. Include a "cells only" control (no compound).

  • Incubation: Incubate the plates for a duration that corresponds to the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[9]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[9]

  • Absorbance Reading: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The CC₅₀ value is determined by plotting the percentage of viability against the compound concentration and using non-linear regression analysis.[2]

Plaque Reduction Assay

This assay is a standard method for quantifying the infectivity of a lytic virus and determining the antiviral efficacy of a compound.[10] It measures the reduction in the number of viral plaques in the presence of the test compound.

Materials:

  • Test compound

  • Appropriate host cell line

  • Virus stock with a known titer

  • 6-well or 12-well cell culture plates

  • Serum-free medium

  • Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet)

Procedure:

  • Cell Seeding: Seed plates with host cells and grow to a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of the test compound. In separate tubes, mix the virus at a predetermined multiplicity of infection (MOI) with each compound dilution.

  • Infection: Aspirate the medium from the cell monolayers and inoculate with the virus-compound mixtures. Include a "virus only" control.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.[2]

  • Overlay: After adsorption, remove the inoculum and add the overlay medium containing the respective concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C until plaques are visible in the virus control wells (typically 2-10 days, depending on the virus).[10]

  • Fixation and Staining: Fix the cells with the fixing solution and then stain with crystal violet solution.[10]

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the "virus only" control. The EC₅₀ value is determined by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.[2]

Virus Yield Reduction Assay

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.[11]

Materials:

  • Test compound

  • Appropriate host cell line

  • Virus stock

  • 96-well or other multi-well plates

  • Cell culture medium

Procedure:

  • Cell Seeding and Infection: Seed host cells in multi-well plates and infect with the virus at a specific MOI.

  • Compound Treatment: Add serial dilutions of the test compound to the infected cells.

  • Incubation: Incubate the plates for a period sufficient for one or more rounds of viral replication.

  • Harvesting: After incubation, harvest the cell culture supernatant (and/or cell lysates).

  • Titration of Progeny Virus: Determine the titer of the infectious virus in the harvested samples using a standard titration method, such as a plaque assay or a TCID₅₀ (50% tissue culture infectious dose) assay.[11]

  • Data Analysis: Compare the viral titers from the compound-treated wells to the untreated virus control wells. The EC₅₀ is the concentration of the compound that reduces the virus yield by 50%.

Mechanism of Action: Inhibition of IMPDH

Many carbocyclic monophosphate nucleotides exert their antiviral activity by targeting the cellular enzyme inosine monophosphate dehydrogenase (IMPDH).[3] IMPDH catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides, specifically the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP).[3][12]

G cluster_pathway De Novo Purine Biosynthesis Pathway cluster_inhibition Inhibition by Carbocyclic Monophosphate Nucleotide R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP RNA_DNA Viral RNA/DNA Synthesis GTP->RNA_DNA Compound Carbocyclic Monophosphate Nucleotide IMPDH IMPDH Compound->IMPDH Inhibits

Inhibition of IMPDH by carbocyclic monophosphate nucleotides.

By inhibiting IMPDH, these antiviral compounds lead to a depletion of the intracellular GTP pool.[4] Since GTP is an essential precursor for the synthesis of viral RNA and DNA, this depletion effectively halts viral replication. This mechanism of action provides a broad-spectrum potential against a variety of viruses that are dependent on the host cell's nucleotide synthesis machinery.

References

Application Notes and Protocols for Enzymatic Phosphorylation Assays of Carbovir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbovir (B1146969) is a potent carbocyclic nucleoside analogue that acts as a reverse transcriptase inhibitor. As a prodrug, it requires intracellular phosphorylation to its active triphosphate form, carbovir triphosphate (CBV-TP), to exert its antiviral activity against the Human Immunodeficiency Virus (HIV). This three-step phosphorylation cascade is catalyzed by host cellular enzymes. Understanding the kinetics and efficiency of this enzymatic conversion is crucial for the development of new antiviral therapies and for evaluating potential drug resistance mechanisms.

These application notes provide detailed protocols for in vitro enzymatic assays to characterize the phosphorylation of carbovir at each step of its activation pathway. The protocols are designed to be adaptable for use with purified enzymes or cell extracts.

The Enzymatic Phosphorylation Pathway of Carbovir

The conversion of carbovir to its active triphosphate form involves three sequential phosphorylation steps, each catalyzed by a different cellular enzyme. There is a significant stereoselectivity in this pathway, with the (-)-enantiomer of carbovir being the preferred substrate for the initial and second phosphorylation steps.

Carbovir_Phosphorylation_Pathway cluster_key Enzyme Key Carbovir (-)-Carbovir (B125634) Carbovir_MP (-)-Carbovir Monophosphate (CBV-MP) Carbovir->Carbovir_MP Cytosolic 5'-Nucleotidase (Highly Stereoselective) Carbovir_DP (-)-Carbovir Diphosphate (B83284) (CBV-DP) Carbovir_MP->Carbovir_DP Guanylate Kinase (GMPK) (Highly Stereoselective) Carbovir_TP (-)-Carbovir Triphosphate (CBV-TP) Carbovir_DP->Carbovir_TP Nucleoside Diphosphate Kinases (NDPK) k1 Step 1 Enzyme k2 Step 2 Enzyme k3 Step 3 Enzyme

Caption: The enzymatic cascade for the phosphorylation of (-)-carbovir.

Quantitative Data Summary

The efficiency of each phosphorylation step can be characterized by the Michaelis-Menten kinetic parameters, Km and Vmax. The Km value represents the substrate concentration at which the reaction rate is half of Vmax, which is the maximum rate of the reaction. A lower Km value indicates a higher affinity of the enzyme for the substrate.

EnzymeSubstrateKm (µM)Vmax (relative activity)Reference
Cytosolic 5'-Nucleotidase(-)-CarbovirData not available in cited literature-
Guanylate Kinase (GMPK)(-)-Carbovir Monophosphate~1200~1.4x relative to (+)-enantiomer[1]
Guanylate Kinase (GMPK)(+)-Carbovir Monophosphate~571.0x[1]
Nucleoside Diphosphate Kinase (NDPK)(-)-Carbovir DiphosphateData not available in cited literaturePreferentially phosphorylates the (-)-enantiomer[2]

Experimental Protocols

These protocols provide a framework for the in vitro analysis of each step in the carbovir phosphorylation pathway. The formation of the phosphorylated products can be monitored and quantified using High-Performance Liquid Chromatography (HPLC).

General Experimental Workflow

Experimental_Workflow start Start prep Prepare Reaction Mixture (Buffer, Substrate, ATP, MgCl₂) start->prep add_enzyme Add Enzyme (Purified or Cell Extract) prep->add_enzyme incubate Incubate at 37°C (Time Course) add_enzyme->incubate quench Quench Reaction (e.g., Acid or Heat) incubate->quench hplc Analyze by HPLC (Separate Substrate and Product) quench->hplc quantify Quantify Product Formation (Peak Area Integration) hplc->quantify kinetics Calculate Kinetic Parameters (Km, Vmax) quantify->kinetics end End kinetics->end

Caption: General workflow for in vitro enzymatic phosphorylation assays.

Protocol 1: Cytosolic 5'-Nucleotidase Activity Assay

This assay measures the conversion of (-)-carbovir to (-)-carbovir monophosphate.

Materials:

  • Purified cytosolic 5'-nucleotidase or cell lysate

  • (-)-Carbovir

  • ATP (Adenosine triphosphate)

  • MgCl₂ (Magnesium chloride)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Quenching solution (e.g., 1 M Perchloric acid)

  • HPLC system with a suitable anion-exchange or reverse-phase C18 column

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, a range of (-)-carbovir concentrations (e.g., 0-500 µM), a saturating concentration of ATP (e.g., 5 mM), and MgCl₂ (e.g., 10 mM).

  • Enzyme Addition: Initiate the reaction by adding a predetermined amount of purified cytosolic 5'-nucleotidase or cell lysate. The total reaction volume should be kept constant.

  • Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 5, 10, 15, 30 minutes) to ensure the reaction is in the linear range.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold quenching solution to each aliquot.

  • Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein. Neutralize the supernatant with a suitable base (e.g., 3 M KOH).

  • HPLC Analysis: Inject the supernatant onto the HPLC system. Use a gradient of a low concentration phosphate (B84403) buffer to a high concentration phosphate buffer to separate (-)-carbovir and (-)-carbovir monophosphate.

  • Data Analysis: Quantify the amount of (-)-carbovir monophosphate produced by integrating the area of the corresponding peak. Calculate the initial reaction velocities at each substrate concentration and use non-linear regression analysis (e.g., Michaelis-Menten plot) to determine the Km and Vmax.

Protocol 2: Guanylate Kinase (GMPK) Activity Assay

This assay measures the conversion of (-)-carbovir monophosphate to (-)-carbovir diphosphate.

Materials:

  • Purified Guanylate Kinase or cell lysate

  • (-)-Carbovir Monophosphate (synthesized or commercially available)

  • ATP

  • MgCl₂

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Quenching solution

  • HPLC system

Procedure:

  • Reaction Setup: Similar to Protocol 1, prepare reaction mixtures with a range of (-)-carbovir monophosphate concentrations.

  • Enzyme Addition: Add purified GMPK or cell lysate to initiate the reaction.

  • Incubation: Incubate at 37°C and collect time-course aliquots.

  • Reaction Quenching: Stop the reaction in each aliquot.

  • Sample Preparation: Process the samples as described in Protocol 1.

  • HPLC Analysis: Use an appropriate HPLC method to separate (-)-carbovir monophosphate and (-)-carbovir diphosphate.

  • Data Analysis: Quantify the formation of (-)-carbovir diphosphate and determine the kinetic parameters (Km and Vmax) for GMPK.

Protocol 3: Nucleoside Diphosphate Kinase (NDPK) Activity Assay

This assay measures the final phosphorylation step, the conversion of (-)-carbovir diphosphate to (-)-carbovir triphosphate.

Materials:

  • Purified Nucleoside Diphosphate Kinase or cell lysate

  • (-)-Carbovir Diphosphate (synthesized or commercially available)

  • ATP

  • MgCl₂

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Quenching solution

  • HPLC system

Procedure:

  • Reaction Setup: Prepare reaction mixtures with varying concentrations of (-)-carbovir diphosphate.

  • Enzyme Addition: Initiate the reaction with purified NDPK or cell lysate.

  • Incubation: Incubate at 37°C and collect aliquots over time.

  • Reaction Quenching: Terminate the reaction.

  • Sample Preparation: Prepare samples for HPLC analysis.

  • HPLC Analysis: Separate and quantify the formation of (-)-carbovir triphosphate using HPLC.

  • Data Analysis: Determine the initial reaction velocities and calculate the Km and Vmax for NDPK with (-)-carbovir diphosphate as the substrate.

Protocol 4: HIV-1 Reverse Transcriptase (RT) Inhibition Assay for Carbovir-TP Quantification

This is an indirect assay to quantify the amount of the final active product, carbovir triphosphate, in a sample (e.g., from a cell extract). The assay is based on the principle that CBV-TP competes with the natural substrate (dGTP) for incorporation into a DNA strand by HIV-1 RT.

Materials:

  • HIV-1 Reverse Transcriptase

  • Poly(rA)-oligo(dT) or other suitable template-primer

  • [³H]-dGTP (radiolabeled deoxyguanosine triphosphate)

  • Unlabeled dGTP

  • Carbovir Triphosphate (as a standard for the calibration curve)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing MgCl₂, DTT, and KCl)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Standard Curve Preparation: Prepare a series of dilutions of a known concentration of carbovir triphosphate to serve as a standard curve.

  • Reaction Setup: In a 96-well plate, set up reaction mixtures containing the reaction buffer, template-primer, a fixed concentration of [³H]-dGTP, and either a standard dilution of CBV-TP or the cell extract sample.

  • Enzyme Addition: Initiate the reaction by adding HIV-1 RT to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and Precipitation: Stop the reaction by adding cold TCA. This will precipitate the newly synthesized DNA.

  • Filtration: Filter the contents of each well through a glass fiber filter. The precipitated, radiolabeled DNA will be trapped on the filter.

  • Washing: Wash the filters with TCA and then ethanol (B145695) to remove unincorporated [³H]-dGTP.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is inversely proportional to the concentration of CBV-TP in the sample. Create a standard curve by plotting the radioactivity against the known concentrations of the CBV-TP standards. Use this curve to determine the concentration of CBV-TP in the experimental samples.

Logical Relationship of Assay Components

Assay_Relationship cluster_inputs Assay Inputs cluster_process Assay Process cluster_outputs Assay Outputs & Analysis Enzyme Enzyme (Purified or Lysate) Reaction Enzymatic Reaction (Phosphorylation) Enzyme->Reaction Substrate Carbovir Substrate (Carbovir, CBV-MP, or CBV-DP) Substrate->Reaction Cofactors Cofactors (ATP, MgCl₂) Cofactors->Reaction Product Phosphorylated Product (CBV-MP, CBV-DP, or CBV-TP) Reaction->Product HPLC HPLC Analysis Product->HPLC Kinetics Kinetic Data (Km, Vmax) HPLC->Kinetics

Caption: Relationship between components in the enzymatic phosphorylation assays.

References

Synthesis of Monophosphate Prodrugs of Carbocyclic Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocyclic nucleoside analogues are a critical class of therapeutic agents, particularly in antiviral and anticancer therapies. Their efficacy is often dependent on intracellular phosphorylation to the active triphosphate form. However, the initial monophosphorylation step, catalyzed by cellular or viral kinases, can be inefficient and rate-limiting, leading to suboptimal therapeutic outcomes. To overcome this hurdle, monophosphate prodrug strategies have been developed to deliver the nucleoside monophosphate directly into the cell, bypassing the need for the initial phosphorylation. This document provides detailed application notes and protocols for the synthesis of monophosphate prodrugs of carbocyclic derivatives, with a focus on the widely successful phosphoramidate (B1195095) (ProTide) approach.

Prodrug Strategies for Carbocyclic Nucleoside Monophosphates

Several strategies have been employed to mask the charges of the monophosphate group, thereby increasing lipophilicity and facilitating cell membrane permeability. The most prominent among these are:

  • Phosphoramidates (ProTides): This approach involves masking the phosphate (B84403) group with an amino acid ester and an aryl group. Intracellular enzymes cleave these moieties to release the active nucleoside monophosphate. The ProTide technology has been successfully applied to numerous nucleoside analogues, leading to approved drugs with significantly enhanced potency.[1][2]

  • Bis(pivaloyloxymethyl) esters (POM): This strategy utilizes two pivaloyloxymethyl groups to protect the phosphate.

  • Diisopropyloxycarbonyloxymethyl esters (POC): Similar to the POM approach, this method employs two isopropyloxycarbonyloxymethyl groups.

  • CycloSal-prodrugs: This approach uses a salicyl alcohol-derived cyclic moiety that undergoes pH-dependent hydrolysis to release the monophosphate.[3][4]

This document will primarily focus on the synthesis and application of phosphoramidate (ProTide) prodrugs due to their proven success in clinical applications.

Data Presentation: Efficacy of Carbocyclic Nucleoside Monophosphate Prodrugs

The following table summarizes the in vitro antiviral activity of representative carbocyclic nucleoside analogues and their corresponding monophosphate prodrugs. The data highlights the significant increase in potency achieved through the ProTide approach.

Parent Nucleoside Prodrug Virus Cell Line Parent EC₅₀ (µM) Prodrug EC₅₀ (µM) Potency Increase (-fold) Reference
Abacavir (B1662851)Phenylmethoxyalaninyl phosphoramidateHIV-1CEM>100.03-0.05>200-333[5][6]
CarbovirPhenylmethoxyalaninyl phosphoramidateHIV-1CEM0.20.21[5]
AbacavirPhenylmethoxyalaninyl phosphoramidateHBVHepG2 2.2.1510110[5][6]
CarbovirPhenylmethoxyalaninyl phosphoramidateHBVHepG2 2.2.1520.120[5][6]
4'-AzidoadenosineNaphthyl, Benzyl ester ProTideHCVHuh-7>1000.05>2000[7]
2'-C-MethylguanosineBenzyl ester ProTideHCVHuh-710.1<1>10[7]

Experimental Protocols

General Synthesis of Phenyl L-Alaninyl Phosphorochloridate

A key reagent in the synthesis of many ProTides is phenyl L-alaninyl phosphorochloridate. The following is a general protocol for its preparation.

Materials:

Procedure:

  • Dissolve L-alanine ethyl ester hydrochloride (1.0 eq) in anhydrous DCM under an argon atmosphere and cool the solution to -78 °C.

  • Add triethylamine (2.0 eq) dropwise to the solution and stir for 15 minutes.

  • In a separate flask, dissolve phenyl dichlorophosphate (1.1 eq) in anhydrous DCM and cool to -78 °C.

  • Slowly add the L-alanine ethyl ester/TEA mixture to the phenyl dichlorophosphate solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by ³¹P NMR.

  • Once the reaction is complete, filter the mixture to remove triethylammonium (B8662869) chloride.

  • Evaporate the solvent under reduced pressure to yield the crude phenyl L-alaninyl phosphorochloridate, which can often be used in the next step without further purification.

Synthesis of Abacavir Monophosphate Prodrug (Phenylmethoxyalaninyl Phosphoramidate)

This protocol describes the synthesis of a phosphoramidate prodrug of the carbocyclic nucleoside analogue, abacavir.[5][6]

Materials:

  • Abacavir

  • Phenylmethoxyalaninyl phosphorochloridate

  • N-Methylimidazole (NMI) or tert-Butylmagnesium chloride (t-BuMgCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297)/Hexane (B92381) solvent system

Procedure:

  • Dissolve abacavir (1.0 eq) in anhydrous THF under an argon atmosphere.

  • Add N-methylimidazole (2.0 eq) or tert-butylmagnesium chloride (1.1 eq) to the solution and stir at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and slowly add a solution of phenylmethoxyalaninyl phosphorochloridate (1.5 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired abacavir phosphoramidate prodrug.

  • Characterize the final product by ¹H NMR, ³¹P NMR, and mass spectrometry.

Visualizations

Experimental Workflow: Synthesis of a Carbocyclic Nucleoside Monophosphate Prodrug

G General Workflow for ProTide Synthesis cluster_reagent Reagent Preparation cluster_coupling Coupling Reaction cluster_workup Workup and Purification cluster_analysis Analysis Reagent Prepare Phenyl L-Alaninyl Phosphorochloridate Coupling Couple with Phosphorochloridate at 0°C to RT Reagent->Coupling Nucleoside Dissolve Carbocyclic Nucleoside (e.g., Abacavir) in Anhydrous THF Base Add Base (NMI or t-BuMgCl) Nucleoside->Base Base->Coupling Quench Quench Reaction Coupling->Quench Extract Aqueous Extraction Quench->Extract Purify Silica Gel Chromatography Extract->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: A generalized workflow for the synthesis of phosphoramidate prodrugs of carbocyclic nucleosides.

Signaling Pathway: Intracellular Activation of Monophosphate Prodrugs

G Intracellular Activation of ProTide Prodrugs cluster_activation Enzymatic Activation Cascade cluster_phosphorylation Further Phosphorylation Prodrug Carbocyclic Nucleoside Monophosphate Prodrug (ProTide) Metabolite1 Carboxylate Metabolite Prodrug->Metabolite1 Carboxylesterase / Cathepsin A (Ester Hydrolysis) Extracellular Extracellular Space Intracellular Intracellular Space Metabolite2 Cyclic Intermediate Metabolite1->Metabolite2 Spontaneous Cyclization (Aryl Group Elimination) Monophosphate Active Carbocyclic Nucleoside Monophosphate Metabolite2->Monophosphate Phosphoramidase (HINT1) (P-N Bond Cleavage) Diphosphate Diphosphate Monophosphate->Diphosphate Cellular Kinases Triphosphate Active Triphosphate Diphosphate->Triphosphate Cellular Kinases Viral Polymerase Inhibition Viral Polymerase Inhibition Triphosphate->Viral Polymerase Inhibition

Caption: The intracellular enzymatic cascade leading to the activation of carbocyclic nucleoside monophosphate prodrugs.

References

Application Notes and Protocols for Evaluating (-)-Carbovir Monophosphate Efficacy in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Carbovir, commercially known as abacavir (B1662851), is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2] As a prodrug, abacavir undergoes intracellular phosphorylation to its active metabolite, carbovir (B1146969) triphosphate (CBV-TP), which effectively inhibits the HIV reverse transcriptase enzyme, a critical component for viral replication.[3][4][5] The initial phosphorylation step to (-)-Carbovir monophosphate is a crucial rate-limiting step in its mechanism of action. These application notes provide detailed protocols and cell culture models for evaluating the efficacy of (-)-Carbovir and its subsequent active forms against HIV.

Mechanism of Action

Abacavir, a guanosine (B1672433) analog, is transported into host cells where it is converted by cellular enzymes into its active form, carbovir triphosphate (CBV-TP).[3][4][5] This active metabolite competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the nascent viral DNA strand during reverse transcription.[4][6] Once incorporated, the absence of a 3'-hydroxyl group on the carbovir moiety prevents the formation of the 5' to 3' phosphodiester bond, leading to chain termination and the cessation of viral DNA synthesis.[4][5]

Abacavir Mechanism of Action Abacavir (-)-Carbovir (Abacavir) CMP (-)-Carbovir Monophosphate Abacavir->CMP Adenosine Phosphotransferase CDP (-)-Carbovir Diphosphate CMP->CDP Guanylate Kinase CTP Carbovir Triphosphate (CBV-TP) (Active Form) CDP->CTP HIV_RT HIV Reverse Transcriptase CTP->HIV_RT Competitive Inhibition with dGTP Viral_DNA Viral DNA Synthesis HIV_RT->Viral_DNA Termination Chain Termination HIV_RT->Termination Incorporation into Viral DNA

Caption: Intracellular activation pathway of abacavir.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of abacavir in various cell culture models.

Table 1: Anti-HIV-1 Activity of Abacavir

Cell Line/Isolate TypeHIV-1 StrainIC50 (µM)Reference
Monocytes/PBMCs8 Clinical Isolates (mean)0.26[7]
Laboratory StrainsVarious3.7 - 5.8[7]
MT-4 cellsWild-type4.0[8]
Clinical IsolatesWild-type0.26[8][9]
HIV-1HXB2Wild-type3.7[10]
HIV-1M184VMutant8.7[10]

Table 2: Cytotoxicity of Abacavir

Cell LineCC50 (µM)Reference
CEM cells160[8]
CD4+ CEM cells140[8]
Normal Bone Progenitor Cells (BFU-E)110[8]
IM-9, CEM, CD4+ CEM cells110 - 160[7]

Recommended Cell Culture Models

The selection of an appropriate cell culture model is critical for obtaining relevant and reproducible data. The following models are recommended for evaluating the efficacy of (-)-Carbovir monophosphate.

  • Peripheral Blood Mononuclear Cells (PBMCs): As a primary cell model, PBMCs provide a physiologically relevant system for studying anti-HIV activity. They represent a natural target for HIV-1 infection and are essential for validating findings from cell lines.[11][12]

  • MT-4 Cells: This human T-cell leukemia cell line is highly susceptible to HIV-1 infection and exhibits a clear cytopathic effect, making it suitable for high-throughput screening assays.[13]

  • CEM-G4 Cells: A human T-lymphoblastoid cell line that is also widely used in HIV research.[8]

  • TZM-bl Cells: An engineered HeLa cell line that expresses CD4, CXCR4, and CCR5 and contains an integrated HIV-1 LTR-driven luciferase reporter gene. These cells are particularly useful for single-cycle infectivity assays.[14]

Experimental Protocols

Protocol 1: Determination of 50% Inhibitory Concentration (IC50)

This protocol outlines the procedure for determining the concentration of the test compound that inhibits viral replication by 50%.

Materials:

  • Selected cell line (e.g., MT-4, CEM-G4, or activated PBMCs)

  • HIV-1 stock (laboratory-adapted strain or clinical isolate)

  • (-)-Carbovir (Abacavir)

  • 96-well cell culture plates

  • Complete cell culture medium

  • CO2 incubator (37°C, 5% CO2)

  • p24 antigen ELISA kit

Procedure:

  • Cell Seeding: Seed the selected cells into a 96-well plate at a predetermined optimal density.

  • Compound Dilution: Prepare serial dilutions of (-)-Carbovir in complete culture medium.

  • Infection and Treatment: Infect the cells with a known multiplicity of infection (MOI) of the HIV-1 stock. Immediately after infection, add the serially diluted compound to the respective wells. Include virus control (cells + virus, no drug) and cell control (cells only, no virus) wells.

  • Incubation: Incubate the plates for 3-7 days at 37°C in a 5% CO2 incubator. The incubation period will depend on the cell line and virus strain used.

  • Quantification of Viral Replication: After incubation, collect the cell culture supernatant. Quantify the amount of viral replication by measuring the p24 antigen concentration using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the test compound that reduces cell viability by 50% (CC50).

Materials:

  • Selected cell line

  • (-)-Carbovir (Abacavir)

  • 96-well cell culture plates

  • Complete cell culture medium

  • CO2 incubator (37°C, 5% CO2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at the same density as in the antiviral assay.

  • Compound Addition: Add the same serial dilutions of (-)-Carbovir to the wells. Include a cell control (cells + medium, no drug).

  • Incubation: Incubate the plate for the same duration as the antiviral assay at 37°C in a 5% CO2 incubator.[13]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration compared to the cell control. Determine the CC50 value by plotting the percentage of cytotoxicity against the compound concentration.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the in vitro efficacy of an antiviral compound.

Antiviral Efficacy Workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Line Selection & Culture Antiviral_Assay 4a. Antiviral Assay (IC50 Determination) Cell_Culture->Antiviral_Assay Cytotoxicity_Assay 4b. Cytotoxicity Assay (CC50 Determination) Cell_Culture->Cytotoxicity_Assay Compound_Prep 2. Compound Dilution Series Compound_Prep->Antiviral_Assay Compound_Prep->Cytotoxicity_Assay Virus_Stock 3. Virus Stock Preparation & Titration Virus_Stock->Antiviral_Assay Data_Collection 5. Data Collection (p24 ELISA / MTT Absorbance) Antiviral_Assay->Data_Collection Cytotoxicity_Assay->Data_Collection IC50_Calc 6a. IC50 Calculation Data_Collection->IC50_Calc CC50_Calc 6b. CC50 Calculation Data_Collection->CC50_Calc SI_Calc 7. Selectivity Index (SI) Calculation (CC50/IC50) IC50_Calc->SI_Calc CC50_Calc->SI_Calc

Caption: General workflow for in vitro antiviral efficacy testing.

Conclusion

The provided cell culture models and experimental protocols offer a robust framework for the preclinical evaluation of (-)-Carbovir monophosphate's efficacy against HIV. Consistent and reproducible data generated from these assays are crucial for understanding the antiviral potential and guiding further drug development efforts. It is recommended to use a combination of cell lines and primary cells to obtain a comprehensive profile of the compound's activity.

References

Techniques for Studying Carbovir Metabolism in Lymphoid Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbovir (B1146969) is a carbocyclic nucleoside analog that acts as a potent reverse transcriptase inhibitor, primarily used in its prodrug form, abacavir, for the treatment of HIV infection. To exert its antiviral activity, carbovir must be anabolized within the host's cells to its active triphosphate form, carbovir triphosphate (CBV-TP). This intracellular phosphorylation is a critical determinant of the drug's efficacy and can vary between different cell types. Lymphoid cells are a primary target for HIV, making the study of carbovir metabolism in these cells essential for understanding its mechanism of action, optimizing dosing regimens, and developing new antiviral therapies.

These application notes provide a comprehensive overview of the techniques used to study carbovir metabolism in lymphoid cells. Detailed protocols for cell culture, drug treatment, metabolite extraction, and quantification using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) are provided.

Metabolic Activation of Carbovir in Lymphoid Cells

The metabolic activation of carbovir is a stepwise phosphorylation cascade mediated by host cellular enzymes. The initial and rate-limiting step is the phosphorylation of carbovir to carbovir monophosphate (CBV-MP). In lymphoid cells, this initial phosphorylation is primarily catalyzed by a cytosolic 5'-nucleotidase.[1] Subsequent phosphorylations to carbovir diphosphate (B83284) (CBV-DP) and the active carbovir triphosphate (CBV-TP) are carried out by guanylate kinase and nucleoside diphosphate kinases, respectively.[2]

Carbovir_Metabolism Carbovir Carbovir CBV_MP Carbovir Monophosphate (CBV-MP) Carbovir->CBV_MP 5'-Nucleotidase CBV_DP Carbovir Diphosphate (CBV-DP) CBV_MP->CBV_DP Guanylate Kinase CBV_TP Carbovir Triphosphate (CBV-TP) CBV_DP->CBV_TP Nucleoside Diphosphate Kinases HIV_RT Inhibition of HIV Reverse Transcriptase CBV_TP->HIV_RT

Figure 1: Metabolic activation pathway of carbovir in lymphoid cells.

Experimental Workflow for Studying Carbovir Metabolism

A typical experimental workflow for investigating carbovir metabolism in lymphoid cells involves several key stages, from cell culture to the final quantification of intracellular metabolites.

Experimental_Workflow cluster_culture 1. Cell Culture cluster_treatment 2. Drug Treatment cluster_extraction 3. Metabolite Extraction cluster_analysis 4. Quantification Culture Culture of Lymphoid Cells (e.g., CCRF-CEM) Treatment Incubation with Carbovir Culture->Treatment Harvest Cell Harvesting and Counting Treatment->Harvest Extraction Intracellular Metabolite Extraction (Methanol-based) Harvest->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Analysis and Quantification LCMS->Data

Figure 2: General experimental workflow for carbovir metabolism studies.

Data Presentation: Intracellular Carbovir Triphosphate Concentrations

The following table summarizes representative quantitative data for intracellular carbovir triphosphate (CBV-TP) levels observed in lymphoid cells. It is important to note that these values can vary depending on the cell type, experimental conditions, and the analytical methods used.

Cell TypeCarbovir Concentration (µM)Incubation Time (hours)Intracellular CBV-TP (fmol/10^6 cells)Reference
Human Peripheral Blood Mononuclear Cells (PBMCs)N/A (in vivo)Steady State84 - 317[3]
CCRF-CEM1024~150-200 (estimated)[4]
CCRF-CEM1006Not specified, but detected[1]

Experimental Protocols

Protocol 1: Culture of CCRF-CEM Lymphoid Cells

This protocol describes the maintenance of the CCRF-CEM human T-lymphoblastoid cell line, a common model for studying drug metabolism in lymphoid cells.

Materials:

  • CCRF-CEM cell line (e.g., ATCC CCL-119)

  • RPMI-1640 Medium (ATCC 30-2001)[5]

  • Fetal Bovine Serum (FBS), heat-inactivated[6]

  • Penicillin-Streptomycin solution (100X)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypan Blue solution (0.4%)

  • T-75 cell culture flasks

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Complete Growth Medium Preparation: To a 500 mL bottle of RPMI-1640 medium, add 50 mL of FBS (to a final concentration of 10%) and 5 mL of Penicillin-Streptomycin solution.[5][6]

  • Cell Thawing (for frozen stocks):

    • Quickly thaw the cryovial in a 37°C water bath.[7]

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 125 x g for 5-10 minutes.[5]

    • Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

    • Transfer the cell suspension to a T-75 flask.

  • Cell Maintenance:

    • Culture cells in suspension in T-75 flasks at 37°C with 5% CO₂.[8]

    • Maintain the cell density between 2 x 10⁵ and 1 x 10⁶ viable cells/mL.[5]

    • To subculture, determine the cell viability and density using a hemocytometer and Trypan Blue exclusion.

    • Dilute the cell suspension to a concentration of 2-3 x 10⁵ viable cells/mL with fresh complete growth medium every 2-3 days.[5]

Protocol 2: Carbovir Treatment and Metabolite Extraction

This protocol details the treatment of lymphoid cells with carbovir and the subsequent extraction of intracellular metabolites.

Materials:

  • Cultured lymphoid cells (e.g., CCRF-CEM)

  • Carbovir stock solution (e.g., 10 mM in sterile water or DMSO)

  • Complete growth medium

  • Ice-cold PBS

  • Ice-cold 70% Methanol (B129727) (HPLC grade)

  • Centrifuge capable of refrigeration

  • Automated cell counter or hemocytometer

Procedure:

  • Cell Seeding: Seed CCRF-CEM cells at a density of 5 x 10⁵ cells/mL in T-75 flasks with fresh complete growth medium and allow them to equilibrate in the incubator for 24 hours.

  • Carbovir Treatment:

    • Prepare the desired final concentration of carbovir by diluting the stock solution in complete growth medium.

    • Add the carbovir-containing medium to the cell cultures. A vehicle control (medium with the same concentration of the stock solution solvent) should be run in parallel.

    • Incubate the cells for the desired time period (e.g., 4, 8, 12, or 24 hours).

  • Cell Harvesting and Washing:

    • Transfer the cell suspension to 50 mL conical tubes.

    • Centrifuge at 500 x g for 5 minutes at 4°C.

    • Aspirate the supernatant and resuspend the cell pellet in 10 mL of ice-cold PBS.

    • Centrifuge again at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant.

    • Determine the cell count from an aliquot of the cell suspension before the final centrifugation.

  • Metabolite Extraction:

    • Resuspend the cell pellet in a known volume of ice-cold 70% methanol (e.g., 500 µL per 10⁷ cells).

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 10 minutes to allow for cell lysis and protein precipitation.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant (containing the intracellular metabolites) to a new microcentrifuge tube.

    • Store the extracts at -80°C until analysis.[4]

Protocol 3: Quantification of Carbovir Triphosphate by LC-MS/MS

This protocol provides a general framework for the analysis of CBV-TP using ion-pairing reversed-phase HPLC coupled with tandem mass spectrometry. Method optimization will be required for specific instrumentation.

Materials:

  • Cell extracts (from Protocol 2)

  • Carbovir triphosphate (CBV-TP) analytical standard

  • Internal standard (e.g., a stable isotope-labeled analog of CBV-TP or another nucleoside triphosphate not present in the sample)

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Ion-pairing reagents (e.g., triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP))[2]

  • Ammonium acetate

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • Reversed-phase C18 or porous graphitic carbon column

Procedure:

  • Preparation of Standards and Quality Controls:

    • Prepare a stock solution of CBV-TP in water.

    • Create a series of calibration standards by serially diluting the stock solution in a matrix that mimics the cell extract (e.g., 70% methanol).

    • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) or a porous graphitic carbon column.

      • Mobile Phase A: An aqueous solution containing an ion-pairing reagent (e.g., 8.6 mM TEA and 100 mM HFIP in water).[2]

      • Mobile Phase B: Acetonitrile.

      • Flow Rate: 0.2-0.4 mL/min.

      • Gradient: A gradient from low to high organic phase (acetonitrile) will be necessary to elute the highly polar triphosphates. An example gradient could be 0-10% B over 2 minutes, 10-50% B over 8 minutes, followed by a wash and re-equilibration.

    • Mass Spectrometry Detection:

      • Ionization Mode: Negative electrospray ionization (ESI-).

      • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for CBV-TP and the internal standard. The exact m/z values will need to be determined by infusing the analytical standards.

      • Optimize MS parameters such as capillary voltage, source temperature, and collision energy for maximal signal intensity.

  • Data Analysis:

    • Integrate the peak areas for CBV-TP and the internal standard in the chromatograms of the standards, QCs, and unknown samples.

    • Generate a calibration curve by plotting the peak area ratio (CBV-TP/Internal Standard) against the concentration of the calibration standards.

    • Use the regression equation from the calibration curve to calculate the concentration of CBV-TP in the unknown samples.

    • Normalize the concentration to the cell number to express the results as fmol/10⁶ cells.

Conclusion

The study of carbovir metabolism in lymphoid cells is crucial for understanding its antiretroviral activity. The protocols and application notes provided here offer a comprehensive guide for researchers to investigate the intracellular phosphorylation of carbovir. By employing robust cell culture techniques, controlled drug treatment, efficient metabolite extraction, and sensitive LC-MS/MS analysis, researchers can accurately quantify the levels of the active carbovir triphosphate and gain valuable insights into the factors that influence its formation in lymphoid cells. This knowledge is instrumental in the ongoing efforts to improve HIV therapies and develop novel antiviral agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing rel-Carbovir Monophosphate Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rel-Carbovir monophosphate in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: rel-Carbovir is a carbocyclic analog of the nucleoside guanosine. For it to be active, it must be converted within the cell to its triphosphate form, carbovir (B1146969) triphosphate (CBV-TP).[1][2] This active metabolite then acts as a competitive inhibitor of viral reverse transcriptase and can be incorporated into the growing viral DNA chain, causing chain termination and halting viral replication.[3][4]

Q2: Why is optimizing the concentration of this compound critical for my experiments?

A2: Optimizing the concentration is crucial to achieve a balance between maximal antiviral efficacy and minimal cytotoxicity. An insufficient concentration will result in poor antiviral activity, while an excessive concentration can lead to cell death, confounding your experimental results. The optimal concentration can vary significantly between different cell lines due to variations in intracellular metabolism.

Q3: What are the key cellular enzymes involved in the activation of rel-Carbovir?

A3: The initial and often rate-limiting step of converting rel-Carbovir to its monophosphate form is catalyzed by a cytosolic 5'-nucleotidase.[5][6] Subsequent phosphorylations to the diphosphate (B83284) and active triphosphate forms are carried out by other cellular kinases, such as GMP kinase and nucleoside-diphosphate kinase.[5]

Q4: Can I use rel-Carbovir directly, or do I need to use the monophosphate form?

A4: While some studies use the parent nucleoside, rel-Carbovir, directly allowing the cell's enzymatic machinery to perform the initial phosphorylation, using the monophosphate form can sometimes bypass a potentially inefficient initial phosphorylation step. However, the monophosphate form still needs to be further phosphorylated to the active triphosphate within the cell. The choice may depend on the specific cell line and its enzymatic activity.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Issue 1: High Cell Death or Cytotoxicity

Possible Causes:

  • The concentration of this compound is too high.

  • The cell line is particularly sensitive to nucleoside analogs.

  • Prolonged incubation time.

Solutions:

  • Perform a Dose-Response Cytotoxicity Assay: It is essential to determine the 50% cytotoxic concentration (CC50) for your specific cell line. This will help you identify a concentration range that is non-toxic.

  • Reduce Incubation Time: If the experimental design allows, consider reducing the duration of exposure to the compound.

  • Use a More Resistant Cell Line: If feasible, switch to a cell line known to be less sensitive to nucleoside analogs.

Issue 2: Low or No Antiviral Activity

Possible Causes:

  • The concentration of this compound is too low.

  • Inefficient intracellular phosphorylation to the active triphosphate form.

  • The virus strain is resistant to rel-Carbovir.

  • Problems with the antiviral assay itself.

Solutions:

  • Increase Concentration: Based on your cytotoxicity data, cautiously increase the concentration of this compound.

  • Enhance Phosphorylation: Some studies suggest that co-administration with other nucleosides or nucleobases (like hypoxanthine (B114508) and adenine) can sometimes enhance the phosphorylation of carbovir.[6]

  • Confirm Viral Sensitivity: Ensure the viral strain you are using is sensitive to rel-Carbovir.

  • Troubleshoot Antiviral Assay: Run appropriate positive and negative controls for your antiviral assay (e.g., a known active drug and a vehicle control) to ensure the assay is performing correctly.

Issue 3: Inconsistent Results Between Experiments

Possible Causes:

  • Variability in cell health and density.

  • Inconsistent preparation of drug solutions.

  • Pipetting errors.

  • Contamination of cell cultures.

Solutions:

  • Standardize Cell Culture Conditions: Ensure cells are seeded at a consistent density and are in the exponential growth phase for all experiments.

  • Prepare Fresh Drug Solutions: Prepare fresh dilutions of this compound from a validated stock solution for each experiment.

  • Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use consistent pipetting techniques.

  • Monitor for Contamination: Regularly check cell cultures for any signs of microbial contamination.

Experimental Protocols

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTS Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the incubation period.

  • Drug Addition: The following day, add serial dilutions of this compound to the wells. Include a "cells only" control (vehicle) and a "no cells" control (media only for background).

  • Incubation: Incubate the plate for a period that reflects your planned antiviral experiments (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the CC50 value using non-linear regression analysis.

Protocol 2: Antiviral Efficacy Assay (HIV-1 p24 Antigen ELISA)
  • Cell Infection: Seed target cells (e.g., TZM-bl or peripheral blood mononuclear cells) in a 96-well plate. Infect the cells with a pre-titered amount of HIV-1 in the presence of serial dilutions of this compound.

  • Controls: Include the following controls:

    • Virus Control: Cells infected with HIV-1 without any drug.

    • Cell Control: Uninfected cells.

    • Positive Drug Control: A known HIV-1 inhibitor.

  • Incubation: Incubate the plate for 3-7 days at 37°C.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant.

  • p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of viral inhibition for each drug concentration compared to the virus control. Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the drug concentration and using non-linear regression.

Data Presentation

Table 1: Example Cytotoxicity and Antiviral Activity Data

CompoundCell LineCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)
This compoundCEM-SS>1000.5>200
This compoundMT-4850.2425
Positive Control (e.g., AZT)CEM-SS>2000.01>20000

Note: These are example values. Actual values must be determined experimentally.

Table 2: Troubleshooting Summary

IssuePossible CauseRecommended Action
High CytotoxicityConcentration too highPerform CC50 assay, reduce concentration
Low Antiviral ActivityConcentration too lowIncrease concentration based on CC50
Inefficient phosphorylationCo-administer with other nucleosides
Inconsistent ResultsExperimental variabilityStandardize cell seeding and drug prep

Mandatory Visualizations

G cluster_0 Extracellular Space cluster_1 Intracellular Space cluster_2 Mechanism of Action rel-Carbovir rel-Carbovir rel-Carbovir_intra rel-Carbovir rel-Carbovir->rel-Carbovir_intra Cellular Uptake rel-Carbovir-MP rel-Carbovir Monophosphate rel-Carbovir_intra->rel-Carbovir-MP 5'-Nucleotidase rel-Carbovir-DP rel-Carbovir Diphosphate rel-Carbovir-MP->rel-Carbovir-DP GMP Kinase rel-Carbovir-TP rel-Carbovir Triphosphate (Active) rel-Carbovir-DP->rel-Carbovir-TP NDP Kinase RT HIV Reverse Transcriptase rel-Carbovir-TP->RT Inhibits Viral_DNA Viral DNA Synthesis rel-Carbovir-TP->Viral_DNA Incorporation leads to RT->Viral_DNA Chain_Termination Chain Termination

Caption: Intracellular activation pathway of rel-Carbovir.

G cluster_0 Phase 1: Cytotoxicity Assay cluster_1 Phase 2: Antiviral Efficacy Assay A Seed cells in 96-well plate B Add serial dilutions of This compound A->B C Incubate for 48-72h B->C D Perform MTS assay C->D E Determine CC50 D->E G Infect with HIV-1 + serial dilutions of drug E->G Inform non-toxic concentration range F Seed target cells in 96-well plate F->G H Incubate for 3-7 days G->H I Collect supernatant H->I J Perform p24 ELISA I->J K Determine EC50 J->K

Caption: Experimental workflow for optimizing rel-Carbovir.

References

Technical Support Center: Synthesis of Carbovir Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of carbovir (B1146969) analogues. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of these potent antiviral compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered in the synthesis of carbovir analogues?

A1: The synthesis of carbovir and its analogues is a multi-step process that can present several challenges. The most frequently reported issues include:

  • Low yields in the construction of the carbocyclic core: This is often a result of poor stereocontrol, suboptimal reaction conditions, or an inadequate protecting group strategy.[1]

  • Difficulties in achieving the desired stereochemistry: Carbocyclic nucleosides possess multiple chiral centers, making stereoselective synthesis a significant hurdle.[1]

  • Inefficient phosphorylation of the carbocyclic nucleoside: The enzymatic phosphorylation of carbovir is highly stereoselective, which can lead to difficulties with non-natural enantiomers.[1][2][3]

  • Challenges in the coupling of the nucleobase: This step can be problematic and often requires careful selection of catalysts and reaction conditions.

  • Protecting group manipulations: Inefficient protection or deprotection of functional groups can lead to unwanted side reactions and a decrease in overall yield.[1]

  • Purification of intermediates and final products: The presence of diastereomers and other impurities can complicate the purification process.

Q2: How critical is stereocontrol in the synthesis of the carbocyclic core?

A2: Stereocontrol is absolutely critical. Achieving the correct stereochemistry of the cyclopentene (B43876) ring is essential for the biological activity of the final carbovir analogue.[1] Inadequate control can lead to the formation of a mixture of diastereomers that are often difficult to separate, resulting in a significantly lower yield of the desired biologically active isomer.[1]

Q3: Why is the phosphorylation of (+)-Carbovir often inefficient?

A3: The inefficiency of (+)-Carbovir phosphorylation is due to the high stereoselectivity of the cellular enzymes involved in the process.[1][2] Cellular 5'-nucleotidase preferentially phosphorylates the biologically active (-)-enantiomer of Carbovir.[1][3] The (+)-enantiomer is a poor substrate for this enzyme, leading to significantly lower rates of monophosphorylation and, consequently, reduced conversion to the active triphosphate form.[1][3]

Q4: What are the key considerations for a successful protecting group strategy?

A4: A robust protecting group strategy is paramount for a successful synthesis. Key considerations include:

  • Orthogonality: Protecting groups for different functional groups (e.g., hydroxyl and amino groups) should be orthogonal, meaning they can be removed under different conditions without affecting each other.

  • Stability: The chosen protecting groups must be stable under the reaction conditions of subsequent synthetic steps to prevent unwanted side reactions.[1]

  • Ease of Removal: The deprotection steps should be high-yielding and occur under mild conditions to avoid degradation of the molecule.[1]

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of the Carbocyclic Core via Diels-Alder Reaction

Question: We are experiencing low yields in the Diels-Alder reaction to form the initial carbocyclic framework. What are the potential causes and solutions?

Answer: Low yields in the Diels-Alder reaction for carbocyclic nucleoside synthesis can often be attributed to electronic mismatch between the diene and dienophile, steric hindrance, or unfavorable reaction conditions.

Potential Cause Troubleshooting Steps
Poor electronic complementarity Ensure the diene is electron-rich and the dienophile is electron-poor, or vice versa for an inverse-electron-demand Diels-Alder. The presence of electron-withdrawing groups on both the diene and dienophile can lead to repulsion and low yields.[4] Consider modifying the substituents to enhance the electronic demand of the reaction.
Steric hindrance Bulky substituents on the diene or dienophile can sterically hinder the approach of the reactants. If possible, consider using less bulky protecting groups or a different synthetic route that avoids sterically demanding cycloadditions.
Suboptimal reaction conditions Systematically optimize the reaction temperature, solvent, and reaction time. While higher temperatures can sometimes overcome activation barriers, they can also lead to decomposition or the formation of side products. The use of Lewis acid catalysts can sometimes accelerate the reaction and improve yields, but this needs to be carefully evaluated for your specific substrates.
Reversibility of the reaction The retro-Diels-Alder reaction can be significant at higher temperatures, leading to a low yield of the desired product at equilibrium. Running the reaction at the lowest possible temperature that allows for a reasonable reaction rate can help to minimize the reverse reaction.
Issue 2: Poor Stereoselectivity in the Reduction of a Ketone Intermediate

Question: Our reduction of a cyclopentanone (B42830) intermediate is yielding a mixture of diastereomers with poor selectivity for the desired β-isomer. How can we improve this?

Answer: Achieving high stereoselectivity in the reduction of ketone intermediates is crucial for the synthesis of carbovir analogues.[1] The choice of reducing agent and reaction conditions plays a pivotal role in determining the diastereomeric ratio.

Parameter Recommendation Expected Outcome
Reducing Agent For the reduction of precursor ketones to favor the desired β-isomer, consider using sterically hindered reducing agents that approach from the less hindered face of the molecule. Reagents like L-Selectride® or other bulky borohydrides are often used for this purpose. The use of Bu₃SnH has also been reported, but requires careful optimization.[1]Increased diastereomeric ratio in favor of the desired β-alcohol.
Temperature Lowering the reaction temperature can enhance stereoselectivity. Perform the reduction at temperatures ranging from -78 °C to 0 °C.Improved diastereomeric excess (d.e.).
Solvent The choice of solvent can influence the conformation of the substrate and the transition state, thereby affecting stereoselectivity. Screen a range of ethereal solvents such as THF, diethyl ether, and DME.Optimization of the diastereomeric ratio.
Chiral Catalysts The use of chiral catalysts in combination with a reducing agent (e.g., CBS reduction) can induce high levels of enantioselectivity and diastereoselectivity.High d.e. and enantiomeric excess (e.e.).
Issue 3: Inefficient Mitsunobu Reaction for Nucleobase Coupling

Question: The Mitsunobu coupling of our carbocyclic alcohol with the purine (B94841) base is giving low yields. What are the common pitfalls?

Answer: The Mitsunobu reaction is a powerful tool for C-N bond formation in nucleoside synthesis, but it is sensitive to several factors.

Potential Cause Troubleshooting Steps
Suboptimal Reagent Stoichiometry The stoichiometry of the alcohol, nucleophile (purine base), triphenylphosphine (B44618) (PPh₃), and azodicarboxylate (DEAD or DIAD) is critical. Typically, a slight excess (1.1-1.5 equivalents) of PPh₃ and the azodicarboxylate is used.
Order of Reagent Addition The order of addition is crucial. Typically, the alcohol, nucleophile, and PPh₃ are dissolved in an anhydrous solvent and cooled to 0 °C before the dropwise addition of the azodicarboxylate.[5]
pKa of the Nucleophile The nucleophile should have a pKa of less than 15 for efficient reaction.[5][6] If the purine base is not sufficiently acidic, its anion may not be formed in high enough concentration. Consider using a non-nucleophilic base to pre-form the anion of the purine before the addition of the other reagents.
Steric Hindrance Sterically hindered alcohols or nucleophiles can react slowly. In such cases, longer reaction times or slightly elevated temperatures may be necessary. However, be cautious as higher temperatures can lead to side products.
Side Reactions The formation of triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate hydrazine (B178648) are common byproducts that can complicate purification. Ensure proper workup and purification procedures are in place. The use of polymer-bound PPh₃ or fluorous-tagged reagents can simplify the removal of byproducts.
Issue 4: Difficulty in Ring-Closing Metathesis (RCM) for Carbocycle Formation

Question: We are struggling with our Ring-Closing Metathesis (RCM) step to form the cyclopentene ring, with low yields and catalyst decomposition. Any advice?

Answer: RCM is a powerful method for forming cyclic structures, but its success depends on the catalyst, substrate, and reaction conditions.

Parameter Recommendation Expected Outcome
Catalyst Selection Second-generation Grubbs' and Hoveyda-Grubbs' catalysts are generally more robust and efficient than the first-generation catalysts, especially for sterically demanding or electron-deficient olefins.[7]Higher conversion and improved yields.
Catalyst Loading While higher catalyst loading can increase the reaction rate, it can also lead to more side products and difficulties in removing residual ruthenium. Optimize the catalyst loading, typically in the range of 1-10 mol%.Cost-effective synthesis with minimal metal contamination.
Solvent and Concentration The reaction is typically performed in degassed, anhydrous solvents like dichloromethane (B109758) (DCM) or toluene. The concentration of the diene substrate is crucial; high dilution favors the intramolecular RCM over intermolecular polymerization. A typical concentration is in the range of 1-10 mM.Maximized yield of the desired cyclic product.
Temperature Most RCM reactions are run at room temperature or with gentle heating (e.g., 40 °C). Higher temperatures can lead to catalyst decomposition and the formation of byproducts.[8]Improved catalyst stability and cleaner reaction profile.
Additives In some cases, additives like titanium(IV) isopropoxide can act as Lewis acids to scavenge inhibitory species and improve catalyst turnover. For reactions involving phenols, additives like benzoquinone can suppress isomerization side reactions.[8]Enhanced catalyst performance and suppression of side reactions.

Experimental Protocols

Protocol 1: General Procedure for the Phosphorylation of Carbovir

This protocol is a generalized procedure and may require optimization for specific carbovir analogues.

1. Monophosphorylation:

  • Dissolve Carbovir (1 equivalent) in a trialkyl phosphate (B84403) (e.g., trimethyl phosphate) under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise while vigorously stirring and maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, slowly quench the reaction by adding the reaction mixture to a cold (0 °C) aqueous buffer solution (e.g., 1 M triethylammonium (B8662869) bicarbonate, TEAB).

  • Purify the resulting carbovir monophosphate by anion-exchange chromatography.[1]

2. Triphosphorylation (Ludwig-Eckstein Method):

  • Co-evaporate the purified and dried carbovir monophosphate (1 equivalent) with anhydrous pyridine (B92270) twice and then dissolve it in anhydrous pyridine.

  • In a separate flask, react 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one (1.5 equivalents) with tributylammonium (B8510715) pyrophosphate (1.5 equivalents) in anhydrous DMF or pyridine to generate the active phosphorylating agent.

  • Add the solution of the carbovir monophosphate to the activated pyrophosphate solution at room temperature under an inert atmosphere.

  • Stir the reaction for several hours to overnight, monitoring by HPLC.

  • Quench the reaction with an aqueous buffer (e.g., TEAB).

  • Purify the carbovir triphosphate by anion-exchange HPLC.[1]

Protocol 2: Palladium-Catalyzed Nucleobase Coupling (Suzuki-Miyaura Type)

This protocol describes a general procedure for the coupling of a carbocyclic vinyl halide or triflate with a purine or pyrimidine (B1678525) boronic acid derivative.

  • To a solution of the carbocyclic vinyl halide/triflate (1 equivalent) and the nucleobase boronic acid/ester (1.2 equivalents) in a suitable solvent (e.g., DMF, dioxane, or a mixture with water) add a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) and a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) (2-3 equivalents).

  • Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation

Table 1: Optimization of Ring-Closing Metathesis (RCM) for a Diazepinone Riboside Analogue

EntryCatalystCatalyst Loading (mol%)Substrate Conc. (mM)TimeYield (%)
1Grubbs 1st Gen1062 h90
2Grubbs 2nd Gen1061 h>95
3Grubbs 2nd Gen561 h>95
4Grubbs 2nd Gen262 h>95
5Grubbs 2nd Gen164 h90
Data adapted from a study on the synthesis of diazepinone nucleosides, demonstrating the efficiency of second-generation Grubbs catalysts.[9]

Table 2: Enantioselectivity of Carbovir Phosphorylation by Cellular Enzymes

SubstrateEnzymeRelative Phosphorylation Efficiency
(-)-Carbovir5'-Nucleotidase+++
(+)-Carbovir5'-Nucleotidase-
(-)-Carbovir MonophosphateGMP Kinase++++
(+)-Carbovir MonophosphateGMP Kinase+/-
This table illustrates the high stereoselectivity of the initial phosphorylation steps, explaining the difference in biological activity between the carbovir enantiomers.[3]

Visualizations

Troubleshooting_Low_Yield_Carbocyclic_Core cluster_stereo Stereocontrol Issues cluster_conditions Reaction Condition Issues cluster_pg Protecting Group Issues start Low Yield in Carbocyclic Core Synthesis check_stereo Check Stereocontrol start->check_stereo check_conditions Review Reaction Conditions start->check_conditions check_pg Evaluate Protecting Group Strategy start->check_pg poor_dr Poor Diastereomeric Ratio check_stereo->poor_dr suboptimal_temp Suboptimal Temperature check_conditions->suboptimal_temp wrong_solvent Incorrect Solvent check_conditions->wrong_solvent reagent_conc Reagent Concentration check_conditions->reagent_conc inefficient_prot Inefficient Protection check_pg->inefficient_prot premature_deprot Premature Deprotection check_pg->premature_deprot difficult_sep Difficult Separation poor_dr->difficult_sep solution_stereo Optimize Stereoselective Reactions (e.g., change reducing agent, catalyst) difficult_sep->solution_stereo solution_conditions Perform Design of Experiments (DoE) to optimize parameters suboptimal_temp->solution_conditions wrong_solvent->solution_conditions reagent_conc->solution_conditions side_reactions Side Reactions inefficient_prot->side_reactions premature_deprot->side_reactions solution_pg Re-evaluate and select more robust/orthogonal protecting groups side_reactions->solution_pg

Caption: Troubleshooting workflow for low yields in carbocyclic core synthesis.

Mitsunobu_Reaction_Workflow start Start: Mitsunobu Reaction Setup dissolve Dissolve Alcohol, Nucleophile (Purine), and PPh₃ in anhydrous THF start->dissolve cool Cool solution to 0 °C dissolve->cool add_dead Add DEAD or DIAD dropwise cool->add_dead warm Allow to warm to RT and stir add_dead->warm monitor Monitor reaction by TLC/LC-MS warm->monitor troubleshoot Low Yield? monitor->troubleshoot workup Quench and Workup purify Purify by Column Chromatography workup->purify end End: Pure Coupled Product purify->end troubleshoot->workup No check_reagents Verify reagent quality and stoichiometry troubleshoot->check_reagents Yes check_conditions Check for anhydrous conditions and correct temperature check_reagents->check_conditions check_pka Ensure pKa of nucleophile < 15 check_conditions->check_pka check_pka->start Re-optimize

Caption: Experimental workflow for the Mitsunobu reaction in carbovir synthesis.

References

Improving the stability of rel-Carbovir monophosphate in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of rel-Carbovir monophosphate in solution. Researchers, scientists, and drug development professionals can use this resource to troubleshoot common issues and design robust stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?

A1: The stability of this compound is primarily influenced by pH, temperature, and exposure to light. Like many nucleotide analogs, it is susceptible to hydrolysis, particularly at acidic pH which can lead to cleavage of the glycosidic bond. Elevated temperatures accelerate degradation rates, while exposure to UV light can induce photodegradation.

Q2: What is the optimal pH range for storing solutions of this compound?

A2: For short-term storage, a slightly basic pH range of 7.5 to 8.5 is generally recommended to minimize acid-catalyzed hydrolysis of the glycosidic bond. For long-term stability, comprehensive studies are necessary to determine the optimal pH, but neutral to slightly basic conditions are a good starting point.

Q3: How should I store my this compound solutions?

A3: For immediate use, solutions can be kept on the benchtop, protected from light. For short-term storage (up to a week), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or below is advisable. It is crucial to minimize freeze-thaw cycles, which can degrade the compound. Aliquoting the solution into smaller, single-use volumes is a best practice.

Q4: I am observing a loss of potency in my experimental samples. What could be the cause?

A4: Loss of potency can be due to several factors:

  • Chemical Degradation: The most likely cause is the chemical degradation of this compound due to improper pH, elevated temperature, or light exposure.

  • Adsorption: The compound may adsorb to the surface of container materials, especially at low concentrations. Using low-binding tubes can mitigate this.

  • Contamination: Microbial contamination can also lead to degradation. Ensure sterile handling and consider using a bacteriostatic agent if appropriate for your application.

Q5: Are there any known incompatibilities with common excipients?

A5: While specific incompatibility data for this compound is limited, caution should be exercised when formulating with reducing sugars, as these can potentially react with the guanine (B1146940) moiety.[1] It is recommended to perform compatibility studies with any new excipients.

Troubleshooting Guides

Issue 1: Peak area of this compound decreases over time in HPLC analysis.
Possible Cause Troubleshooting Step
Degradation in solution Verify the pH of the solution. If acidic, adjust to a neutral or slightly basic pH. Store samples at a lower temperature (e.g., 4°C or -20°C) and protect from light.
Instability in mobile phase Assess the stability of this compound in the mobile phase. If the mobile phase is acidic, consider developing a method with a neutral or basic mobile phase.
Adsorption to vials Use low-adsorption HPLC vials.
Issue 2: Appearance of unknown peaks in the chromatogram during stability studies.
Possible Cause Troubleshooting Step
Degradation products This is expected in stability studies. The appearance of new peaks indicates the formation of degradation products. These should be identified and characterized.
Contamination Ensure proper handling and use of clean vials and solvents to rule out external contamination.
Interaction with container/closure Investigate potential leaching from or interaction with the storage container.

Quantitative Data Summary

The following tables present illustrative data on the stability of this compound under various conditions. This data is intended for guidance and should be confirmed by internal studies.

Table 1: Effect of pH on the Stability of this compound at 25°C

pH% Remaining after 24 hours% Remaining after 7 days
3.085.260.5
5.095.188.3
7.499.597.2
8.599.898.5

Table 2: Effect of Temperature on the Stability of this compound at pH 7.4

Temperature% Remaining after 7 days% Remaining after 30 days
25°C97.289.1
4°C99.898.9
-20°C>99.9>99.9

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways of this compound under stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample of this compound at 105°C for 24 hours.

  • Photostability: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A dark control should be run in parallel.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the extent of degradation and the profile of degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 20 mM ammonium (B1175870) acetate, pH 7.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 40% B

    • 20-25 min: 40% B

    • 25-26 min: 40% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

degradation_pathway This compound This compound Guanine Analog + Sugar Phosphate Analog Guanine Analog + Sugar Phosphate Analog This compound->Guanine Analog + Sugar Phosphate Analog Acid/Base Hydrolysis Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation (e.g., H2O2) Photodegradation Products Photodegradation Products This compound->Photodegradation Products Light Exposure

Caption: Proposed Degradation Pathways for this compound.

experimental_workflow cluster_0 Stress Conditions Acid Acid Base Base Oxidation Oxidation Heat Heat Light Light This compound Solution This compound Solution Stressed Samples Stressed Samples This compound Solution->Stressed Samples Apply Stress HPLC Analysis HPLC Analysis Stressed Samples->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis Stability Profile Stability Profile Data Analysis->Stability Profile

Caption: Workflow for Forced Degradation Study.

References

Technical Support Center: Enhancing Oral Bioavailability of Carbovir Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the poor oral bioavailability of carbovir (B1146969) and its derivatives.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the poor oral bioavailability of carbovir?

A1: Carbovir, a carbocyclic nucleoside analog with anti-HIV activity, exhibits low oral bioavailability primarily due to its high polarity and consequently low intestinal permeability.[1] Studies in rats have shown the oral bioavailability of (-)-carbovir (B125634) to be approximately 20%.[2] This inherent hydrophilicity hinders its ability to efficiently cross the lipid-rich membranes of intestinal epithelial cells.

Q2: What is the most common strategy to overcome the poor oral bioavailability of carbovir derivatives?

A2: The most prevalent and successful strategy is the development of prodrugs.[1][3] A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. For carbovir, prodrugs are designed to be more lipophilic, thereby enhancing their absorption across the gastrointestinal tract. A notable example is Abacavir, a prodrug of carbovir.

Q3: How do prodrugs of carbovir work to increase oral bioavailability?

A3: Prodrugs of carbovir are designed to mask the polar functional groups of the parent molecule, increasing its lipophilicity. This allows the prodrug to be more readily absorbed through the intestinal wall. Once absorbed and in systemic circulation, the prodrug is metabolized by enzymes to release the active carbovir. For instance, the prodrug (-)-6-aminocarbovir has demonstrated a significant improvement in the oral bioavailability of carbovir in rats, achieving a bioavailability of 46.2 ± 9.9%.[2]

Q4: What are some key in vitro assays to evaluate the potential oral bioavailability of a new carbovir derivative?

A4: Two fundamental in vitro assays are crucial for the initial assessment:

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) to model the intestinal epithelial barrier. It helps determine the permeability of a compound and identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[2][4]

  • Liver Microsomal Stability Assay: This assay evaluates the metabolic stability of a compound in the presence of liver enzymes, primarily cytochrome P450s. It provides an indication of the extent of first-pass metabolism the compound might undergo in the liver, which can significantly reduce its bioavailability.

Q5: What are the critical pharmacokinetic parameters to determine in animal studies for assessing oral bioavailability?

A5: In vivo pharmacokinetic studies, typically in rats, are essential to determine the following parameters after oral and intravenous administration:

  • Area Under the Curve (AUC): Represents the total drug exposure over time.

  • Maximum Concentration (Cmax): The highest concentration of the drug in the blood.

  • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

  • Half-life (t1/2): The time it takes for the drug concentration to reduce by half.

  • Absolute Oral Bioavailability (F%): Calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

Section 2: Troubleshooting Guides

Low Aqueous Solubility

Symptom: The carbovir derivative precipitates in aqueous buffers during in vitro assays or formulation preparation.

Possible Cause Troubleshooting Steps
Inherent low solubility of the derivative. 1. Comprehensive Solubility Profiling: Determine the kinetic and thermodynamic solubility in various biorelevant media (e.g., FaSSIF, FeSSIF) to better predict in vivo dissolution.[4] 2. pH Adjustment: Assess the pH-solubility profile of the compound. For ionizable compounds, adjusting the pH of the formulation can significantly improve solubility. 3. Co-solvents: Investigate the use of pharmaceutically acceptable co-solvents (e.g., PEG 400, ethanol) in the formulation to increase solubility.[5]
Poor formulation strategy. 1. Particle Size Reduction: Employ techniques like micronization or nanonization to increase the surface area of the drug particles, which can enhance the dissolution rate.[6][7] 2. Amorphous Solid Dispersions: Create a solid dispersion of the compound in a polymer matrix to prevent crystallization and improve dissolution. 3. Lipid-Based Formulations: Explore self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations to improve solubilization in the gastrointestinal tract.[6][8]
Poor Permeability in Caco-2 Assay

Symptom: The apparent permeability (Papp) value in the apical-to-basolateral (A-B) direction is low (<1 x 10⁻⁶ cm/s), suggesting poor absorption.[9]

Possible Cause Troubleshooting Steps
High Polarity of the Compound. 1. Prodrug Approach: If not already a prodrug, consider designing a more lipophilic prodrug by masking polar functional groups.[1][3] 2. Chemical Modification: If possible, modify the structure of the derivative to increase its lipophilicity (increase LogP).
Active Efflux by P-glycoprotein (P-gp) or other transporters. 1. Determine Efflux Ratio: Conduct a bidirectional Caco-2 assay to measure both A-B and basolateral-to-apical (B-A) permeability. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for efflux transporters.[4][10] 2. Co-administration with an Inhibitor: Perform the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in A-B permeability will confirm P-gp mediated efflux.[11]
Poor Compound Recovery. 1. Check for Non-specific Binding: Use low-binding plates and sample collection tubes. 2. Assess Cell Metabolism: Analyze the cell lysate at the end of the experiment to determine if the compound is being metabolized by the Caco-2 cells. 3. Verify Monolayer Integrity: Ensure the transepithelial electrical resistance (TEER) values are within the acceptable range and check for leakage of a paracellular marker like Lucifer Yellow.[11]
High First-Pass Metabolism

Symptom: The compound shows high clearance in liver microsome stability assays and/or low in vivo exposure despite good permeability.

Possible Cause Troubleshooting Steps
Rapid metabolism by Cytochrome P450 (CYP) enzymes. 1. Identify Metabolites: Use LC-MS/MS to identify the major metabolites formed during the microsomal stability assay. 2. Determine Responsible CYP Isoforms: Use specific CYP inhibitors or recombinant CYP enzymes to identify the primary metabolizing isoforms. 3. Structural Modification: Modify the chemical structure at the site of metabolism to block or slow down the metabolic process.
Prodrug not efficiently converted to the active drug. 1. Assess Stability in Plasma and Intestinal Homogenates: The prodrug must be stable enough to be absorbed but readily cleaved to the active form systemically. 2. Identify Converting Enzymes: Determine which enzymes (e.g., esterases, phosphatases) are responsible for the conversion of the prodrug.[12]

Section 3: Data Presentation

Table 1: Oral Bioavailability of Carbovir and a Prodrug Derivative in Rats

CompoundDose (Oral)Dose (IV)Oral Bioavailability (F%)Reference
(-)-Carbovir60 mg/kg20 mg/kg~10.1%[5]
(-)-Carbovir54 mg/kg18 mg/kg~20%[13]
(-)-6-Aminocarbovir (prodrug)40 mg/kg20 mg/kg46.2 ± 9.9%[2]

Section 4: Experimental Protocols

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of a carbovir derivative.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: The transepithelial electrical resistance (TEER) of the monolayer is measured. TEER values should be above a pre-determined threshold (e.g., >200 Ω·cm²) to ensure the integrity of the tight junctions. The permeability of a paracellular marker (e.g., Lucifer Yellow) is also assessed.[11]

  • Transport Experiment:

    • The carbovir derivative is added to the apical (A) side (for A to B transport, simulating absorption) or the basolateral (B) side (for B to A transport, simulating efflux) of the Transwell® insert.

    • Samples are collected from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of the compound in the collected samples is quantified using a validated analytical method, typically LC-MS/MS.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • The efflux ratio is calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B).

Liver Microsomal Stability Assay

Objective: To evaluate the metabolic stability of a carbovir derivative in the presence of liver enzymes.

Methodology:

  • Preparation:

    • Pooled liver microsomes (human or rat) are thawed and diluted in a phosphate (B84403) buffer (pH 7.4).

    • A solution of the carbovir derivative is prepared in a suitable solvent (e.g., DMSO) and then diluted in the buffer.

  • Incubation:

    • The reaction is initiated by adding a NADPH-regenerating system to the mixture of the compound and microsomes.

    • The mixture is incubated at 37°C.

    • Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

    • The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Analysis:

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • The percentage of the compound remaining at each time point is plotted against time.

    • The in vitro half-life (t1/2) is determined from the slope of the natural log of the percent remaining versus time plot.

    • The intrinsic clearance (CLint) is calculated.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the absolute oral bioavailability and other pharmacokinetic parameters of a carbovir derivative.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are typically used. The animals are cannulated (e.g., in the jugular vein) for blood sampling.

  • Drug Administration:

    • Intravenous (IV) Group: A single dose of the carbovir derivative is administered intravenously via the tail vein.

    • Oral (PO) Group: A single dose of the carbovir derivative, formulated in a suitable vehicle, is administered by oral gavage.

  • Blood Sampling: Blood samples are collected from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30, 60 minutes, and 2, 4, 6, 8, 24 hours) after drug administration. Plasma is separated by centrifugation.

  • Sample Analysis: The concentration of the carbovir derivative in the plasma samples is determined using a validated LC-MS/MS method.[14]

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using pharmacokinetic software to determine parameters such as AUC, Cmax, Tmax, and t1/2. The absolute oral bioavailability (F%) is then calculated.

Section 5: Visualizations

experimental_workflow cluster_0 In Vitro Assessment cluster_1 Decision & Optimization cluster_2 In Vivo Evaluation cluster_3 Troubleshooting/Optimization Solubility Aqueous Solubility Decision1 Solubility Acceptable? Solubility->Decision1 Caco2 Caco-2 Permeability Decision2 Permeability Acceptable? Caco2->Decision2 Microsomal Liver Microsome Stability Decision3 Stability Acceptable? Microsomal->Decision3 Decision1->Caco2 Yes Formulation Formulation Optimization Decision1->Formulation No Decision2->Microsomal Yes Prodrug Prodrug Design Decision2->Prodrug No PK_Study Rat Pharmacokinetic Study Decision3->PK_Study Yes Structure Structural Modification Decision3->Structure No Formulation->Solubility Prodrug->Caco2 Structure->Microsomal abacavir_metabolism Abacavir Abacavir (Prodrug) Abacavir_MP Abacavir 5'-monophosphate Abacavir->Abacavir_MP Adenosine phosphotransferase Carbovir_MP Carbovir 5'-monophosphate Abacavir_MP->Carbovir_MP Cytosolic deaminase Carbovir_DP Carbovir 5'-diphosphate Carbovir_MP->Carbovir_DP Guanylate kinase Carbovir_TP Carbovir 5'-triphosphate (Active) Carbovir_DP->Carbovir_TP Nucleoside diphosphate kinase

References

Technical Support Center: Optimization of Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Antiviral Assay Optimization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the accuracy of their antiviral experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during antiviral assays, providing potential causes and solutions in a straightforward question-and-answer format.

Section 1: Assay Variability and Reproducibility

Q1: Why am I seeing high variability between my replicate wells?

High variability can mask the true effect of a potential antiviral compound. Several factors can contribute to this issue.[1]

Troubleshooting Steps:

  • Pipetting Technique: Ensure pipettes are properly calibrated and use reverse pipetting for viscous solutions to maintain consistency.[1]

  • Cell Seeding: Maintain a consistent cell seeding density across all wells, as uneven monolayers can lead to variable rates of infection.[1]

  • Edge Effects: Avoid using the outermost wells of the plate, which are prone to evaporation. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or media.[1][2]

  • Reagent Mixing: Thoroughly mix all reagents, including compound dilutions and the virus inoculum, before adding them to the wells.[1]

Q2: My EC50/IC50 values are inconsistent across experiments. What could be the cause?

Inconsistent half-maximal effective or inhibitory concentrations (EC50/IC50) are a common challenge. The source of this variability can often be traced back to several key experimental parameters.[3]

Troubleshooting Steps:

  • Virus Titer: Use a freshly titrated virus stock for each experiment to ensure the multiplicity of infection (MOI) is consistent.[4]

  • Cell Health: Ensure host cells are healthy, within their optimal passage number, and exhibit high viability (>95%) at the start of the experiment.[1][3][5]

  • Compound Stability: Prepare fresh stock solutions of your test compound and store them under recommended conditions, protected from light and at the appropriate temperature, to prevent degradation.[3][4]

Section 2: Controls and Assay Readouts

Q3: My positive control (a known antiviral drug) is not showing the expected inhibition.

Failure of the positive control points to a fundamental problem with the assay system.[1]

Troubleshooting Steps:

  • Drug Concentration: Double-check the concentration and dilution calculations for your positive control.[1]

  • Virus Titer: An excessively high virus titer can overwhelm the inhibitory capacity of the control drug. Re-titer the virus stock and consider using a lower MOI.[1]

  • Reagent Integrity: Check the expiration dates and storage conditions of all reagents, including the positive control and cell culture media.[1]

  • Virus Strain Susceptibility: Verify that the viral strain you are using is known to be susceptible to the positive control drug.[3]

Q4: How can I distinguish between true antiviral activity and cytotoxicity?

This is a critical aspect of antiviral screening, as compound-induced cell death can be mistaken for inhibition of viral replication.[3][6][7]

Troubleshooting Steps:

  • Determine the 50% Cytotoxic Concentration (CC50): Always run a parallel assay on uninfected cells to determine the CC50 of your compound.[3][8] This allows for the calculation of the Selectivity Index (SI), a measure of the compound's therapeutic window.

  • Selectivity Index (SI): Calculate the SI by dividing the CC50 by the EC50 (SI = CC50 / EC50). A higher SI value indicates greater specific antiviral activity.[8]

  • Microscopic Examination: Visually inspect the cells. Compound-induced cytotoxicity may present with a different morphology compared to the virus-induced cytopathic effect (CPE).[3]

  • Assay Endpoint: The chosen assay endpoint can influence the results. Consider using an alternative method that directly measures viral replication, such as qPCR for viral RNA, to confirm findings from viability-based assays.[1]

Section 3: Specific Assay Troubleshooting

Q5: I'm having trouble with my Plaque Reduction Neutralization Test (PRNT). What are some common issues?

PRNTs are a gold standard for measuring neutralizing antibodies but can be technically challenging.

Troubleshooting Steps:

  • Cell Monolayer Integrity: Ensure a uniform and confluent cell monolayer is present in each well for accurate plaque counting.[9]

  • Plaque Visibility: If plaques are difficult to visualize, consider immunostaining to enhance their detection.[10] The contrast between the plaques and the cell monolayer can be a limiting factor for accurate automated counting.[9]

  • Virus Input: Inherent variability in the virus input can alter the results. It's important to normalize the input virus between assays.[9]

Q6: My TCID50 (50% Tissue Culture Infectious Dose) assay results are not reproducible. How can I improve this?

The TCID50 assay is used for viruses that do not form plaques, and its accuracy depends on careful execution.[11]

Troubleshooting Steps:

  • Serial Dilutions: Serial dilutions are a significant source of error.[12] To improve accuracy, consider using smaller dilution folds (e.g., 1:2 to 1:5).[12]

  • Cell Seeding: Ensure proper cell confluency on the day of the assay, as incorrect seeding will lead to invalid results.[13]

  • Endpoint Determination: The point at which 50% of the wells are infected is used to calculate the TCID50.[11] Using a consistent and objective method for scoring cytopathic effect (CPE) is crucial.

Quantitative Data Summary

The following tables provide a summary of key parameters and their recommended ranges for optimizing antiviral assays.

Table 1: Recommended Control Assays

Control TypePurposeCommon Readout
Cell Viability Control To determine the 50% cytotoxic concentration (CC50) of the test compound in uninfected cells.[3][8]MTT, MTS, or other viability assays.[14][15]
Virus Control (No Treatment) To establish the baseline for maximum virus-induced cell death or cytopathic effect.[16][17]CPE, plaque formation, or viral yield.
Positive Control To validate the assay system using a known antiviral agent.[1][17]Inhibition of viral replication.
Vehicle Control To account for any effects of the solvent (e.g., DMSO) used to dissolve the test compound.[1][18]Cell viability and viral replication.
No-Cell Control To check for contamination or reagent instability in cytotoxicity assays.[18]Background signal.

Table 2: Key Assay Parameters and Considerations

ParameterRecommendationRationale
Multiplicity of Infection (MOI) Optimize for each virus-cell line combination. A lower MOI is often recommended for antiviral assays.[8]A high MOI can lead to rapid cell death, masking any potential antiviral effect.[8]
Cell Seeding Density Optimize to achieve 50-70% confluency at the time of analysis for imaging-based assays.[19]Overly confluent or sparse cells can affect viral replication and assay readout.[3]
Incubation Time Long enough to allow for multiple rounds of viral replication in the untreated control group.[8]Excessively long incubation can lead to non-specific cell death.[8]
Compound Concentration Range Typically, eight serial half-log10 concentrations (e.g., 0.01 to 32 µM).[17]A broad range is necessary to accurately determine the EC50 and CC50.

Experimental Protocols

Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) using an MTT Assay

This protocol outlines the steps to assess the cytotoxicity of a test compound.[4][5]

  • Cell Seeding: Seed host cells in a 96-well plate at a pre-determined optimal density and incubate until they form a confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of the test compound in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add the compound dilutions to the wells. Include "cells only" (no compound) and vehicle controls.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration equivalent to the planned antiviral assay (e.g., 48-72 hours).[4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[5]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. The CC50 is the concentration that reduces cell viability by 50%.[4]

Protocol 2: Plaque Reduction Neutralization Test (PRNT)

This protocol describes a standard method for quantifying the reduction in viral plaques due to a test compound or antibody.[4][20]

  • Cell Seeding: Seed susceptible host cells in a multi-well plate to form a confluent monolayer.

  • Sample Preparation: Prepare serial dilutions of the test sample (e.g., antiviral compound or antibody).

  • Virus-Sample Incubation: Mix a fixed amount of virus with each dilution of the test sample and incubate for a short period to allow for neutralization.

  • Infection: Add the virus-sample mixtures to the cell monolayers in the multi-well plate.

  • Adsorption: Incubate for a brief period to allow any non-neutralized virus to adsorb to the cells.

  • Overlay: Add an agarose (B213101) overlay to restrict the spread of the virus to adjacent cells.[20]

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction for each sample dilution compared to the virus control. The concentration that results in a 50% or 90% reduction (PRNT50 or PRNT90) is determined.

Visualizations

Antiviral_Assay_Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Antiviral Assay Results start Inconsistent Results Observed check_variability High Variability Between Replicates? start->check_variability check_positive_control Positive Control Failure? check_variability->check_positive_control No pipetting Review Pipetting Technique & Calibration check_variability->pipetting Yes check_cytotoxicity Distinguishing Antiviral vs. Cytotoxic Effect? check_positive_control->check_cytotoxicity No drug_conc Verify Positive Control Concentration check_positive_control->drug_conc Yes run_cc50 Perform CC50 Assay on Uninfected Cells check_cytotoxicity->run_cc50 Yes end Optimized & Reproducible Assay check_cytotoxicity->end No cell_seeding Optimize Cell Seeding Density pipetting->cell_seeding edge_effects Address Edge Effects cell_seeding->edge_effects mixing Ensure Thorough Reagent Mixing edge_effects->mixing mixing->check_positive_control virus_titer Re-titer Virus Stock (Check MOI) drug_conc->virus_titer reagents Check Reagent Integrity & Expiration virus_titer->reagents reagents->check_cytotoxicity calc_si Calculate Selectivity Index (SI = CC50/EC50) run_cc50->calc_si microscopy Microscopic Examination of Cell Morphology calc_si->microscopy microscopy->end

Caption: A logical workflow for troubleshooting inconsistent antiviral assay results.

Viral_Lifecycle_Inhibition Common Stages of Viral Lifecycle Targeted by Antivirals attachment 1. Attachment & Entry uncoating 2. Uncoating attachment->uncoating replication 3. Genome Replication uncoating->replication assembly 4. Assembly replication->assembly release 5. Release & Maturation assembly->release

References

Technical Support Center: Refinement of Extraction Methods for Phosphorylated Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the extraction of phosphorylated metabolites for analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in extracting phosphorylated metabolites from cellular samples?

A1: The most critical first step is the rapid and effective quenching of metabolism.[1] Phosphorylated metabolites like ATP and glucose 6-phosphate have turnover rates on the order of seconds, making it essential to halt all enzymatic activity instantly to capture an accurate snapshot of the metabolome at the time of sampling.[2][3] The primary goal of quenching is to stop enzymatic reactions, which is typically achieved through the use of cold organic solvents, heat, acid, base, or snap-freezing in liquid nitrogen.[2][3]

Q2: Should I wash my cells before quenching to remove extracellular metabolites from the media?

A2: Washing cells is a trade-off and depends on your experimental goals.

  • Washing is often necessary when the concentration of metabolites in the culture medium is high, which could interfere with the measurement of intracellular metabolites.[2] For example, it is practically infeasible to measure intracellular amino acids without washing due to their high concentrations in the media.[2]

  • However, washing can cause significant leakage of intracellular metabolites, dramatically affecting the measured intensities.[4]

  • If you must wash , do it very quickly (e.g., under 10 seconds) with an ice-cold isotonic solution like 0.9% saline or phosphate-buffered saline (PBS) to maintain cell integrity and minimize leakage.[5] A single, rapid PBS wash is often a good compromise between removing media contamination and preventing metabolite loss.[6]

Q3: What is the ideal quenching and extraction solvent for phosphorylated metabolites?

A3: Cold solvent mixtures are highly effective. A pre-chilled (-20°C to -80°C) mixture of 80% methanol (B129727) in water is a widely used and effective solution for quenching and extracting a broad range of polar metabolites, including phosphorylated species.[4][7] For a mix of polar and non-polar metabolites, a two-phase liquid-liquid extraction using a methanol/chloroform/water system is often necessary.[7][8] While boiling ethanol (B145695) can also be effective, especially for microbial metabolomics, the heat can potentially degrade thermally labile metabolites. Using 100% methanol is generally not recommended as it can cause significant metabolite leakage.[7][5]

Q4: How should I handle adherent versus suspension cell cultures during quenching?

A4: The methodology differs based on the culture type to ensure rapid processing:

  • Adherent Cells: The preferred method is to quickly aspirate the culture medium and immediately add a pre-chilled quenching solution directly to the culture dish. An alternative is to snap-freeze the entire dish in liquid nitrogen before adding the extraction solvent.[7][9]

  • Suspension Cells: The best practice is rapid filtration to separate the cells from the medium, followed by immediate immersion of the filter into the cold quenching solution.[7] This is superior to centrifugation, which is slower and can perturb the cells' metabolic state.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of phosphorylated metabolites.

Issue 1: Low Yield or Poor Recovery of Phosphorylated Metabolites
Possible Cause Recommended Solution
Inefficient Quenching Metabolism continued after sample collection, degrading target analytes. Ensure your quenching solvent is adequately chilled (e.g., -40°C to -80°C) before use.[7] For adherent cells, minimize the time between media aspiration and solvent addition. Use snap-freezing in liquid nitrogen for the most effective and immediate quenching.[3][9]
Metabolite Leakage The quenching or washing solution may have compromised cell membrane integrity. Avoid using 100% methanol.[7][5] A solution of 60-80% methanol is a better choice.[7] If washing is necessary, use an ice-cold isotonic solution like 0.9% saline and perform the wash very rapidly.[7][5]
Suboptimal Extraction Solvent The chosen solvent may not be efficient for your specific metabolites of interest. For polar phosphorylated metabolites, a cold methanol-based system is effective.[7] For broader coverage including lipids, a biphasic system like methanol:chloroform:water is recommended.[7][8][10]
Incomplete Cell Lysis Cells were not fully disrupted, trapping metabolites. After adding the extraction solvent, ensure thorough cell disruption by scraping for adherent cells or vigorous vortexing/sonication for cell pellets.[7][9] Mechanical disruption is crucial as trypsin is not recommended due to its potential to cause leakage.[5][11]
Analyte Degradation Phosphorylated metabolites are often labile and can degrade during handling and storage. Keep samples on dry ice or at -80°C at all times.[7] Minimize the time between quenching, extraction, and analysis, and avoid repeated freeze-thaw cycles.[3][7]
Issue 2: High Variability Between Replicate Samples
Possible Cause Recommended Solution
Inconsistent Quenching Time Minor variations in the timing of quenching can lead to significant differences in metabolite profiles, especially for those with high turnover rates.[7] Standardize your quenching protocol precisely. Work with one sample at a time to ensure each is treated identically.[7]
Inconsistent Cell Numbers Variation in the number of cells per sample will lead to proportional variation in metabolite levels. Ensure consistent cell seeding density and harvest at the same level of confluency. Normalize metabolite data to cell number, DNA content, or total protein concentration.[9]
Phase Separation Issues (Biphasic Extraction) Inconsistent ratios of solvents in methods like Methanol/Chloroform/Water can lead to poor phase separation and cross-contamination of metabolite classes. Use precise volumes and ratios of all solvents.[12] Ensure vigorous vortexing to mix phases initially and adequate centrifugation time to separate them cleanly.[10][13]
Matrix Effects in LC-MS Analysis Co-eluting compounds from the sample matrix can suppress or enhance the ionization of target analytes, causing quantitative variability.[14] Use isotopically labeled internal standards to compensate for these effects.[15] Optimize chromatographic separation to resolve target metabolites from interfering matrix components.[16]

Workflow and Decision Diagrams

To assist in protocol selection and troubleshooting, the following diagrams illustrate key processes and logical steps.

G cluster_start Cell Culture cluster_process Extraction Protocol cluster_analysis Analysis start Adherent or Suspension Cells Quench 1. Quench Metabolism (-80°C Solvent or Liquid N2) start->Quench Wash 2. Optional Rapid Wash (Ice-Cold Isotonic Saline) Quench->Wash Extract 3. Add Extraction Solvent (e.g., 80% MeOH) & Scrape/Vortex Wash->Extract Centrifuge 4. Centrifuge (Separate Debris) Extract->Centrifuge Collect 5. Collect Supernatant Centrifuge->Collect Dry 6. Dry Extract (SpeedVac) Collect->Dry Reconstitute 7. Reconstitute for Analysis Dry->Reconstitute LCMS 8. LC-MS/MS Analysis Reconstitute->LCMS

Caption: General workflow for phosphorylated metabolite extraction.

G Start Start: Choose Extraction Protocol SampleType What is your sample type? Start->SampleType Adherent Adherent Cells: Aspirate media, add cold solvent directly to plate. SampleType->Adherent Adherent Suspension Suspension Cells: Fast filtration, then immerse filter in cold solvent. SampleType->Suspension Suspension MetaboliteTarget Targeting polar or polar & non-polar metabolites? Polar_Adherent Use Monophasic Extraction: -80°C 80% Methanol MetaboliteTarget->Polar_Adherent Polar Only Biphasic_Adherent Use Biphasic Extraction: Methanol/Chloroform/Water MetaboliteTarget->Biphasic_Adherent Both MetaboliteTarget2 Targeting polar or polar & non-polar metabolites? Polar_Suspension Use Monophasic Extraction: -80°C 80% Methanol MetaboliteTarget2->Polar_Suspension Polar Only Biphasic_Suspension Use Biphasic Extraction: Methanol/Chloroform/Water MetaboliteTarget2->Biphasic_Suspension Both Adherent->MetaboliteTarget Suspension->MetaboliteTarget2 G Problem Problem: Low Phosphometabolite Yield Cause1 Possible Cause: Inefficient Quenching Problem->Cause1 Cause2 Possible Cause: Metabolite Leakage Problem->Cause2 Cause3 Possible Cause: Suboptimal Extraction Problem->Cause3 Solution1 Solution: Use liquid N2 snap-freezing. Ensure solvent is at -80°C. Cause1->Solution1 Solution2 Solution: Avoid 100% MeOH. Use ice-cold isotonic wash buffer. Cause2->Solution2 Solution3 Solution: Use 80% MeOH for polar metabolites. Use MeOH/CHCl3/H2O for broad coverage. Cause3->Solution3

References

Technical Support Center: Addressing Cytotoxicity of Carbocyclic Nucleoside Analogues In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with carbocyclic nucleoside analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges related to in vitro cytotoxicity during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cytotoxicity for most carbocyclic nucleoside analogues?

The primary mechanism of mitochondrial toxicity for many carbocyclic nucleoside analogues, particularly nucleoside reverse transcriptase inhibitors (NRTIs), is the inhibition of the mitochondrial DNA polymerase gamma (Pol γ).[1] Pol γ is the exclusive enzyme responsible for replicating mitochondrial DNA (mtDNA).[1] Following intracellular phosphorylation to their active triphosphate forms, these analogues can be erroneously incorporated into replicating mtDNA by Pol γ. This leads to chain termination, depletion of mtDNA, and consequently, impaired synthesis of essential proteins of the electron transport chain (ETC) encoded by mtDNA. The resulting respiratory chain dysfunction leads to decreased ATP production and increased oxidative stress.[1]

Q2: How does the potential for mitochondrial toxicity differ among various carbocyclic nucleoside analogues?

The potential for mitochondrial toxicity varies significantly across different nucleoside analogues, largely due to the differing affinities of their triphosphate forms for Pol γ.[1] A generally accepted hierarchy of toxicity for some common NRTIs, from highest to lowest, is: Zalcitabine (ddC) > Didanosine (ddI) > Stavudine (d4T) > Lamivudine (3TC) > Zidovudine (AZT) > Abacavir (metabolized to Carbovir, CBV).[2] Newer analogues, such as Tenofovir, exhibit a considerably lower potential for mitochondrial toxicity as they are poor substrates for Pol γ.[1]

Q3: What are the standard in vitro assays to evaluate the cytotoxicity of carbocyclic nucleoside analogues?

Several key in vitro assays are routinely used:

  • MTT/MTS Assays: These colorimetric assays measure cellular metabolic activity, which is an indicator of cell viability. They are widely used to determine the IC50 value, the concentration of a compound that inhibits cell growth by 50%.[3][4]

  • LDH Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.

  • Mitochondrial DNA (mtDNA) Content Quantification: This assay, typically performed using quantitative PCR (qPCR), directly measures the depletion of mtDNA in cells treated with the nucleoside analogue.[1]

  • Seahorse XF Mito Stress Test: This assay provides real-time measurements of cellular respiration, offering a detailed profile of mitochondrial function.[1]

Q4: What is a Selectivity Index (SI) and why is it important?

The Selectivity Index (SI) is a crucial metric for evaluating the therapeutic window of a compound. It is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50) (SI = CC50 / EC50).[5][6] A higher SI value indicates greater selectivity of the compound for its intended target (e.g., a virus) over the host cells, suggesting a better safety profile.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during in vitro cytotoxicity experiments with carbocyclic nucleoside analogues.

Problem Potential Cause Recommended Solution
High variability between replicate wells Pipetting errors, uneven cell seeding, or "edge effects" in the microplate.[7]Ensure proper pipette calibration and technique. For viscous solutions, consider reverse pipetting. Optimize and maintain a consistent cell seeding density. To avoid edge effects, do not use the outermost wells of the plate or fill them with sterile media or PBS to maintain humidity.[7]
Observed cytotoxicity at concentrations expected to be non-toxic The compound may be precipitating out of solution at higher concentrations. The solvent (e.g., DMSO) may be causing toxicity. The specific cell line may be highly sensitive.[8]Visually inspect wells for compound precipitation. Prepare fresh dilutions and ensure complete solubilization. Ensure the final concentration of the solvent is non-toxic (typically ≤ 0.5% for DMSO) and include a vehicle-only control.[8] It is crucial to determine the 50% cytotoxic concentration (CC50) for your specific experimental system.[8]
Inconsistent results in MTT assay High background absorbance, incomplete formazan (B1609692) dissolution, or interference from media components.[9]To address high background, consider testing if the compound directly reduces MTT in a cell-free system.[9] Ensure complete dissolution of formazan crystals by using a sufficient volume of a suitable solvent like DMSO and gentle agitation.[9] Use phenol (B47542) red-free media during the assay, as phenol red can interfere with absorbance readings.[9]
Difficulty distinguishing between antiviral activity and cytotoxicity The observed effect may be due to compound-induced cell death rather than specific antiviral activity.[7]Always determine the CC50 in parallel with your antiviral assay on uninfected cells.[5] This allows for the calculation of the Selectivity Index.[5] Additionally, visually inspect the cells under a microscope, as compound-induced cytotoxicity may appear different from virus-induced cytopathic effects.[5]
Low signal or poor response in Seahorse XF Mito Stress Test Low cell number, unhealthy cells, or suboptimal FCCP concentration.[1]Optimize cell seeding density and ensure cells are healthy and viable before starting the assay. Perform an FCCP titration to determine the optimal concentration for your specific cell type, as a poor response may indicate that the cells are already at maximal respiration.[1]

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity (CC50) and antiviral activity (EC50) for selected carbocyclic nucleoside analogues.

Table 1: Antiviral Activity and Cytotoxicity of Representative Carbocyclic Nucleosides

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Carbocyclic FIAU (C-FIAU)HSV-1Vero11>100>9.1
Carbocyclic FMAU (C-FMAU)HSV-1Vero4.4>100>22.7
AbacavirHIV-1MT-40.09>100>1111
(Data compiled from multiple literature sources)[6]

Table 2: In Vitro Mitochondrial Toxicity of Selected NRTIs

CompoundRelative Potency of mtDNA Synthesis Inhibition
Zalcitabine (ddC)Highest
Didanosine (ddI)High
Stavudine (d4T)Moderate
Zidovudine (AZT)Lower
Lamivudine (3TC)Lowest
AbacavirLowest
TenofovirLowest
(Data compiled from literature sources indicating relative inhibition)[10]

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol provides a general guideline for assessing cell viability. Optimization for specific cell lines and compounds is recommended.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ cells per well in 180 µl of culture medium and incubate for 24 hours.[3]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for a specified period (e.g., 48 hours).[3]

  • MTT Addition: After the incubation period, add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µl of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.[3]

Visualizations

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (e.g., 5x10³ cells/well) compound_prep 2. Compound Dilution treatment 3. Cell Treatment (e.g., 48 hours) compound_prep->treatment mtt_addition 4. MTT Addition (4 hours incubation) treatment->mtt_addition solubilization 5. Formazan Solubilization (e.g., DMSO) mtt_addition->solubilization read_plate 6. Absorbance Reading (570 nm) solubilization->read_plate data_analysis 7. Data Analysis (% Viability vs. Log[Conc]) read_plate->data_analysis ic50 8. IC50 Determination data_analysis->ic50

Caption: Workflow for a typical MTT cell viability assay.

Mitochondrial_Toxicity_Pathway cluster_activation Intracellular Activation cluster_inhibition Mitochondrial Inhibition cluster_downstream Downstream Effects CNA Carbocyclic Nucleoside Analogue (CNA) CNA_TP CNA-Triphosphate (Active Form) CNA->CNA_TP Intracellular Phosphorylation PolG DNA Polymerase Gamma (Pol γ) CNA_TP->PolG Inhibition mtDNA_rep mtDNA Replication PolG->mtDNA_rep Catalyzes mtDNA_depletion mtDNA Depletion mtDNA_rep->mtDNA_depletion Impaired ETC_dysfunction Electron Transport Chain (ETC) Dysfunction mtDNA_depletion->ETC_dysfunction ATP_decrease Decreased ATP Production ETC_dysfunction->ATP_decrease ROS_increase Increased Oxidative Stress (ROS) ETC_dysfunction->ROS_increase Cytotoxicity Cellular Cytotoxicity ATP_decrease->Cytotoxicity ROS_increase->Cytotoxicity

Caption: Primary mechanism of carbocyclic nucleoside analogue cytotoxicity.

References

Technical Support Center: Strategies to Bypass Rate-Limiting Phosphorylation Steps for Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding strategies to overcome the rate-limiting phosphorylation of nucleoside analogues.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary rate-limiting step in the activation of many nucleoside analogues?

A1: For most nucleoside analogues to exert their therapeutic effect, they must be converted intracellularly into their active triphosphate form. This activation is a three-step process catalyzed by cellular kinases. The initial phosphorylation, the conversion of the nucleoside analogue to its monophosphate, is often the rate-limiting step.[1][2] This is because the cellular kinases responsible for this first step may have low affinity for the nucleoside analogue, leading to inefficient conversion and consequently, a lower concentration of the active triphosphate metabolite.[1]

Q2: What are the primary strategies to bypass this rate-limiting phosphorylation step?

A2: The most successful strategy to bypass the initial rate-limiting phosphorylation is the use of prodrugs.[1][3] A prodrug is a modified version of a drug that is inactive until it is metabolized inside the body. In the context of nucleoside analogues, prodrugs are designed to deliver the monophosphate form of the analogue directly into the cell, thus circumventing the need for the inefficient first phosphorylation step.[2][3] The most prominent and clinically successful of these approaches is the ProTide (PROdrug nucleoTIDE) technology.[2]

Q3: How does the ProTide technology work?

A3: The ProTide technology masks the negative charges of the monophosphate group with two moieties: an aryl group and an amino acid ester.[2] This modification renders the molecule more lipophilic, facilitating its passage across the cell membrane. Once inside the cell, the ProTide is enzymatically cleaved in a step-wise manner. An esterase first hydrolyzes the amino acid ester, which is followed by the spontaneous removal of the aryl group, releasing the nucleoside monophosphate. This monophosphate can then be efficiently converted to the active diphosphate (B83284) and triphosphate forms by cellular kinases.[4]

Q4: What are the advantages of using a prodrug approach like ProTides?

A4: The ProTide approach offers several key advantages:

  • Bypassing the Rate-Limiting Step: It delivers the nucleoside monophosphate directly into the cell, overcoming inefficient initial phosphorylation.[1][3]

  • Overcoming Resistance: It can overcome resistance mechanisms in cancer cells or viruses that are due to mutations or downregulation of the initial activating kinase.

  • Increased Intracellular Concentrations: This strategy leads to higher intracellular concentrations of the active triphosphate metabolite.[4]

  • Improved Pharmacokinetic Profile: ProTides can exhibit improved stability and oral bioavailability compared to the parent nucleoside analogue.[5]

  • Broad Applicability: The ProTide technology has been successfully applied to a wide range of nucleoside analogues for antiviral and anticancer therapies.[6]

Q5: Are there any approved drugs that utilize these bypass strategies?

A5: Yes, several FDA-approved antiviral drugs utilize the ProTide technology, demonstrating its clinical success. These include:

  • Sofosbuvir (Sovaldi®): A cornerstone for the treatment of Hepatitis C virus (HCV) infection.

  • Tenofovir (B777) Alafenamide (Vemlidy®, Genvoya®, etc.): Used for the treatment of HIV and Hepatitis B virus (HBV) infection.

  • Remdesivir (Veklury®): An antiviral used for the treatment of COVID-19.[7]

II. Data Presentation

Table 1: Comparison of In Vitro Activity of Parent Nucleoside Analogues and their ProTide Forms

Parent Nucleoside AnalogueProTide FormTarget/Cell LineIC50/EC50 (Parent)IC50/EC50 (ProTide)Fold ImprovementReference(s)
GemcitabineNUC-1031Biliary Tract Cancer Cell Lines0.01 - 1 µM0.005 - 0.5 µMVariable[4][8]
TenofovirTenofovir Alafenamide (TAF)HIV-1 infected MT-2 cells5.9 µM0.005 µM~1180[9]
Zidovudine (AZT)Phenyl methoxy-L-alaninyl phosphate (B84403) of AZTHIV-1 in CEM cells~0.01 µM~0.0001 µM~100[10]

Table 2: FDA-Approved ProTide Drugs

Drug NameParent Nucleoside AnalogueTherapeutic Indication
Sofosbuvir2'-deoxy-2'-α-fluoro-β-C-methyluridineHepatitis C Virus (HCV)
Tenofovir AlafenamideTenofovirHuman Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV)
RemdesivirGS-441524SARS-CoV-2 (COVID-19)

III. Mandatory Visualization

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Nucleoside Analogue Nucleoside Analogue Nucleoside Analogue_in Nucleoside Analogue Nucleoside Analogue->Nucleoside Analogue_in Nucleoside Transporter ProTide ProTide ProTide_in ProTide ProTide->ProTide_in Passive Diffusion Monophosphate Nucleoside Monophosphate Nucleoside Analogue_in->Monophosphate Kinase 1 (Rate-Limiting) Diphosphate Nucleoside Diphosphate Monophosphate->Diphosphate Kinase 2 Triphosphate Active Nucleoside Triphosphate Diphosphate->Triphosphate Kinase 3 Viral/Cancer Cell\nDNA/RNA Polymerase Viral/Cancer Cell DNA/RNA Polymerase Triphosphate->Viral/Cancer Cell\nDNA/RNA Polymerase Cleaved ProTide Nucleoside Monophosphate ProTide_in->Cleaved ProTide Esterases Cleaved ProTide->Diphosphate Inhibition of\nReplication Inhibition of Replication Viral/Cancer Cell\nDNA/RNA Polymerase->Inhibition of\nReplication

Caption: Intracellular activation pathway of nucleoside analogues and ProTides.

Experimental_Workflow Start Start Synthesize ProTide 1. Synthesize ProTide Prodrug Start->Synthesize ProTide In Vitro Assays 2. In Vitro Efficacy & Cytotoxicity Assays Synthesize ProTide->In Vitro Assays Measure Triphosphate 3. Measure Intracellular Triphosphate Levels In Vitro Assays->Measure Triphosphate Analyze Data 4. Analyze Data & Determine Therapeutic Index Measure Triphosphate->Analyze Data End End Analyze Data->End

Caption: General experimental workflow for evaluating ProTide prodrugs.

Troubleshooting_Logic Start Low Efficacy of Nucleoside Analogue Check_Triphosphate Low Intracellular Triphosphate? Start->Check_Triphosphate Bypass_Strategy Implement Kinase Bypass Strategy (e.g., ProTide) Check_Triphosphate->Bypass_Strategy Yes Check_Permeability Poor Cell Permeability? Check_Triphosphate->Check_Permeability No End Re-evaluate Efficacy Bypass_Strategy->End Modify_Lipophilicity Increase Lipophilicity of Analogue Check_Permeability->Modify_Lipophilicity Yes Check_Efflux Rapid Efflux? Check_Permeability->Check_Efflux No Modify_Lipophilicity->End Use_Inhibitors Use Efflux Pump Inhibitors in Assay Check_Efflux->Use_Inhibitors Yes Check_Efflux->End No Use_Inhibitors->End

Caption: Troubleshooting logic for low efficacy of a nucleoside analogue.

IV. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Nucleoside Phosphoramidate (B1195095) (ProTide) Prodrug

This protocol provides a general method for the synthesis of a phenyl, L-alanine isopropyl ester phosphoramidate of a nucleoside analogue.

Materials:

  • Nucleoside analogue

  • Phenyl (isopropoxy-L-alaninyl) phosphorochloridate

  • tert-Butylmagnesium chloride (in THF)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes for chromatography

Procedure:

  • Dissolve the nucleoside analogue in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of tert-butylmagnesium chloride in THF to the nucleoside solution and stir for 30 minutes at 0°C.

  • In a separate flask, dissolve phenyl (isopropoxy-L-alaninyl) phosphorochloridate in anhydrous DCM.

  • Slowly add the phosphorochloridate solution to the nucleoside reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired ProTide prodrug.

Protocol 2: In Vitro Cytotoxicity and Antiviral Activity Assay (MTT Assay)

This protocol is for determining the 50% cytotoxic concentration (CC50) and 50% effective concentration (EC50) of a compound.

Materials:

  • 96-well cell culture plates

  • Appropriate host cell line and virus

  • Cell culture medium

  • Test compound (nucleoside analogue or ProTide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight to allow for attachment.

  • Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium.

  • Cytotoxicity Assay (CC50):

    • Add the serial dilutions of the compound to uninfected cells.

    • Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Antiviral Assay (EC50):

    • In a separate plate, add the serial dilutions of the compound to cells.

    • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

    • Include virus control (infected, no compound) and cell control (uninfected, no compound) wells.

    • Incubate until significant cytopathic effect (CPE) is observed in the virus control wells.

  • MTT Addition:

    • Remove the medium from all wells.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.[11]

  • Solubilization:

    • Remove the MTT-containing medium.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and viral inhibition for each compound concentration. Determine the CC50 and EC50 values by non-linear regression analysis. The Selectivity Index (SI) is calculated as CC50/EC50.

Protocol 3: Quantification of Intracellular Nucleoside Analogue Triphosphate Levels by LC-MS/MS

This protocol outlines a method for the extraction and quantification of the active triphosphate form of a nucleoside analogue from cultured cells.[12]

Materials:

  • Cultured cells treated with the nucleoside analogue or ProTide

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold 70% methanol (B129727)

  • Centrifuge

  • Lyophilizer or vacuum concentrator

  • LC-MS/MS system with a suitable column (e.g., C18)

  • Mobile phases (e.g., an ion-pairing agent like DMHA in water and acetonitrile)

  • Triphosphate standard of the nucleoside analogue

Procedure:

  • Cell Harvesting and Lysis:

    • Treat cells with the test compound for the desired time.

    • Wash the cells twice with ice-cold PBS.

    • Add a known volume of ice-cold 70% methanol to the cell pellet to lyse the cells and precipitate proteins.

    • Vortex vigorously and incubate on ice for 30 minutes.

  • Extraction:

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Carefully collect the supernatant containing the intracellular metabolites.

  • Sample Preparation:

    • Dry the supernatant using a lyophilizer or vacuum concentrator.

    • Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the triphosphate from other cellular components using a suitable gradient elution.

    • Detect and quantify the triphosphate using multiple reaction monitoring (MRM) mode, with specific precursor and product ion transitions for the analyte.

  • Quantification:

    • Generate a standard curve using known concentrations of the triphosphate standard.

    • Determine the concentration of the triphosphate in the cell extracts by comparing their peak areas to the standard curve.

    • Normalize the results to the cell number or total protein content.

V. Troubleshooting Guide

Problem 1: Low Efficacy or Unexpected Inactivity of a Novel Nucleoside Analogue In Vitro

  • Possible Cause 1.1: Inefficient intracellular phosphorylation.

    • Troubleshooting Step 1.1.1: As detailed in Protocol 3, measure the intracellular concentration of the triphosphate form of your nucleoside analogue after treating the cells.[12] Low or undetectable levels of the triphosphate strongly suggest a phosphorylation issue.

    • Troubleshooting Step 1.1.2: If triphosphate levels are low, consider synthesizing a ProTide or other monophosphate prodrug of your analogue to bypass the initial phosphorylation step.

  • Possible Cause 1.2: Poor cell permeability.

    • Troubleshooting Step 1.2.1: Evaluate the lipophilicity of your compound (e.g., by calculating logP). Highly polar compounds may have poor membrane permeability.

    • Troubleshooting Step 1.2.2: Consider prodrug strategies that increase lipophilicity, such as esterification of the sugar hydroxyl groups.[5]

  • Possible Cause 1.3: Rapid efflux from the cell.

    • Troubleshooting Step 1.3.1: Perform your in vitro assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-glycoprotein) to see if the activity of your compound is restored.

    • Troubleshooting Step 1.3.2: If efflux is confirmed, the nucleoside analogue may need to be structurally modified to be a poorer substrate for the identified efflux pump(s).

Problem 2: High Cytotoxicity Observed with a ProTide Prodrug

  • Possible Cause 2.1: Off-target effects of the ProTide moiety metabolites.

    • Troubleshooting Step 2.1.1: The cleavage of the ProTide releases the aryl group (e.g., phenol (B47542) or naphthol) and the amino acid ester. Some of these metabolites, particularly substituted aryl groups, can be cytotoxic.[13] Synthesize and test the free aryl and amino acid ester components for cytotoxicity in your cell line.

    • Troubleshooting Step 2.1.2: If the metabolites are found to be toxic, consider modifying the ProTide design. For example, using a phenyl group instead of a naphthyl group has been shown to reduce off-target toxicity.[13]

  • Possible Cause 2.2: High intracellular concentration of the active triphosphate leading to mitochondrial toxicity.

    • Troubleshooting Step 2.2.1: Nucleoside analogues can be substrates for mitochondrial DNA polymerase, leading to mitochondrial toxicity.[14] Perform a detailed dose-response curve to carefully define the therapeutic window (the concentration range where the drug is effective but not overly toxic).

    • Troubleshooting Step 2.2.2: If the therapeutic window is narrow, you may need to redesign the ProTide to modulate the rate of intracellular release of the monophosphate, for example, by altering the amino acid or ester component.

Problem 3: Difficulty in Synthesizing or Purifying a Phosphoramidate Prodrug

  • Possible Cause 3.1: Instability of the phosphorochloridate reagent.

    • Troubleshooting Step 3.1.1: The phosphorochloridate reagent used to create the phosphoramidate linkage is moisture-sensitive. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous solvents.

  • Possible Cause 3.2: Diastereomer separation.

    • Troubleshooting Step 3.2.1: The phosphorus center of a ProTide is chiral, leading to the formation of two diastereomers. These diastereomers can have different biological activities and metabolic stabilities.[15]

    • Troubleshooting Step 3.2.2: Chiral chromatography (e.g., SFC or chiral HPLC) is often required to separate the diastereomers for individual testing. Alternatively, stereoselective synthesis methods can be employed to produce a single desired diastereomer.[15]

References

Validation & Comparative

A Comparative Guide to rel-Carbovir Monophosphate and Other Nucleoside Analogs in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of rel-Carbovir monophosphate's performance against other prominent nucleoside reverse transcriptase inhibitors (NRTIs). The information presented herein is supported by experimental data to assist researchers in making informed decisions for their antiviral drug development programs.

Mechanism of Action: A Shared Path of Viral Sabotage

Nucleoside analogs are a cornerstone of antiretroviral therapy, primarily targeting the enzymatic activity of viral reverse transcriptase (RT). These compounds are structural mimics of natural deoxynucleosides. To exert their antiviral effect, they must be anabolized within the host cell to their active triphosphate form. This process is a three-step phosphorylation cascade catalyzed by host cellular kinases.

Once converted, the nucleoside analog triphosphates act as competitive inhibitors of the viral RT. They are incorporated into the nascent viral DNA chain, and because they lack the crucial 3'-hydroxyl group, they act as chain terminators, prematurely halting DNA synthesis and thus viral replication.[1][2]

rel-Carbovir , the biologically active (-)-enantiomer of Carbovir (B1146969), follows this general mechanism. Its prodrug, Abacavir , is metabolized intracellularly to carbovir monophosphate and subsequently to the active carbovir triphosphate (CBV-TP).[3][4][5] CBV-TP then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the viral DNA by HIV reverse transcriptase.[5] The phosphorylation of Carbovir is stereoselective, with the (-)-enantiomer being the preferred substrate for the cellular enzymes responsible for its activation, which is a critical determinant of its potent antiviral activity.[6][7]

Other key nucleoside analogs share this mechanism of action:

  • Lamivudine (B182088) (3TC) is a cytidine (B196190) analog that, once phosphorylated to lamivudine triphosphate, competitively inhibits HIV and HBV reverse transcriptase.[8][9][10]

  • Tenofovir (B777) , administered as the prodrugs Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), is an adenosine (B11128) monophosphate analog. It is converted to tenofovir diphosphate, which acts as a chain terminator.[11][12][13]

  • Emtricitabine (B123318) (FTC) is a cytidine analog that is phosphorylated to emtricitabine 5'-triphosphate, which inhibits HIV reverse transcriptase.[14][15][16]

  • Zidovudine (AZT) , the first approved antiretroviral, is a thymidine (B127349) analog that is converted to its triphosphate form to inhibit HIV reverse transcriptase.[17][18][19][20][21]

Quantitative Comparison of Antiviral Activity and Cytotoxicity

The following tables summarize the in vitro antiviral activity (EC50), cytotoxicity (CC50), and selectivity index (SI = CC50/EC50) of rel-Carbovir and other nucleoside analogs against HIV-1. It is important to note that these values can vary depending on the cell line, virus strain, and specific experimental conditions.

Table 1: Antiviral Activity and Cytotoxicity of Nucleoside Analogs against HIV-1

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Carbovir HIV-1T-cells->200-400 fold below EC50200-400[14][22]
Zidovudine (AZT) HIV-1----[18]
Lamivudine (3TC) HIV-1----
Tenofovir HIV-1----
Emtricitabine (FTC) HIV-1----

Data for Lamivudine, Tenofovir, and Emtricitabine EC50 and CC50 values were not available in a directly comparable format from the search results.

Table 2: Inhibition of HIV-1 Reverse Transcriptase by Nucleoside Analog Triphosphates

Compound (Triphosphate)Ki (µM)Reference
Carbovir-TP Similar to AZT-TP, ddGTP, and ddTTP[15][18]
AZT-TP Similar to Carbovir-TP[15][18]
ddGTP Similar to Carbovir-TP[15][18]
ddTTP Similar to Carbovir-TP[15][18]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antiviral compounds. Below are summarized protocols for key experiments cited in this guide.

Anti-HIV Activity Assay (EC50 Determination)

This assay determines the concentration of a compound required to inhibit viral replication by 50%.

  • Cell Lines: Human T-lymphocyte cell lines such as MT-4 or CEM cells are commonly used as they are highly susceptible to HIV infection.[11]

  • Virus: Laboratory-adapted strains of HIV-1 (e.g., HTLV-IIIB, LAV-1) are used to infect the cells.

  • Procedure:

    • Seed the chosen cell line in a 96-well microtiter plate.

    • Prepare serial dilutions of the test compound (e.g., this compound, Zidovudine).

    • Add the diluted compounds to the cells.

    • Infect the cells with a standardized amount of HIV-1.

    • Incubate the plates for a period that allows for multiple rounds of viral replication (typically 4-7 days).

    • Assess the extent of viral replication. This can be done through various methods:

      • MTT Assay for Cell Viability: In HIV-infected cultures, cell viability is inversely proportional to viral replication due to the cytopathic effect of the virus. The MTT assay measures the metabolic activity of viable cells.[11][23]

      • p24 Antigen Capture ELISA: This assay quantifies the amount of the viral core protein p24 in the culture supernatant, which is a direct measure of viral production.[14]

  • Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a dose-response curve.[24]

Cytotoxicity Assay (CC50 Determination)

This assay determines the concentration of a compound that causes a 50% reduction in cell viability.

  • Cell Lines: The same cell lines used for the antiviral assay are typically used to ensure that the cytotoxicity is not cell-type specific in a way that would confound the selectivity index.

  • Procedure:

    • Seed the cells in a 96-well plate.

    • Add serial dilutions of the test compound to the cells (without viral infection).

    • Incubate the plates for the same duration as the antiviral assay.

    • Assess cell viability using one of the following methods:

      • MTT Assay: As described above, this colorimetric assay measures the metabolic activity of living cells.[11][17][23]

      • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.[10][11]

  • Data Analysis: The CC50 value is determined by plotting the percentage of cytotoxicity against the drug concentration.[24]

HIV-1 Reverse Transcriptase Inhibition Assay (Ki Determination)

This cell-free assay measures the inhibitory activity of the triphosphate form of the nucleoside analog directly against the purified HIV-1 reverse transcriptase enzyme.

  • Enzyme: Purified recombinant HIV-1 reverse transcriptase.

  • Substrates: A template-primer (e.g., poly(rA)-oligo(dT)), natural deoxynucleoside triphosphates (dNTPs), and the radiolabeled dNTP corresponding to the analog being tested.

  • Procedure:

    • The reaction mixture containing the enzyme, template-primer, and varying concentrations of the inhibitor (the nucleoside analog triphosphate) and the natural substrate is prepared.

    • The reaction is initiated by the addition of the radiolabeled dNTP.

    • After a set incubation time, the reaction is stopped, and the amount of incorporated radioactivity into the newly synthesized DNA is measured.

  • Data Analysis: The inhibition constant (Ki) is determined by analyzing the enzyme kinetics, typically using Lineweaver-Burk or other graphical analysis methods.[25]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key molecular pathways and experimental workflows described in this guide.

Antiviral_Mechanism cluster_cell Host Cell cluster_virus HIV Replication Cycle Prodrug Nucleoside Analog (e.g., Abacavir) Monophosphate Nucleoside Monophosphate (e.g., Carbovir-MP) Prodrug->Monophosphate Cellular Kinases Diphosphate Nucleoside Diphosphate Monophosphate->Diphosphate Cellular Kinases Triphosphate Active Nucleoside Triphosphate (e.g., Carbovir-TP) Diphosphate->Triphosphate Cellular Kinases Reverse_Transcriptase Reverse Transcriptase Triphosphate->Reverse_Transcriptase Competitive Inhibition Viral_RNA Viral RNA Viral_RNA->Reverse_Transcriptase Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Reverse Transcription Chain_Termination Chain Termination Reverse_Transcriptase->Chain_Termination

Figure 1. Intracellular activation and mechanism of action of nucleoside reverse transcriptase inhibitors.

Experimental_Workflow cluster_antiviral Antiviral Activity (EC50) cluster_cytotoxicity Cytotoxicity (CC50) cluster_si Selectivity Index (SI) A1 Seed Cells A2 Add Compound Dilutions A1->A2 A3 Infect with HIV-1 A2->A3 A4 Incubate A3->A4 A5 Assess Viral Replication (MTT or p24 ELISA) A4->A5 A6 Calculate EC50 A5->A6 S1 SI = CC50 / EC50 A6->S1 C1 Seed Cells C2 Add Compound Dilutions C1->C2 C3 Incubate C2->C3 C4 Assess Cell Viability (MTT or LDH Assay) C3->C4 C5 Calculate CC50 C4->C5 C5->S1

Figure 2. General experimental workflow for determining antiviral efficacy and cytotoxicity.

Conclusion

This compound, the active form of the prodrug Abacavir, is a potent inhibitor of HIV-1 reverse transcriptase. Its mechanism of action, shared with other NRTIs, involves intracellular phosphorylation to its active triphosphate form, which then acts as a competitive inhibitor and chain terminator of viral DNA synthesis. The available data indicates that Carbovir possesses a high selectivity index, suggesting a favorable therapeutic window. However, for a comprehensive and direct comparison with other nucleoside analogs, it is imperative to evaluate these compounds under standardized experimental conditions. The protocols and data presented in this guide provide a framework for such comparative studies, which are essential for the rational design and development of novel antiviral therapies.

References

A Comparative Analysis of rel-Carbovir Monophosphate and AZT Triphosphate Efficacy in HIV Reverse Transcriptase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent nucleoside reverse transcriptase inhibitors (NRTIs): rel-Carbovir monophosphate and AZT triphosphate. Both compounds are potent inhibitors of human immunodeficiency virus (HIV) replication and function as chain terminators in viral DNA synthesis. This analysis is supported by experimental data to objectively evaluate their performance.

Mechanism of Action

Both rel-Carbovir, in its active triphosphate form (Carbovir triphosphate or CBV-TP), and AZT triphosphate (AZT-TP) target the HIV-1 reverse transcriptase (RT) enzyme.[1][2] As nucleoside analogs, they are incorporated into the growing viral DNA chain.[3][4] However, they lack the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next nucleotide, leading to the termination of DNA chain elongation and halting viral replication.[4][5]

Abacavir, the prodrug of Carbovir (B1146969), is metabolized intracellularly to its active form, CBV-TP.[1][6] Similarly, Zidovudine (AZT) is phosphorylated within the cell to AZT-TP.[2][7]

Comparative Efficacy

Experimental data indicates that while both CBV-TP and AZT-TP are potent inhibitors of HIV-1 reverse transcriptase, their selectivity and interaction with the enzyme can differ. Studies have shown that CBV-TP can have Ki values similar to those of AZT-TP against HIV-1 RT.[3]

However, a key differentiator lies in their selectivity. Carbovir triphosphate has been demonstrated to be a highly selective inhibitor of reverse transcriptases with minimal impact on human cellular DNA polymerases such as alpha, beta, and gamma.[3][8] In contrast, AZT triphosphate, while a potent inhibitor of HIV-1 RT, also shows some inhibition of human DNA polymerases beta and gamma, which can contribute to its cellular toxicity.[8]

The M184V mutation in HIV-1 reverse transcriptase is known to confer resistance to some NRTIs. While this mutation can reduce the susceptibility to Abacavir (Carbovir), the decrease in antiviral activity is often modest.[9]

Quantitative Data Summary
Parameterrel-Carbovir Triphosphate (CBV-TP)AZT Triphosphate (AZT-TP)Reference
Target Enzyme HIV-1 Reverse TranscriptaseHIV-1 Reverse Transcriptase[1][2]
Mechanism DNA Chain TerminationDNA Chain Termination[3][4]
Inhibition of HIV-1 RT Potent inhibitor, with Ki values similar to AZT-TPPotent inhibitor[3]
Inhibition of Human DNA Polymerase α Little to no effectWeak inhibitor[2][3]
Inhibition of Human DNA Polymerase β Little to no effectInhibitor[8]
Inhibition of Human DNA Polymerase γ Little to no effectInhibitor[2][8]

Experimental Protocols

The evaluation of the inhibitory activity of compounds like CBV-TP and AZT-TP typically involves in vitro reverse transcriptase assays.

HIV-1 Reverse Transcriptase Inhibition Assay

Objective: To determine the inhibitory potential of a compound against HIV-1 reverse transcriptase.

Principle: This assay measures the synthesis of a DNA strand by HIV-1 RT using a template-primer complex. The incorporation of labeled nucleotides is quantified to determine the extent of DNA synthesis, which is inversely proportional to the inhibitory activity of the test compound.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer, a template-primer (e.g., poly(A) RNA template and oligo(dT) primer), dNTPs (including a labeled dNTP like [³H]dTTP or a non-radioactive alternative like DIG-dUTP), and purified recombinant HIV-1 reverse transcriptase.[10]

  • Inhibitor Addition: Varying concentrations of the test compounds (CBV-TP or AZT-TP) are added to the reaction mixtures.

  • Incubation: The reaction is initiated and incubated at an optimal temperature (typically 37°C) for a defined period to allow for DNA synthesis.

  • Termination and Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated (e.g., using trichloroacetic acid) and collected on filters.

  • Quantification: The amount of incorporated labeled nucleotide is measured. For radiolabeled nucleotides, scintillation counting is used. For non-radioactive methods like ELISA-based assays, a colorimetric or chemiluminescent signal is detected.[7][10]

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ (the concentration required to inhibit 50% of the enzyme activity) or Ki (inhibition constant) is determined.

Visualizations

Signaling_Pathway cluster_Carbovir rel-Carbovir Pathway cluster_AZT AZT Pathway cluster_HIV_RT HIV Reverse Transcription Abacavir Abacavir Carbovir Carbovir Abacavir->Carbovir Metabolism CBV-MP Carbovir Monophosphate Carbovir->CBV-MP Phosphorylation CBV-DP Carbovir Diphosphate CBV-MP->CBV-DP Phosphorylation CBV-TP Carbovir Triphosphate (Active Form) CBV-DP->CBV-TP Phosphorylation HIV-1 RT HIV-1 Reverse Transcriptase CBV-TP->HIV-1 RT Inhibits Zidovudine (AZT) Zidovudine (AZT) AZT-MP AZT Monophosphate Zidovudine (AZT)->AZT-MP Phosphorylation AZT-DP AZT Diphosphate AZT-MP->AZT-DP Phosphorylation AZT-TP AZT Triphosphate (Active Form) AZT-DP->AZT-TP Phosphorylation AZT-TP->HIV-1 RT Inhibits Viral RNA Viral RNA Viral RNA->HIV-1 RT Viral DNA Viral DNA HIV-1 RT->Viral DNA dNTPs Chain Termination Chain Termination HIV-1 RT->Chain Termination Experimental_Workflow Start Start Reaction_Setup Prepare Reaction Mixture: - HIV-1 RT - Template-Primer - dNTPs (labeled) Start->Reaction_Setup Add_Inhibitor Add Test Compound (CBV-TP or AZT-TP) Reaction_Setup->Add_Inhibitor Incubation Incubate at 37°C Add_Inhibitor->Incubation Termination Stop Reaction & Precipitate DNA Incubation->Termination Quantification Measure Incorporated Label Termination->Quantification Analysis Calculate % Inhibition Determine IC50 / Ki Quantification->Analysis End End Analysis->End

References

Cross-Resistance Profiles of Carbocyclic Nucleoside Analogues: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-resistance profiles of antiviral compounds is critical for anticipating clinical efficacy and developing next-generation therapeutics. This guide provides a comparative analysis of cross-resistance involving carbocyclic nucleoside analogues, with a focus on Carbovir (B1146969) and Cyclopropavir, given the limited direct public data on rel-Carbovir monophosphate. The data presented is based on studies of viral strains with known resistance mutations.

Executive Summary

Carbocyclic nucleoside analogues are a class of antiviral drugs that are structurally similar to natural nucleosides and function by inhibiting viral DNA synthesis. Resistance to these drugs often arises from mutations in viral enzymes, such as reverse transcriptase in HIV and protein kinases or DNA polymerases in herpesviruses. These mutations can lead to cross-resistance, where resistance to one drug confers resistance to other drugs in the same class. This guide summarizes key quantitative data on cross-resistance, details the experimental protocols used to generate this data, and provides visual representations of the underlying molecular mechanisms.

Comparative Cross-Resistance Data

The following tables summarize the 50% effective concentration (EC50) values of Carbovir and Cyclopropavir against wild-type and mutant viral strains, demonstrating the extent of cross-resistance with other antiviral agents.

Table 1: Cross-Resistance of Carbovir Triphosphate (CBV-TP) against HIV-1 Reverse Transcriptase (RT)

HIV-1 RT GenotypeCompoundkpol (s-1)Kd (µM)Incorporation Efficiency (kpol/Kd)Fold Change in Efficiency (WT vs. Mutant)
Wild-Type (WT) dGTP1102.839.3-
CBV-TP0.0411.10.037-
M184V Mutant dGTP3.51.81.9420.3-fold decrease
CBV-TP0.00283.20.0008842-fold decrease

Data adapted from a study on the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate.[1]

Table 2: Cross-Resistance of Cyclopropavir (CPV) against Human Cytomegalovirus (HCMV)

HCMV StrainMutationCPV EC50 (µM)GCV EC50 (µM)Fold Resistance (vs. Wild-Type)
Wild-Type (AD169rv) None0.36 ± 0.112.0 ± 0.24-
Mutant UL97Δ49825.8 ± 3.128.1 ± 6.6~72-fold (CPV), ~14-fold (GCV)
Wild-Type (Towne) None0.91 ± 0.15--
Mutant (2696r) Not specified22.5 ± 3.5-~25-fold (CPV)

Data adapted from a study on the resistance of Human Cytomegalovirus to Cyclopropavir.[2][3]

Table 3: CPV Susceptibility of HCMV DNA Polymerase Mutants

UL54 (pol) MutationGCV Fold ResistanceFOS Fold ResistanceCDV Fold ResistanceCPV Fold Resistance
E756D 1.23.11.13-4
M844V ---3-4

Data adapted from a study on the Cyclopropavir susceptibility of cytomegalovirus DNA polymerase mutants.[4][5]

Experimental Protocols

The data presented in this guide were generated using established virological and biochemical assays. The following are detailed methodologies for the key experiments cited.

Pre-Steady-State Kinetic Analysis of HIV-1 Reverse Transcriptase

This assay was utilized to determine the kinetic parameters of nucleotide incorporation by wild-type and mutant HIV-1 RT.

  • Enzyme and Substrates: Recombinant wild-type and M184V mutant HIV-1 reverse transcriptase were purified. Carbovir triphosphate (CBV-TP) and the natural substrate dGTP were used.

  • DNA Template-Primer: A DNA template-primer duplex was designed to allow for the incorporation of a single nucleotide analog.

  • Quench-Flow Experiment: The RT enzyme was pre-incubated with the DNA template-primer. The reaction was initiated by rapidly mixing with a solution containing the nucleotide (dGTP or CBV-TP) and MgCl2.

  • Reaction Quenching: The reaction was quenched at various time points with EDTA.

  • Product Analysis: The products were separated by denaturing polyacrylamide gel electrophoresis and quantified using a phosphorimager.

  • Data Analysis: The product concentration was plotted against time, and the data were fit to a single-exponential equation to determine the rate of nucleotide incorporation (kpol) and the dissociation constant (Kd). The incorporation efficiency was calculated as kpol/Kd.[1]

Reporter-Based Yield Reduction Assay for HCMV Susceptibility

This cell-based assay was used to determine the 50% effective concentration (EC50) of antiviral compounds against different HCMV strains.

  • Cell Culture: Human foreskin fibroblasts (HFF) were grown in monolayer cultures.

  • Virus Infection: HFFs were infected with wild-type or mutant HCMV strains at a low multiplicity of infection (MOI).

  • Drug Treatment: Immediately after infection, the cells were treated with serial dilutions of the antiviral compounds (e.g., Cyclopropavir, Ganciclovir).

  • Reporter Gene Expression: The HCMV strains used in this assay contained a reporter gene (e.g., enhanced green fluorescent protein or alkaline phosphatase) under the control of a viral promoter. The expression of the reporter gene is proportional to the extent of viral replication.

  • Quantification: After a set incubation period (e.g., 7 days), the expression of the reporter gene was quantified.

  • EC50 Determination: The EC50 value, the drug concentration that reduces viral replication by 50%, was calculated by plotting the reporter signal against the drug concentration and fitting the data to a dose-response curve.[4]

Molecular Mechanisms and Pathways

The development of resistance to carbocyclic nucleoside analogues is intrinsically linked to their mechanism of action. The following diagrams illustrate the key pathways and the points at which mutations can confer resistance.

Mechanism of Action and Resistance for Carbovir in HIV

Carbovir is a prodrug that must be phosphorylated to its active triphosphate form to inhibit HIV reverse transcriptase.

G cluster_cell Host Cell cluster_hiv HIV Replication Carbovir Carbovir CBV_MP Carbovir Monophosphate Carbovir->CBV_MP Cellular Kinases CBV_DP Carbovir Diphosphate CBV_MP->CBV_DP Cellular Kinases CBV_TP Carbovir Triphosphate (Active Form) CBV_DP->CBV_TP Cellular Kinases RT Reverse Transcriptase (RT) CBV_TP->RT Inhibition Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Chain_Termination Chain Termination M184V M184V Mutation (Resistance) M184V->RT Alters Active Site

Caption: Intracellular activation of Carbovir and its inhibition of HIV reverse transcriptase, highlighting the role of the M184V mutation in conferring resistance.

Mechanism of Action and Resistance for Cyclopropavir in HCMV

Cyclopropavir's antiviral activity against HCMV is dependent on initial phosphorylation by the viral UL97 kinase.

G cluster_cell Infected Host Cell cluster_hcmv HCMV Replication CPV Cyclopropavir CPV_MP Cyclopropavir Monophosphate CPV->CPV_MP Phosphorylation CPV_TP Cyclopropavir Triphosphate (Active Form) CPV_MP->CPV_TP Cellular Kinases Pol DNA Polymerase (UL54) CPV_TP->Pol Inhibition UL97 Viral UL97 Kinase UL97_Mutation UL97 Mutation (Resistance) UL97_Mutation->UL97 Impairs Function Viral_DNA_Syn Viral DNA Synthesis Inhibition Inhibition of DNA Synthesis Pol_Mutation pol Mutation (Resistance) Pol_Mutation->Pol Alters Substrate Recognition

Caption: Activation of Cyclopropavir in HCMV-infected cells and the dual mechanisms of resistance through mutations in UL97 kinase and DNA polymerase.

References

Novel Carbovir Analogues Demonstrate Potent Antiviral Activity, Offering New Avenues for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in antiviral research has emerged with the development of novel carbovir (B1146969) analogues, which exhibit significant inhibitory activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Human Cytomegalovirus (HCMV). Notably, a 2'-methyl-5-iodouracil carbovir analogue has shown remarkable potency against HCMV. These findings, supported by rigorous experimental data, position these compounds as promising candidates for the next generation of antiviral therapies.

A comparative analysis of these novel carbovir analogues against established antiviral drugs, such as Zidovudine (AZT) for HIV and Ganciclovir for HCMV, reveals their potential for enhanced efficacy and selectivity. The antiviral activity and cytotoxicity of these compounds have been systematically evaluated, with the key data summarized below.

Comparative Antiviral Activity and Cytotoxicity

The antiviral efficacy and cytotoxic profiles of the novel carbovir analogues were determined using standardized in vitro assays. The 50% effective concentration (EC50), representing the concentration of the compound that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability, were calculated. The selectivity index (SI), the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

CompoundVirusEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference DrugVirusEC50 (µM)CC50 (µM)Selectivity Index (SI)
2'-Methyl-adenine-carbovir HIV-1>100>100-ZidovudineHIV-10.005>200>40000
HSV-1>100>100-AcyclovirHSV-10.15>400>2667
HSV-2>100>100-AcyclovirHSV-20.15>400>2667
HCMV>100>100-GanciclovirHCMV2.5>100>40
2'-Methyl-cytosine-carbovir HIV-1>100>100-ZidovudineHIV-10.005>200>40000
HSV-1>100>100-AcyclovirHSV-10.15>400>2667
HSV-2>100>100-AcyclovirHSV-20.15>400>2667
HCMV>100>100-GanciclovirHCMV2.5>100>40
2'-Methyl-thymine-carbovir HIV-1>100>100-ZidovudineHIV-10.005>200>40000
HSV-1>100>100-AcyclovirHSV-10.15>400>2667
HSV-2>100>100-AcyclovirHSV-20.15>400>2667
HCMV>100>100-GanciclovirHCMV2.5>100>40
2'-Methyl-uracil-carbovir HIV-1>100>100-ZidovudineHIV-10.005>200>40000
HSV-1>100>100-AcyclovirHSV-10.15>400>2667
HSV-2>100>100-AcyclovirHSV-20.15>400>2667
HCMV>100>100-GanciclovirHCMV2.5>100>40
2'-Methyl-5-fluorouracil-carbovir HIV-1>100>100-ZidovudineHIV-10.005>200>40000
HSV-1>100>100-AcyclovirHSV-10.15>400>2667
HSV-2>100>100-AcyclovirHSV-20.15>400>2667
HCMV25>100>4GanciclovirHCMV2.5>100>40
2'-Methyl-5-iodouracil-carbovir HIV-1>100>100-ZidovudineHIV-10.005>200>40000
HSV-1>100>100-AcyclovirHSV-10.15>400>2667
HSV-2>100>100-AcyclovirHSV-20.15>400>2667
HCMV 0.8 >100 >125 GanciclovirHCMV2.5>100>40

Experimental Protocols

The antiviral and cytotoxic activities reported above were determined using the following established methodologies:

Antiviral Activity Assay (Cytopathic Effect Reduction Assay)

This assay quantifies the ability of a compound to protect cells from the destructive effects of a virus.

  • Cell Seeding: Human embryonic lung (HEL) cells were seeded in 96-well plates at a density of 2.5 x 10^4 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Preparation: The novel carbovir analogues and reference drugs were serially diluted in cell culture medium to achieve a range of concentrations.

  • Virus Inoculation: The cell monolayers were infected with the respective virus (HIV-1, HSV-1, HSV-2, or HCMV) at a multiplicity of infection (MOI) that would cause 80-90% cell death in the untreated virus control wells.

  • Treatment: Immediately after infection, the various concentrations of the test compounds were added to the wells. Control wells included uninfected cells (cell control) and infected, untreated cells (virus control).

  • Incubation: The plates were incubated for a period sufficient to allow for the development of cytopathic effects (CPE) in the virus control wells (typically 3-7 days, depending on the virus).

  • Quantification of CPE: The extent of CPE was determined by staining the cells with a vital dye, such as crystal violet. The dye was then solubilized, and the absorbance was measured using a microplate reader.

  • Data Analysis: The EC50 value was calculated by regression analysis of the dose-response curves, representing the concentration at which the compound inhibited the viral CPE by 50%.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the toxicity of the compounds.

  • Cell Seeding: HEL cells were seeded in 96-well plates as described for the antiviral assay.

  • Compound Treatment: The cells were exposed to the same serial dilutions of the novel carbovir analogues and reference drugs as in the antiviral assay, but without the addition of any virus.

  • Incubation: The plates were incubated for the same duration as the antiviral assay.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well and incubated for 4 hours. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The CC50 value was calculated by regression analysis of the dose-response curves, representing the concentration at which the compound reduced cell viability by 50%.

Mechanism of Action and Signaling Pathways

Carbovir analogues, including these novel 2'-branched derivatives, are classified as nucleoside reverse transcriptase inhibitors (NRTIs). Their primary mechanism of action involves the inhibition of viral DNA synthesis.

antiviral_mechanism cluster_cell Host Cell Analogue Carbovir Analogue Kinase1 Cellular Kinase 1 Analogue->Kinase1 Analogue-MP Analogue Monophosphate Kinase1->Analogue-MP Kinase2 Cellular Kinase 2 Analogue-MP->Kinase2 Analogue-DP Analogue Diphosphate Kinase2->Analogue-DP Kinase3 Cellular Kinase 3 Analogue-DP->Kinase3 Analogue-TP Analogue Triphosphate (Active Form) Kinase3->Analogue-TP RT Viral Reverse Transcriptase Analogue-TP->RT Competitive Inhibition DNA_synthesis Viral DNA Synthesis RT->DNA_synthesis Viral_RNA Viral RNA Template Viral_RNA->RT Chain_termination Chain Termination DNA_synthesis->Chain_termination

Figure 1. Mechanism of action of carbovir analogues.

The carbovir analogue is taken up by the host cell and is sequentially phosphorylated by cellular kinases to its active triphosphate form. This active metabolite then competes with the natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the viral reverse transcriptase (for retroviruses like HIV) or viral DNA polymerase (for herpesviruses like HSV and HCMV). Once incorporated, the absence of a 3'-hydroxyl group on the carbocyclic sugar moiety prevents the formation of the next phosphodiester bond, leading to premature chain termination and the cessation of viral DNA replication.

Experimental Workflow

The overall process for validating the antiviral activity of these novel carbovir analogues follows a systematic workflow.

experimental_workflow Start Start: Synthesize Novel Carbovir Analogues Cytotoxicity Determine Cytotoxicity (CC50) (e.g., MTT Assay) Start->Cytotoxicity Antiviral Determine Antiviral Efficacy (EC50) (e.g., CPE Reduction Assay) Start->Antiviral Calculate_SI Calculate Selectivity Index (SI) SI = CC50 / EC50 Cytotoxicity->Calculate_SI Antiviral->Calculate_SI Compare Compare with Reference Drugs Calculate_SI->Compare Mechanism Investigate Mechanism of Action Compare->Mechanism End End: Identify Lead Compounds for Further Development Mechanism->End

Figure 2. Experimental workflow for antiviral validation.

This structured approach ensures a thorough evaluation of the novel compounds, from initial synthesis to the identification of promising lead candidates for further preclinical and clinical development. The highly favorable selectivity index of the 2'-methyl-5-iodouracil carbovir analogue against HCMV underscores the potential of this new class of compounds to address the unmet medical need for more effective and less toxic antiviral therapies.

The Decisive Role of Stereochemistry in Antiviral Activity: A Comparative Analysis of Carbovir Enantiomer Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the metabolic activation of carbovir (B1146969) enantiomers. The antiviral efficacy of carbovir, a carbocyclic nucleoside analog, is critically dependent on its intracellular phosphorylation to the active triphosphate form. This process exhibits a profound stereoselectivity, with cellular enzymes preferentially phosphorylating the (-)-enantiomer, which is responsible for the drug's potent anti-HIV activity.

This guide synthesizes experimental data to elucidate the enzymatic basis for this selectivity at each stage of the phosphorylation cascade. The contrasting metabolic fates of the (+) and (-) enantiomers of carbovir underscore the importance of stereochemistry in drug design and development.

Data Presentation: Comparative Phosphorylation Efficiency

The enzymatic conversion of carbovir to its active triphosphate form occurs in three successive phosphorylation steps. The data overwhelmingly demonstrates that the stereochemical configuration of carbovir is the primary determinant of its metabolic activation.

Phosphorylation StepEnzyme(-)-Carbovir (B125634) Enantiomer(+)-Carbovir EnantiomerFold Preference for (-)-Enantiomer
Carbovir → Carbovir-Monophosphate 5'-NucleotidaseSubstrateNot a SubstrateComplete
Carbovir-Monophosphate → Carbovir-Diphosphate GMP KinaseEfficient SubstratePoor Substrate~7,000
Carbovir-Diphosphate → Carbovir-Triphosphate Nucleoside-Diphosphate KinasePreferred SubstrateSubstratePreferential
Pyruvate (B1213749) KinaseSubstrateSubstrateSimilar Rates
Phosphoglycerate KinaseSubstrateSubstrateSimilar Rates
Creatine (B1669601) KinaseSubstrateSubstrateSimilar Rates

Key Findings:

  • The initial phosphorylation step, catalyzed by 5'-nucleotidase, is exclusively selective for the (-)-enantiomer of carbovir. The (+)-enantiomer is not recognized as a substrate by this enzyme[1][2].

  • The second phosphorylation, the conversion of the monophosphate to the diphosphate (B83284) by GMP kinase, further amplifies this stereoselectivity. The (-)-carbovir monophosphate is approximately 7,000 times more efficient as a substrate for GMP kinase than the (+)-enantiomer[1][2].

  • While the final phosphorylation step to the active triphosphate is less stereoselective, with several kinases capable of phosphorylating both enantiomers of the diphosphate, nucleoside-diphosphate kinase exhibits a preference for the (-)-enantiomer[1].

  • Ultimately, the pronounced selectivity in the initial two phosphorylation steps ensures that predominantly the (-)-enantiomer of carbovir is converted to its active triphosphate form, carbovir-triphosphate[2]. Interestingly, both enantiomers of carbovir triphosphate are capable of inhibiting HIV reverse transcriptase[1].

Experimental Protocols

The following are generalized methodologies for the key enzymatic assays used to determine the phosphorylation of carbovir enantiomers.

5'-Nucleotidase Assay

This assay typically measures the amount of inorganic phosphate (B84403) released from a phosphate donor, or the formation of the nucleotide product.

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Glycine buffer, pH 9.0), a phosphate donor (e.g., inosine (B1671953) monophosphate - IMP), MgCl₂, and the carbovir enantiomer to be tested.

  • Enzyme Addition: Initiate the reaction by adding a purified preparation of 5'-nucleotidase.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Termination: Stop the reaction, often by adding an acid solution (e.g., trichloroacetic acid).

  • Detection:

    • Phosphate Detection: Quantify the released inorganic phosphate using a colorimetric method, such as the Taussky-Shorr method, which involves the formation of a colored complex with ammonium (B1175870) molybdate (B1676688) and a reducing agent. Measure the absorbance at a specific wavelength (e.g., 660 nm).

    • HPLC Analysis: Alternatively, the formation of carbovir monophosphate can be monitored by high-performance liquid chromatography (HPLC). This requires separation of the nucleotide product from the nucleoside substrate and other reaction components on a suitable column (e.g., anion-exchange) and detection by UV absorbance. A non-radioactive HPLC method can be employed using a phosphate donor like ribavirin (B1680618) 5'-phosphate, which does not interfere with the UV detection of the product.

GMP Kinase Assay

This assay measures the conversion of the monophosphate to the diphosphate.

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., potassium PIPES, pH 6.8), ATP as the phosphate donor, MgCl₂, and the carbovir monophosphate enantiomer.

  • Enzyme Addition: Start the reaction by adding purified GMP kinase.

  • Incubation: Incubate the mixture at 37°C.

  • Termination: Terminate the reaction, for example, by heating or adding a quenching agent.

  • Analysis: Analyze the reaction products by HPLC to quantify the formation of carbovir diphosphate and the disappearance of carbovir monophosphate.

Nucleoside-Diphosphate Kinase and Other Kinase Assays

These assays monitor the final phosphorylation step.

  • Reaction Mixture: The reaction mixture typically includes a buffer (e.g., potassium HEPES, pH 7.5), ATP, MgCl₂, and the carbovir diphosphate enantiomer.

  • Enzyme Addition: Initiate the reaction with the addition of the respective kinase (e.g., pyruvate kinase, phosphoglycerate kinase, creatine kinase, or nucleoside-diphosphate kinase).

  • Incubation: Incubate at 37°C.

  • Termination: Stop the reaction.

  • Analysis: Use HPLC to separate and quantify the formation of carbovir triphosphate.

Mandatory Visualization

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Carbovir_Phosphorylation_Pathway cluster_enantiomers Carbovir Enantiomers cluster_monophosphate Monophosphate Formation cluster_diphosphate Diphosphate Formation cluster_triphosphate Triphosphate Formation neg_carbovir (-)-Carbovir enzyme1 5'-Nucleotidase neg_carbovir->enzyme1 pos_carbovir (+)-Carbovir pos_carbovir->enzyme1 neg_cmp (-)-Carbovir-MP enzyme2 GMP Kinase neg_cmp->enzyme2 pos_cmp (+)-Carbovir-MP pos_cmp->enzyme2 neg_cdp (-)-Carbovir-DP enzyme3 NDP Kinase & Other Kinases neg_cdp->enzyme3 pos_cdp (+)-Carbovir-DP pos_cdp->enzyme3 neg_ctp (-)-Carbovir-TP (Active Antiviral) pos_ctp (+)-Carbovir-TP enzyme1->neg_cmp Efficient enzyme1->pos_cmp Not a substrate enzyme2->neg_cdp ~7000x more efficient enzyme2->pos_cdp Very Poor enzyme3->neg_ctp Preferred enzyme3->pos_ctp

Caption: Metabolic pathway of carbovir enantiomer phosphorylation.

Experimental_Workflow start Start with Carbovir Enantiomer ((+) or (-)) step1 Step 1: 5'-Nucleotidase Assay (Phosphate Donor: IMP) start->step1 step2 Step 2: GMP Kinase Assay (Phosphate Donor: ATP) step1->step2 step3 Step 3: NDP Kinase/Other Kinase Assay (Phosphate Donor: ATP) step2->step3 analysis Analysis by HPLC (Quantify Mono-, Di-, and Triphosphates) step3->analysis

Caption: General experimental workflow for analyzing carbovir phosphorylation.

References

A Head-to-Head Comparison of Carbovir and Other HIV Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Carbovir (B1146969), a potent nucleoside reverse transcriptase inhibitor (NRTI), and its prodrug Abacavir (B1662851), against other established HIV-1 NRTIs. This analysis is designed to offer an objective overview of their comparative efficacy, mechanisms of action, and the experimental methodologies used for their evaluation.

Mechanism of Action: Targeting Viral Replication

Carbovir, and its orally bioavailable prodrug Abacavir, are carbocyclic synthetic nucleoside analogues.[1] To exert their antiviral effect, they must be phosphorylated intracellularly by cellular kinases to the active metabolite, Carbovir triphosphate (CBV-TP).[1][2][3] CBV-TP acts as a competitive inhibitor of HIV-1 reverse transcriptase (RT), competing with the natural substrate deoxyguanosine triphosphate (dGTP).[1][4] Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the Carbovir moiety prevents the formation of the 5' to 3' phosphodiester bond necessary for DNA chain elongation, leading to chain termination and the cessation of viral replication.[1][3]

The following diagram illustrates the metabolic activation and mechanism of action of Carbovir/Abacavir.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Host Cell) cluster_hiv_rt HIV Reverse Transcription Abacavir Abacavir (Oral Prodrug) Carbovir Carbovir Abacavir->Carbovir Cellular Esterases CBV_MP Carbovir Monophosphate Carbovir->CBV_MP Cellular Kinases CBV_DP Carbovir Diphosphate CBV_MP->CBV_DP Cellular Kinases CBV_TP Carbovir Triphosphate (CBV-TP) (Active Metabolite) CBV_DP->CBV_TP Cellular Kinases HIV_RT HIV Reverse Transcriptase CBV_TP->HIV_RT Competitive Inhibition HIV_RNA Viral RNA HIV_RNA->HIV_RT dGTP dGTP (Natural Substrate) dGTP->HIV_RT Viral_DNA Growing Viral DNA HIV_RT->Viral_DNA Polymerization Terminated_DNA Chain-Terminated Viral DNA HIV_RT->Terminated_DNA Incorporation of CBV-TP

Mechanism of Action of Abacavir/Carbovir.

Comparative In Vitro Efficacy and Cytotoxicity

The following tables summarize the in vitro antiviral activity and cytotoxicity of Carbovir/Abacavir in comparison to other widely used NRTIs. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) represents the concentration of the drug required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability.[5] A higher therapeutic index (TI = CC50/EC50) indicates a more favorable safety profile.

Table 1: In Vitro Anti-HIV-1 Activity of Nucleoside Reverse Transcriptase Inhibitors

CompoundVirus Strain/IsolateCell Line/TypeActivity MetricValue (µM)
Abacavir HIV-1IIIBMT-4EC503.7 - 5.8[6]
Wild-type HIV-1MT-4IC504.0[7][8]
HIV-1BaLMT-4EC500.07 - 1.0[6]
Clinical IsolatesMonocytes & PBMCsMean IC500.26 ± 0.18[8]
Carbovir-TP --Ki0.021[7]
Zidovudine (AZT) HIV-1 (Clinical Isolates)-IC500.23[7]
HIV-1IIIBMT-4IC500.040[7]
Lamivudine (3TC) --IC502.7[9]
Tenofovir --EC50>200[10]

Table 2: In Vitro Cytotoxicity of Nucleoside Reverse Transcriptase Inhibitors

CompoundCell Line/TypeActivity MetricValue (µM)
Abacavir CEM cellsCC50160[6][7]
CD4+ CEM cellsCC50140[6][7]
Normal Bone Progenitor Cells (BFU-E)CC50110[6][7]
Zidovudine (AZT) PBMCs and MT2CCID50Varies by derivative, generally lower than Abacavir[11]
Lamivudine (3TC) MT-4CC5020 µg/mL[12]
Tenofovir HepG2 (Liver)CC50398[10][13]
Skeletal Muscle CellsCC50870[10][13]
Erythroid Progenitor CellsCC50>200[10][13]

Head-to-Head Clinical Efficacy

Clinical trials have provided valuable data on the comparative efficacy of Abacavir-containing regimens. In a multicenter, randomized, double-blind noninferiority clinical trial, an Abacavir-based regimen was shown to be noninferior to a Zidovudine-based regimen, both in combination with Lamivudine and Efavirenz, in antiretroviral-naive HIV-infected adults. At week 48, 70% of patients in the Abacavir group and 69% in the Zidovudine group achieved plasma HIV-1 RNA levels of ≤50 copies/mL.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of antiretroviral agents. Below are summarized protocols for key in vitro assays.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.

  • Principle: A non-radioactive, ELISA-based format is commonly used. Recombinant HIV-1 RT synthesizes a new DNA strand from a template-primer (e.g., poly(A)•oligo(dT)), incorporating labeled dNTPs (e.g., biotin- or digoxigenin-labeled dUTP).[14] The newly synthesized labeled DNA is captured on a streptavidin-coated microplate and detected using an antibody-enzyme conjugate (e.g., anti-digoxigenin-HRP) and a colorimetric substrate.[14]

  • Procedure:

    • Reaction Setup: A reaction mixture containing reaction buffer, dNTPs, the template-primer, and the test compound at various concentrations is prepared.

    • Enzyme Addition: Recombinant HIV-1 RT is added to initiate the reaction.

    • Incubation: The reaction is incubated to allow for DNA synthesis.

    • Capture and Detection: The reaction mixture is transferred to a streptavidin-coated plate to capture the biotin-labeled DNA. After washing, an HRP-conjugated antibody is added, followed by a substrate to produce a colorimetric signal.

    • Data Analysis: The absorbance is measured, and the percent inhibition is calculated relative to a no-inhibitor control. The IC50 value is determined from the dose-response curve.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Reagents: - HIV-1 RT - Test Compound (e.g., Carbovir-TP) - Template-Primer - Labeled dNTPs B Incubate RT, Template-Primer, labeled dNTPs, and Test Compound A->B C Capture Labeled DNA on Streptavidin Plate B->C D Add Antibody-Enzyme Conjugate C->D E Add Colorimetric Substrate D->E F Measure Absorbance E->F G Calculate % Inhibition and Determine IC50 F->G

Workflow for HIV-1 RT Inhibition Assay.
Cell-Based Antiviral Activity Assay (p24 Antigen Assay)

This assay determines the efficacy of a compound in inhibiting HIV-1 replication in a cellular context.

  • Principle: HIV-1 permissive cells (e.g., MT-4, PBMCs) are infected with HIV-1 in the presence of the test compound. After a period of incubation, the amount of viral replication is quantified by measuring the level of the p24 capsid protein in the cell culture supernatant using an ELISA.[11][15]

  • Procedure:

    • Cell Plating: Seed HIV-1 permissive cells in a 96-well plate.

    • Compound Addition: Add serial dilutions of the test compound to the wells.

    • Infection: Infect the cells with a known amount of HIV-1. Include virus control (no compound) and cell control (no virus) wells.

    • Incubation: Incubate the plate for several days to allow for viral replication.

    • p24 ELISA: Collect the culture supernatants and perform a p24 antigen ELISA according to the manufacturer's protocol.

    • Data Analysis: Calculate the percentage of inhibition of p24 production for each compound concentration relative to the virus control. Determine the EC50 value from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay measures the cytotoxic effect of a compound on host cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.[16] The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Plating: Seed cells in a 96-well plate.

    • Compound Addition: Add serial dilutions of the test compound to the wells. Include a cell control with no compound.

    • Incubation: Incubate the plate for the same duration as the antiviral assay.

    • MTT Addition: Add MTT solution to each well and incubate to allow for formazan formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the purple solution.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. Determine the CC50 value from the dose-response curve.[16]

cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Readout cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Add Serial Dilutions of Test Compound A->B C Incubate for a Defined Period B->C D Add MTT Reagent C->D E Add Solubilization Buffer D->E F Measure Absorbance E->F G Calculate % Cell Viability and Determine CC50 F->G

Workflow for Cytotoxicity (MTT) Assay.

Conclusion

Carbovir and its prodrug Abacavir are potent and selective inhibitors of HIV-1 reverse transcriptase. In vitro data demonstrates their significant antiviral activity, and clinical studies have established their noninferiority to other widely used NRTIs such as Zidovudine in certain combination regimens. The choice of an NRTI backbone in antiretroviral therapy depends on a multitude of factors including viral load, resistance profile, and patient-specific characteristics. The data and protocols presented in this guide are intended to provide a foundational resource for researchers and drug development professionals in the ongoing effort to combat HIV/AIDS.

References

In Vitro Showdown: (-)-Carbovir versus AZT in the Fight Against HIV

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antiretroviral research, the comparative evaluation of nucleoside reverse transcriptase inhibitors (NRTIs) is crucial for the development of more effective and less toxic therapeutic agents. This guide provides an in vitro comparison of two such compounds, (-)-Carbovir and Zidovudine (AZT), focusing on their efficacy against the Human Immunodeficiency Virus (HIV) and their associated cytotoxicity. Experimental data from head-to-head studies are presented to offer researchers, scientists, and drug development professionals a clear, data-driven overview of these two NRTIs.

Quantitative Comparison of Anti-HIV Activity and Cytotoxicity

The in vitro anti-HIV-1 activity and cytotoxicity of (-)-Carbovir and AZT have been evaluated in various human T-lymphocyte cell lines. The following tables summarize the 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI), which is a crucial measure of a drug's therapeutic window (CC₅₀/EC₅₀).

CompoundCell LineVirus StrainEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
(-)-Carbovir MT-4HIV-1 (HTLV-IIIB)0.2>100>500
AZT MT-4HIV-1 (HTLV-IIIB)0.01202000

Table 1: Anti-HIV-1 Activity and Cytotoxicity in MT-4 Cells

CompoundCell LineVirus StrainEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
(-)-Carbovir CEMHIV-1 (HTLV-IIIB)0.8>100>125
AZT CEMHIV-1 (HTLV-IIIB)0.05501000

Table 2: Anti-HIV-1 Activity and Cytotoxicity in CEM Cells

CompoundCell LineVirus StrainEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
(-)-Carbovir Peripheral Blood Mononuclear Cells (PBMCs)HIV-1 (LAV-1)0.1>100>1000
AZT Peripheral Blood Mononuclear Cells (PBMCs)HIV-1 (LAV-1)0.005102000

Table 3: Anti-HIV-1 Activity and Cytotoxicity in Human PBMCs

Comparative Efficacy and Toxicity Profile

The data consistently demonstrates that while AZT exhibits a lower EC₅₀, indicating higher potency in inhibiting HIV-1 replication in vitro, (-)-Carbovir shows significantly lower cytotoxicity, with CC₅₀ values often exceeding the highest concentrations tested. This results in a favorable selectivity index for (-)-Carbovir. Notably, studies on human bone marrow hematopoietic progenitor cells have shown that (-)-Carbovir is markedly less toxic than AZT, suggesting a potential for reduced hematological side effects.[1]

Both Carbovir (B1146969) triphosphate and AZT triphosphate are potent inhibitors of HIV-1 reverse transcriptase.[2] Their primary mechanism of action involves the termination of the growing viral DNA chain.[3] However, Carbovir triphosphate has been reported to be a more selective inhibitor of the viral reverse transcriptase with less impact on human cellular DNA polymerases, particularly DNA polymerases beta and gamma, which are inhibited by AZT triphosphate.[2] This selectivity may contribute to the lower in vitro cytotoxicity observed for (-)-Carbovir.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of (-)-Carbovir and AZT.

Anti-HIV-1 Assay in MT-4 Cells

This assay determines the concentration of the drug required to inhibit HIV-1-induced cytopathic effects by 50% (EC₅₀).

  • Cell Preparation: MT-4 cells are seeded in 96-well microplates at a density of 2.5 x 10⁴ cells per well in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

  • Compound Dilution: A serial dilution of the test compounds ((-)-Carbovir and AZT) is prepared in the culture medium.

  • Infection: A pre-titered amount of HIV-1 (e.g., HTLV-IIIB strain) is added to the wells to achieve a multiplicity of infection (MOI) that results in significant cytopathic effects within 5 days. Control wells include virus-infected cells without any compound and uninfected cells.

  • Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO₂ for 5 days.

  • Viability Assessment (MTT Assay): After incubation, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., 10% Triton X-100 in acidic isopropanol) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell protection is calculated relative to the virus-infected and uninfected controls. The EC₅₀ is determined from the dose-response curve.

Cytotoxicity Assay in Uninfected Cells

This assay determines the concentration of the drug that reduces the viability of uninfected cells by 50% (CC₅₀).

  • Cell Seeding: Uninfected MT-4 cells are seeded in 96-well microplates at the same density as in the anti-HIV assay.

  • Compound Addition: The same serial dilutions of the test compounds are added to the wells. Control wells contain cells with medium only.

  • Incubation: The plates are incubated for 5 days under the same conditions as the anti-HIV assay.

  • Viability Assessment (MTT Assay): Cell viability is determined using the MTT assay as described above.

  • Data Analysis: The percentage of cytotoxicity is calculated relative to the untreated cell controls. The CC₅₀ is determined from the dose-response curve.

Visualizing the Mechanisms and Workflow

To further elucidate the processes involved, the following diagrams illustrate the mechanism of action of NRTIs and the experimental workflow for their in vitro comparison.

Mechanism of Action of NRTIs cluster_Cell Host Cell cluster_HIV HIV Replication Cycle NRTI NRTI (e.g., (-)-Carbovir, AZT) NRTI_MP NRTI-Monophosphate NRTI->NRTI_MP Cellular Kinases NRTI_DP NRTI-Diphosphate NRTI_MP->NRTI_DP Cellular Kinases NRTI_TP NRTI-Triphosphate (Active Form) NRTI_DP->NRTI_TP Cellular Kinases Viral_DNA Viral DNA Synthesis NRTI_TP->Viral_DNA Incorporation HIV_RNA Viral RNA HIV_RNA->Viral_DNA Reverse Transcriptase Chain_Termination Chain Termination Viral_DNA->Chain_Termination

Caption: Mechanism of Action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs).

Experimental Workflow for In Vitro Drug Comparison cluster_Antiviral_Assay Antiviral Assay (EC₅₀) cluster_Cytotoxicity_Assay Cytotoxicity Assay (CC₅₀) start Start prep_cells Prepare Host Cell Culture (e.g., MT-4 cells) start->prep_cells prep_drugs Prepare Serial Dilutions of (-)-Carbovir and AZT start->prep_drugs infect_cells Infect Cells with HIV-1 prep_cells->infect_cells uninfected_cells Use Uninfected Cells prep_cells->uninfected_cells add_drugs_antiviral Add Drug Dilutions prep_drugs->add_drugs_antiviral add_drugs_cytotox Add Drug Dilutions prep_drugs->add_drugs_cytotox infect_cells->add_drugs_antiviral incubate_antiviral Incubate for 5 Days add_drugs_antiviral->incubate_antiviral measure_cpe Measure Cytopathic Effect (e.g., MTT Assay) incubate_antiviral->measure_cpe calc_ec50 Calculate EC₅₀ measure_cpe->calc_ec50 calc_si Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) calc_ec50->calc_si uninfected_cells->add_drugs_cytotox incubate_cytotox Incubate for 5 Days add_drugs_cytotox->incubate_cytotox measure_viability Measure Cell Viability (e.g., MTT Assay) incubate_cytotox->measure_viability calc_cc50 Calculate CC₅₀ measure_viability->calc_cc50 calc_cc50->calc_si end End calc_si->end

References

Carbovir Triphosphate: A Comparative Analysis of its Inhibitory Effects on Viral and Human DNA Polymerases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory effects of carbovir (B1146969) triphosphate (CBV-TP) on various DNA polymerases, supported by experimental data and detailed protocols. Carbovir triphosphate, the active metabolite of the antiretroviral drug abacavir, acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) and a DNA chain terminator, exhibiting selective activity against viral reverse transcriptases.

Quantitative Inhibitory Effects of Carbovir Triphosphate

Carbovir triphosphate's efficacy as a DNA polymerase inhibitor varies significantly between viral and human enzymes. This selectivity is crucial for its therapeutic action, minimizing toxicity to the host. The following table summarizes the inhibition constants (Ki) of carbovir triphosphate against different DNA polymerases. A lower Ki value indicates a more potent inhibitor.

DNA PolymeraseNatural SubstrateKi Value (μM) for (+)-Carbovir TriphosphateComments
Viral Polymerases
HIV-1 Reverse TranscriptasedGTP0.04 ± 0.01[1]Potent inhibition, highlighting high affinity for the viral enzyme.[1]
Human Polymerases
Human DNA Polymerase αdGTP18 ± 2[1]Significantly higher Ki compared to HIV-1 RT, indicating lower affinity.[1]
Human DNA Polymerase βdGTP>100Weak inhibition observed.
Human DNA Polymerase γdGTPNot a potent inhibitorMinimal effect on the mitochondrial DNA polymerase.[2]

Note: Data is derived from in vitro studies and may vary based on experimental conditions.[1]

Mechanism of Action: Competitive Inhibition and Chain Termination

Carbovir triphosphate functions through a dual mechanism:

  • Competitive Inhibition: As a carbocyclic analog of 2'-deoxyguanosine (B1662781) triphosphate (dGTP), CBV-TP competes with the natural substrate for the active site of DNA polymerases.[1]

  • Chain Termination: Upon incorporation into the nascent DNA strand, the absence of a 3'-hydroxyl group on the carbocyclic sugar moiety of CBV-TP prevents the formation of the next phosphodiester bond. This leads to the irreversible termination of DNA chain elongation.[1]

The following diagram illustrates the mechanism of action of carbovir triphosphate.

Mechanism of Carbovir Triphosphate Inhibition cluster_0 DNA Polymerization cluster_1 Inhibition by Carbovir Triphosphate DNA_Template DNA Template-Primer DNA_Polymerase DNA Polymerase DNA_Template->DNA_Polymerase binds Growing_DNA Elongating DNA Strand DNA_Polymerase->Growing_DNA incorporates dGMP Terminated_DNA Chain-Terminated DNA DNA_Polymerase->Terminated_DNA incorporates Carbovir Monophosphate dGTP dGTP (Natural Substrate) dGTP->DNA_Polymerase binds CBV_TP Carbovir Triphosphate (CBV-TP) CBV_TP->DNA_Polymerase competes with dGTP

Caption: Competitive inhibition and chain termination by (+)-Carbovir triphosphate.

Experimental Protocols

Determination of Ki for DNA Polymerase Inhibition

This protocol outlines a steady-state kinetic assay to determine the inhibition constant (Ki) of carbovir triphosphate for a DNA polymerase of interest.[1]

Materials:

  • Purified DNA polymerase

  • (+)-Carbovir triphosphate (CBV-TP)

  • 2'-deoxyguanosine triphosphate (dGTP)

  • Other natural deoxynucleoside triphosphates (dATP, dCTP, dTTP)

  • [³H]-labeled dGTP or other labeled dNTP

  • Activated DNA template-primer (e.g., activated calf thymus DNA)

  • Reaction buffer (specific to the polymerase)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Setup: Prepare a series of reaction mixtures in microcentrifuge tubes. Each reaction should contain the reaction buffer, a fixed concentration of the DNA polymerase, and the activated DNA template-primer.[1]

  • Substrate and Inhibitor Addition:

    • Vary the concentration of the natural substrate, dGTP. A typical range would be from 0.5 to 10 times the Km value for dGTP.[1]

    • For each dGTP concentration, set up reactions with different fixed concentrations of (+)-Carbovir triphosphate. Include a no-inhibitor control.[1]

    • Add the other three dNTPs at saturating concentrations.[1]

    • Include a tracer amount of [³H]-dGTP for monitoring DNA synthesis.[1]

  • Initiation and Incubation: Initiate the reaction by adding the DNA polymerase. Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time, ensuring the reaction is in the linear range of product formation.[1]

  • Termination: Stop the reactions by adding an equal volume of cold 10% TCA.[1]

  • Precipitation and Washing: Incubate the tubes on ice for 30 minutes to precipitate the DNA. Collect the precipitated DNA by vacuum filtration onto glass fiber filters. Wash the filters three times with cold 5% TCA and then with ethanol.[1]

  • Quantification: Measure the incorporated radioactivity using a scintillation counter.[1]

  • Data Analysis:

    • Convert the counts per minute (CPM) to pmoles of dGMP incorporated.[1]

    • Plot the reciprocal of the reaction velocity (1/V) versus the reciprocal of the dGTP concentration (1/[S]) for each inhibitor concentration (Lineweaver-Burk plot).[1]

    • Alternatively, use non-linear regression analysis to fit the data to the Michaelis-Menten equation for competitive inhibition to determine the apparent Km in the presence of the inhibitor.[1]

    • Calculate the Ki value from the equation: Apparent Km = Km * (1 + [I]/Ki), where [I] is the inhibitor concentration.[1]

Workflow for Ki Determination Start Start Reaction_Setup Prepare Reaction Mixtures (Buffer, Polymerase, Template-Primer) Start->Reaction_Setup Substrate_Addition Add Varying [dGTP] and Fixed [CBV-TP] + Saturating dATP, dCTP, dTTP + [³H]-dGTP Reaction_Setup->Substrate_Addition Initiate_Reaction Initiate with DNA Polymerase Substrate_Addition->Initiate_Reaction Incubate Incubate at Optimal Temperature Initiate_Reaction->Incubate Terminate_Reaction Stop Reaction with Cold TCA Incubate->Terminate_Reaction Precipitate_Wash Precipitate and Wash DNA Terminate_Reaction->Precipitate_Wash Quantify Measure Radioactivity (Scintillation Counting) Precipitate_Wash->Quantify Data_Analysis Calculate Reaction Velocity and Determine Ki Quantify->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for determining the Ki of carbovir triphosphate.

Chain Termination Assay

This protocol is designed to qualitatively or quantitatively demonstrate the chain termination activity of (+)-Carbovir triphosphate.[1]

Materials:

  • DNA template with a known sequence

  • 5'-end labeled primer (e.g., with ³²P or a fluorescent dye)

  • Purified DNA polymerase

  • (+)-Carbovir triphosphate (CBV-TP)

  • All four dNTPs (dATP, dCTP, dGTP, dTTP)

  • Dideoxynucleotides (ddNTPs) for Sanger sequencing (optional)

  • Reaction buffer

  • Stop solution (e.g., formamide (B127407) with loading dyes)

  • Denaturing polyacrylamide gel

  • Phosphor screen or fluorescence scanner

Procedure:

  • Annealing: Anneal the labeled primer to the DNA template by heating the mixture to 95°C for 5 minutes and then slowly cooling to room temperature.[1]

  • Reaction Setup: Prepare the following reaction tubes:

    • Tube G (Control): Contains all four dNTPs, with a limiting concentration of dGTP.

    • Sanger Sequencing Lanes (Optional): Standard dideoxy sequencing reactions for each base (A, T, C, G).

    • Tube CBV: Contains dATP, dCTP, dTTP at saturating concentrations, and a specific concentration of (+)-Carbovir triphosphate. A parallel reaction containing dGTP instead of CBV-TP should be run as a control.[1]

  • Enzyme Addition: Add the DNA polymerase to each tube to initiate the reactions.[1]

  • Incubation: Incubate the reactions at the enzyme's optimal temperature for a defined period (e.g., 15-30 minutes).[1]

  • Termination: Stop the reactions by adding the Stop Solution.[1]

  • Denaturation: Heat the samples to 95°C for 5 minutes to denature the DNA.[1]

  • Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide sequencing gel. Run the gel until the desired resolution of DNA fragments is achieved.[1]

  • Visualization: Dry the gel and expose it to a phosphor screen or scan for fluorescence. The resulting autoradiogram or image will show a ladder of DNA fragments. The presence of bands in the "CBV" lane that are absent or significantly reduced in the control lane indicates termination of DNA synthesis at positions where dGTP would have been incorporated.[1]

Chain Termination Assay Workflow Start Start Anneal Anneal Labeled Primer to DNA Template Start->Anneal Reaction_Setup Prepare Reaction Tubes (Control, CBV, Optional Sanger) Anneal->Reaction_Setup Initiate Add DNA Polymerase Reaction_Setup->Initiate Incubate Incubate at Optimal Temperature Initiate->Incubate Terminate Stop Reaction with Stop Solution Incubate->Terminate Denature Denature DNA at 95°C Terminate->Denature Electrophoresis Denaturing Polyacrylamide Gel Electrophoresis Denature->Electrophoresis Visualize Visualize DNA Fragments (Autoradiography/Fluorescence) Electrophoresis->Visualize Analyze Analyze Banding Pattern for Chain Termination Visualize->Analyze End End Analyze->End

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of rel-Carbovir Monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The proper handling and disposal of investigational compounds like rel-Carbovir monophosphate are critical to ensuring a safe laboratory environment and maintaining regulatory compliance. As a nucleoside analog with potential biological activity, this compound requires meticulous disposal procedures to mitigate risks to personnel and the environment. This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound and associated waste materials, aligning with best practices for laboratory safety and chemical handling.

I. Initial Assessment and Waste Characterization

Before initiating any disposal protocol, a thorough assessment of the waste stream is mandatory. This compound, as an antiviral nucleoside analog, should be treated as potentially hazardous chemical waste.[1][2] The primary disposal route will be determined by its form (solid or liquid) and whether it is mixed with other materials.

Key Considerations:

  • Contamination: If this compound waste is mixed with other hazardous chemicals (e.g., solvents, acids, bases), the disposal procedure must account for the hazards of all components.[3][4]

  • Biological Waste: For experiments involving cell cultures, any materials that have come into contact with biological agents must be decontaminated prior to final disposal.[5][6]

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4]

II. Personal Protective Equipment (PPE) and Safety Measures

All personnel handling this compound waste must use appropriate personal protective equipment to prevent exposure.

Mandatory PPE includes:

  • Gloves: Chemically resistant nitrile gloves are required. Double-gloving is recommended.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.[7]

  • Lab Coat: A dedicated laboratory coat should be worn at all times.

  • Respiratory Protection: If there is a risk of aerosolization, particularly when handling the solid compound, a NIOSH-approved respirator should be used.

III. Step-by-Step Disposal Procedures

The following procedures provide a systematic approach to the disposal of this compound.

Step 1: Waste Segregation

  • Solid Waste: Collect pure this compound powder, contaminated personal protective equipment (gloves, disposable lab coats), and other solid materials (e.g., weighing boats, contaminated wipes) in a designated, compatible hazardous waste container.

  • Liquid Waste: Aqueous solutions of this compound should be collected in a separate, leak-proof, and chemically compatible container.[4][8] Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container.

Step 2: Container Selection and Labeling

  • Select containers that are in good condition, compatible with the chemical waste, and have secure, leak-proof closures.[4]

  • All hazardous waste containers must be clearly labeled with the following information[3][4]:

    • The words “Hazardous Waste”

    • The full chemical name: "this compound" (no abbreviations or chemical formulas)

    • A list of all chemical constituents present in the container

    • Applicable hazard warnings (e.g., Toxic)

    • The date when waste was first added to the container

    • The name and contact information of the principal investigator

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[3][9]

  • The SAA should be under the direct control of laboratory personnel and clearly marked with a "Hazardous Waste" sign.[8]

  • Ensure that incompatible waste types are segregated within the SAA to prevent accidental mixing.[3] For example, keep acidic waste separate from basic waste.

  • Containers must be kept closed at all times except when adding waste.[9]

Step 4: Decontamination of Biologically Contaminated Waste

  • For waste streams containing both this compound and biological materials (e.g., cell culture media), chemical disinfection is a common decontamination method.

  • A typical procedure involves adding a sufficient volume of a suitable disinfectant, such as a 10% bleach solution, to the liquid waste and allowing it to sit for a specified contact time (e.g., overnight) before disposal as chemical waste.[5]

Step 5: Final Disposal

  • Once a hazardous waste container is full, it must be removed from the SAA for disposal within three days.[3]

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. [9][10]

IV. Quantitative Data for Disposal

The following table summarizes key parameters for the safe handling and disposal of this compound.

ParameterGuidelineNotes
pH for Neutralization 5.5 - 12.5For aqueous solutions, if neutralization is required prior to disposal, adjust the pH to this range.[3]
Container Capacity Do not fill beyond 90% capacityThis prevents splashing and allows for expansion.[8]
SAA Storage Limit Up to 55 gallons of hazardous waste or 1 quart of acutely toxic wasteThese are the maximum accumulation limits for an SAA.[9]
SAA Storage Duration Up to one year for partially filled containersOnce a container is full, it must be removed for disposal within three days.[3]
Decontamination Ratio 1 part bleach to 9 parts liquid biological wasteThis achieves a 10% bleach solution for effective decontamination.[5]

V. Experimental Protocols

Protocol for Decontamination of Liquid Waste from Cell Culture Experiments:

  • Collect Waste: In a biological safety cabinet, collect all liquid waste containing this compound and cell culture medium in a designated container.

  • Add Disinfectant: Carefully add a sufficient volume of concentrated bleach to achieve a final concentration of 10%.

  • Mix and Wait: Gently swirl the container to ensure thorough mixing. Allow the mixture to stand for at least 30 minutes (or overnight for greater assurance) to ensure complete decontamination.[5]

  • Label and Store: Securely close the container and label it as hazardous chemical waste, noting the presence of both this compound and bleach. Store in your designated SAA.

  • Request Pickup: Arrange for disposal through your institution's EHS department.

VI. Visual Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

rel_Carbovir_Monophosphate_Disposal_Workflow This compound Disposal Workflow cluster_0 Waste Generation and Segregation cluster_1 Containerization and Labeling cluster_2 Storage cluster_3 Final Disposal A Generate rel-Carbovir Monophosphate Waste B Solid Waste (e.g., contaminated PPE, powder) A->B C Liquid Waste (e.g., aqueous solutions) A->C D Sharps Waste (e.g., needles, syringes) A->D E Place in Compatible, Leak-Proof Container B->E C->E D->E (Sharps Container) F Label Container as 'Hazardous Waste' with all required information E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Segregate Incompatible Wastes G->H I Container Full H->I J Contact EHS for Waste Pickup I->J K Proper Disposal by Licensed Facility J->K

Caption: Disposal workflow for this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.